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  • Product: (1,2,2-Trimethylpropyl)benzene
  • CAS: 19262-20-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (1,2,2-Trimethylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways to (1,2,2-trimethylpropyl)benzene, a substituted aromatic hydrocar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to (1,2,2-trimethylpropyl)benzene, a substituted aromatic hydrocarbon. A central challenge in its synthesis is the propensity for carbocation rearrangements under typical Friedel-Crafts conditions. This document elucidates the mechanistic principles governing these rearrangements and details viable synthetic strategies that leverage this reactivity to achieve the desired product. Detailed experimental protocols, mechanistic diagrams, and a comparative analysis of the primary synthetic routes are presented to provide a practical and thorough resource for chemists in research and development.

Introduction: The Challenge of Synthesizing (1,2,2-Trimethylpropyl)benzene

(1,2,2-Trimethylpropyl)benzene, also known as 2,2-dimethyl-3-phenylbutane, is a fascinating molecule from a synthetic perspective due to its sterically hindered alkyl substituent. The direct Friedel-Crafts alkylation of benzene with a precursor such as 1-chloro-2,2-dimethylpropane (neopentyl chloride) does not yield the expected product. Instead, the reaction is dominated by the formation of the rearranged isomer, (1,1-dimethylpropyl)benzene, also known as tert-amylbenzene.[1][2] This is a classic example of a carbocation rearrangement, a fundamental concept in organic chemistry that dictates the outcome of many reactions.[3][4]

The underlying principle is the drive for a less stable carbocation to rearrange to a more stable one. In the case of neopentyl chloride, the initially formed primary carbocation rapidly undergoes a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, which then alkylates the benzene ring.[5][6] Understanding and controlling this rearrangement is paramount to the successful synthesis of (1,2,2-trimethylpropyl)benzene.

This guide will explore the primary synthetic routes that successfully navigate this challenge, providing detailed mechanistic insights and practical experimental protocols.

Mechanistic Insight: The Wagner-Meerwein Rearrangement in Action

The synthesis of (1,2,2-trimethylpropyl)benzene is a textbook illustration of the Wagner-Meerwein rearrangement, which involves the 1,2-migration of an alkyl, aryl, or hydride group in a carbocation intermediate.[2] In the context of this synthesis, the key is to generate a carbocation that, upon rearrangement, leads to the desired (1,2,2-trimethylpropyl) cation.

The most effective strategies involve starting materials that form a secondary carbocation adjacent to a quaternary carbon. This intermediate then readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, which is the immediate precursor to the final product.

Figure 1: Generalized schematic of the key 1,2-methyl shift in the synthesis of (1,2,2-trimethylpropyl)benzene.

Viable Synthetic Pathways

Three primary pathways have been identified for the successful synthesis of (1,2,2-trimethylpropyl)benzene, all of which exploit the aforementioned carbocation rearrangement.

Pathway 1: Alkylation of Benzene with 3,3-Dimethyl-1-butene

This method involves the acid-catalyzed alkylation of benzene with an alkene. The protonation of the double bond in 3,3-dimethyl-1-butene leads to the formation of a secondary carbocation, which then undergoes a 1,2-methyl shift to the more stable tertiary carbocation before attacking the benzene ring.[7][8]

Mechanism:

Figure 2: Reaction workflow for the synthesis via alkylation with 3,3-dimethyl-1-butene.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, combine a molar excess of benzene with 3,3-dimethyl-1-butene.

  • Catalyst Addition: Slowly add a strong protic acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the stirred mixture. The reaction is typically carried out at or slightly above room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction is complete, the mixture is quenched with water and neutralized with a base, such as sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate (1,2,2-trimethylpropyl)benzene.

Pathway 2: Alkylation of Benzene with 3,3-Dimethyl-2-butanol

This pathway utilizes an alcohol as the alkylating agent in the presence of a Lewis or Brønsted acid. The acid facilitates the departure of the hydroxyl group as water, generating the same secondary carbocation as in Pathway 1, which then rearranges and alkylates the benzene ring.[3][9]

Mechanism:

Figure 3: Reaction workflow for the synthesis via alkylation with 3,3-dimethyl-2-butanol.

Experimental Protocol:

  • Reaction Setup: Charge a reaction vessel with an excess of benzene and 3,3-dimethyl-2-butanol.

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), or a strong protic acid like sulfuric acid, portion-wise to the cooled and stirred reaction mixture.[6]

  • Reaction Conditions: The reaction is typically conducted at a controlled temperature, often starting at low temperatures (e.g., 0-5 °C) during catalyst addition and then allowing it to warm to room temperature or be gently heated to drive the reaction to completion.

  • Workup: The reaction is quenched by carefully pouring the mixture over ice and water. The organic layer is separated, washed with dilute acid, water, and then a basic solution (e.g., sodium bicarbonate), followed by a final wash with brine.

  • Purification: The organic layer is dried over a suitable drying agent, and the solvent is removed. The resulting crude product is then purified by vacuum distillation.

Pathway 3: Alkylation of Benzene with 2-Chloro-3,3-dimethylbutane

This method is a classic Friedel-Crafts alkylation using a secondary alkyl halide. The Lewis acid catalyst facilitates the formation of the secondary carbocation, which then undergoes the characteristic 1,2-methyl shift to the tertiary carbocation prior to the alkylation of benzene.[10][11]

Mechanism:

Figure 4: Reaction workflow for the synthesis via alkylation with 2-chloro-3,3-dimethylbutane.

Experimental Protocol:

  • Reaction Setup: A flame-dried flask is charged with excess anhydrous benzene and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) under an inert atmosphere.[4]

  • Reagent Addition: A solution of 2-chloro-3,3-dimethylbutane in anhydrous benzene is added dropwise to the stirred suspension at a low temperature (e.g., 0 °C).

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC or GC.

  • Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

  • Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The final product is purified by vacuum distillation.

Comparative Analysis of Synthesis Pathways

PathwayPrecursorCatalystTypical YieldAdvantagesDisadvantages
1 3,3-Dimethyl-1-buteneStrong Acid (e.g., H₂SO₄)Moderate to GoodReadily available starting material.Alkene may be volatile; potential for polymerization.
2 3,3-Dimethyl-2-butanolStrong Acid or Lewis AcidGoodAlcohol is less volatile than the alkene.Requires stoichiometric amounts of strong acid or Lewis acid.
3 2-Chloro-3,3-dimethylbutaneLewis Acid (e.g., AlCl₃)GoodClassic and well-understood reaction.Alkyl halide may be less accessible; requires anhydrous conditions.

Characterization of (1,2,2-Trimethylpropyl)benzene

The identity and purity of the synthesized (1,2,2-trimethylpropyl)benzene can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.1-7.3 ppm), a quartet for the methine proton, a doublet for the methyl group adjacent to the phenyl ring, and a singlet for the tert-butyl group.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the aliphatic carbons of the trimethylpropyl group, and the quaternary carbon.[5]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of (1,2,2-trimethylpropyl)benzene.[12] The fragmentation pattern will be characteristic of the structure, often showing a prominent peak corresponding to the loss of a tert-butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C stretching of the benzene ring.

Conclusion

The synthesis of (1,2,2-trimethylpropyl)benzene serves as an excellent case study in the practical application of carbocation rearrangement principles in organic synthesis. While direct Friedel-Crafts alkylation with a neopentyl precursor is unproductive, the use of alternative starting materials such as 3,3-dimethyl-1-butene, 3,3-dimethyl-2-butanol, or 2-chloro-3,3-dimethylbutane provides viable and efficient routes to the desired product. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, and the desired scale of the reaction. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this sterically hindered alkylbenzene.

References

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for - Rsc.org. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • NIST. Benzene, (1,2,2-trimethylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Massachusetts. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Chegg. (2023, March 13). Solved The Friedel-Crafts reaction of benzene with. Retrieved from [Link]

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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • YouTube. (2025, June 24). [Chemistry] Friedel craft reaction of benzene with 2-chloro-3-methylbutane. Retrieved from [Link]

  • NIST. Benzene, (1,1,2-trimethylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). E. An Industrial Alkylation of Benzene. Retrieved from [Link]

  • YouTube. (2022, March 2). Alkylation of Aromatics with Alkene and Alcohol Starting Materials. Retrieved from [Link]

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  • Google Patents. CN104549506B - Preparation method of aluminum-based catalyst for alkylation reaction.
  • ResearchGate. (2025, August 6). Isomerization Accompanying Alkylation. III. The Alkylation of Benzene with Neopentyl Chloride and Neopentyl Alcohol*. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzene, (1,2,2-trimethylpropyl)- (CAS 19262-20-5). Retrieved from [Link]

  • Pearson. (2024, April 26). Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with.... Retrieved from [Link]

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Exploratory

(1,2,2-Trimethylpropyl)benzene: A Comprehensive Physicochemical and Handling Guide for the Research Scientist

Abstract: This technical guide provides a detailed examination of the physicochemical properties of (1,2,2-Trimethylpropyl)benzene, an alkylated aromatic hydrocarbon of interest in organic synthesis and material science....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed examination of the physicochemical properties of (1,2,2-Trimethylpropyl)benzene, an alkylated aromatic hydrocarbon of interest in organic synthesis and material science. This document is structured to provide not only the available physical data but also to offer a practical, field-proven perspective on the experimental determination of these properties. Recognizing the limited availability of experimentally verified data for this specific compound, this guide emphasizes the importance of robust analytical methodology and provides detailed protocols. This resource is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for its effective and safe application.

Introduction: The Significance of Structure

(1,2,2-Trimethylpropyl)benzene, also known by synonyms such as 2-phenyl-3,3-dimethylbutane, is an organic compound with the chemical formula C₁₂H₁₈. Its molecular architecture, characterized by a benzene ring substituted with a sterically demanding (1,2,2-trimethylpropyl) group, is the primary determinant of its physical and chemical behavior. The interplay between the aromatic π-system and the bulky, branched alkyl substituent governs its reactivity, solubility, and thermal properties. A comprehensive understanding of these characteristics is fundamental for its application as a synthetic intermediate, a specialized solvent, or a building block for more complex molecular frameworks. This guide provides a critical synthesis of available data and outlines the necessary experimental workflows for its validation.

Molecular Identity and Physicochemical Profile

Precise identification and an understanding of the core physical constants are the bedrock of any chemical application. While extensive experimental data for (1,2,2-trimethylpropyl)benzene is not widely published, a combination of database entries and computational predictions provides a foundational profile.

Key Identifiers:

IdentifierValueSource
IUPAC Name (1,2,2-Trimethylpropyl)benzeneCheméo[1]
CAS Number 19262-20-5NIST[2], Cheméo[1]
Alternate CAS 2049-95-8 (for tert-Pentylbenzene)Santa Cruz Biotechnology[3]
Molecular Formula C₁₂H₁₈NIST[2]
Molecular Weight 162.27 g/mol NIST[2], Cheméo[1]
InChI Key UYOAOYYUSXVILM-UHFFFAOYSA-NNIST[2]
Canonical SMILES CC(C1=CC=CC=C1)C(C)(C)CCheméo[1]

Tabulated Physicochemical Properties:

PropertyValueNotesSource
Boiling Point 188°C to 191°CExperimentally determined for a 97% pure sample.Thermo Scientific[4]
Density 0.87 g/mLExperimentally determined for a 97% pure sample.Thermo Scientific[4]
Flash Point 65°C (149°F)Closed cup, experimentally determined.Thermo Scientific[4]
Refractive Index 1.495At 20°C, experimentally determined.Thermo Scientific[4]
Solubility Insoluble in water; Miscible with alcohol and diethyl ether.General property for similar hydrocarbons.Sigma-Aldrich

A critical note on data integrity: The majority of publicly accessible data for (1,2,2-trimethylpropyl)benzene is computationally predicted. The experimental values provided are from a commercial source and should be considered for a specific purity grade. For high-precision applications, independent verification is strongly recommended.

Experimental Verification of Physicochemical Properties: A Methodological Deep Dive

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind each step is explained to provide a deeper understanding of the process.

Boiling Point Determination via Ebulliometry

The boiling point is a critical parameter for purification by distillation and for assessing volatility.

Experimental Workflow for Boiling Point Determination:

cluster_boiling_point Boiling Point Determination Workflow A Sample Preparation: A 10-20 mL sample of (1,2,2-Trimethylpropyl)benzene is placed in a round-bottom flask with boiling chips. B Apparatus Assembly: The flask is fitted with a distillation head, a condenser, and a calibrated thermometer. The thermometer bulb is positioned just below the sidearm of the distillation head. A->B C Heating and Equilibration: The flask is gently heated in a heating mantle. The sample is brought to a slow, steady boil. B->C D Data Acquisition: The temperature is recorded when it stabilizes, indicating a vapor-liquid equilibrium. This is the observed boiling point. C->D E Pressure Correction: The ambient atmospheric pressure is recorded. The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation. D->E

Caption: A stepwise workflow for the determination of the boiling point of (1,2,2-Trimethylpropyl)benzene.

Expertise & Causality:

  • Boiling Chips: These are essential for preventing "bumping" (sudden, violent boiling), which can lead to inaccurate temperature readings and potential hazards. Their porous nature provides nucleation sites for smooth bubble formation.

  • Thermometer Placement: The position of the thermometer is critical. It must be in the vapor phase, with the top of the bulb level with the bottom of the condenser sidearm, to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Pressure Correction: The boiling point of a liquid is highly dependent on the ambient pressure. A correction to standard pressure is necessary for data to be comparable across different laboratories and altitudes.

Density Measurement Using a Pycnometer

Density is a fundamental property that is often required for converting mass to volume and for quality control.

Experimental Workflow for Density Determination:

cluster_density Density Determination Workflow F Pycnometer Calibration: A clean, dry pycnometer is weighed (m₁). It is then filled with deionized water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) is calculated. G Sample Measurement: The pycnometer is thoroughly dried and filled with (1,2,2-Trimethylpropyl)benzene at the same temperature. It is then weighed (m₃). F->G H Temperature Control: All measurements are performed in a temperature-controlled water bath to ensure thermal equilibrium and minimize volume fluctuations. G->H I Density Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V. H->I

Caption: A detailed workflow for the precise measurement of density using a pycnometer.

Trustworthiness & Self-Validation:

  • Pycnometer Choice: A pycnometer is a flask with a specific, accurately known volume. This minimizes measurement error compared to less precise glassware like graduated cylinders.

  • Temperature Control: The density of organic liquids changes significantly with temperature. Conducting all measurements at a constant, recorded temperature (e.g., 20.0 °C or 25.0 °C) is non-negotiable for accurate and reproducible results. The use of a water bath provides superior thermal stability.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its structure and purity. While a full spectral analysis is beyond the scope of this guide, the expected key features are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be complex in the aliphatic region due to the branched alkyl chain, with distinct signals for the methyl, methylene, and methine protons. The aromatic region will show signals corresponding to the protons on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic carbons and the different types of aliphatic carbons in the (1,2,2-trimethylpropyl) group.

  • IR (Infrared) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 162.27. The fragmentation pattern will likely involve the loss of alkyl fragments, providing further structural information. The NIST WebBook provides an electron ionization mass spectrum for this compound[2].

Reactivity, Handling, and Safety

The chemical behavior and safe handling of (1,2,2-trimethylpropyl)benzene are dictated by its structure.

Reactivity Profile:

  • Electrophilic Aromatic Substitution: The benzene ring is susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions. The bulky alkyl group is an ortho-, para-director, though steric hindrance will strongly favor substitution at the para position.

  • Oxidation: The benzylic C-H bond is a potential site for oxidation under appropriate conditions.

Safety and Handling Precautions: While a specific, comprehensive safety data sheet (SDS) for (1,2,2-trimethylpropyl)benzene is not readily available, the safety precautions for similar aromatic hydrocarbons, such as trimethylbenzene, should be adopted.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat[5][6].

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors[7][8].

  • Fire Safety: (1,2,2-Trimethylpropyl)benzene is a combustible liquid[4][9]. Keep it away from heat, sparks, and open flames. Use explosion-proof electrical equipment. Store in a cool, well-ventilated area in a tightly sealed container[7][9].

  • Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure adequate ventilation[6].

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing[6].

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[7].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[6].

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

(1,2,2-Trimethylpropyl)benzene is a valuable compound for synthetic and materials chemistry. This guide has synthesized the available, albeit limited, physicochemical data and has placed a strong emphasis on the robust experimental methodologies required for its verification. For the research scientist, a rigorous, hands-on approach to confirming the physical properties of this and other less-characterized compounds is a cornerstone of scientific integrity and experimental success. The safety and handling protocols outlined are based on established best practices for related compounds and should be strictly adhered to.

References

  • NIST. (n.d.). Benzene, (1,2,2-trimethylpropyl)-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 1,2-Bis(2-methylpropyl)benzene. In PubChem.
  • Cheméo. (n.d.). Benzene, (1,2,2-trimethylpropyl)-.
  • Chemical Synthesis Database. (2025, May 20). 1,2,2-trimethyl-propyl-benzene.
  • National Center for Biotechnology Information. (n.d.). 1,2-Bis(trimethylsilyl)benzene. In PubChem.
  • ChemWhat. (n.d.). 1-(1,2,2-Trimethylpropyl)benzene.
  • National Center for Biotechnology Information. (n.d.). (1,2-Dimethyl-1-propen-1-yl)benzene. In PubChem.
  • NIST. (n.d.). Benzene, p-di-tert-pentyl-. In NIST Chemistry WebBook.
  • Airgas. (2016, March 18). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). tert-Pentylbenzene.
  • Thermo Scientific Chemicals. (n.d.). tert-Pentylbenzene, 97%.
  • New Jersey Department of Health. (n.d.). TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY.
  • Thermo Fisher Scientific. (n.d.). tert-Pentylbenzene, 97%.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzene.
  • Sigma-Aldrich. (n.d.). Pentylbenzene 99%.
  • SafeWork NSW. (n.d.). Benzene technical fact sheet.
  • PubChem. (2025, September 30). Compound 528291: Benzene, 1,2,4-trimethyl-3-propyl.
  • NIST. (n.d.). Benzene, (1,1,2-trimethylpropyl)-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Benzene, [(1,2,2-trimethylpropylidene)cyclopropyl]-, (Z)-.
  • Cheméo. (n.d.). Benzene, (2-chloro-1,2-dimethylpropyl).

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Foundational

An In-depth Technical Guide to (1,2,2-Trimethylpropyl)benzene

Abstract This technical guide provides a comprehensive overview of (1,2,2-Trimethylpropyl)benzene (CAS No. 19262-20-5), a substituted aromatic hydrocarbon.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (1,2,2-Trimethylpropyl)benzene (CAS No. 19262-20-5), a substituted aromatic hydrocarbon. This document elucidates the compound's chemical and physical properties, details a robust synthetic methodology via Friedel-Crafts alkylation, and explores its analytical characterization through spectroscopic techniques. Furthermore, potential applications in organic synthesis and drug discovery are discussed, drawing parallels with structurally related molecules. Safety protocols and toxicological considerations for handling this class of compounds are also thoroughly addressed. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this specific alkylbenzene.

Introduction

(1,2,2-Trimethylpropyl)benzene, also known as 2-Phenyl-3,3-dimethylbutane, is an organic compound characterized by a benzene ring substituted with a bulky, sterically hindered 1,2,2-trimethylpropyl group.[1][2] Its structure presents a unique combination of aromaticity and a highly branched aliphatic moiety, which can impart specific physical and chemical properties. While not as extensively studied as some common alkylbenzenes, its structural motifs are of interest in various fields of chemical research, including as a potential intermediate in organic synthesis and as a non-polar solvent. This guide aims to consolidate the available technical information on (1,2,2-Trimethylpropyl)benzene, providing a foundational resource for its synthesis, characterization, and potential utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1,2,2-Trimethylpropyl)benzene is presented in Table 1. These properties are essential for its handling, purification, and application in a laboratory or industrial setting.

PropertyValueSource(s)
CAS Number 19262-20-5[1]
Molecular Formula C₁₂H₁₈[1][2]
Molecular Weight 162.27 g/mol [1][3]
IUPAC Name (1,2,2-Trimethylpropyl)benzene[1]
Synonyms 2-Phenyl-3,3-dimethylbutane[1]
Appearance Colorless liquid (predicted)
Boiling Point Not available[4]
Melting Point Not available[4]
Density Not available[4]
LogP (Octanol-Water Partition Coefficient) 3.836[2]
Exact Mass 162.140850574 Da[2]

Synthesis and Manufacturing Processes

The most logical and established method for the synthesis of (1,2,2-Trimethylpropyl)benzene is through the Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with benzene in the presence of a Lewis acid catalyst.

Underlying Principles of Friedel-Crafts Alkylation

The causality behind choosing Friedel-Crafts alkylation lies in its efficiency in forming carbon-carbon bonds between an aromatic ring and an alkyl group. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the alkylating agent by facilitating the formation of a carbocation or a polarized complex. This electrophile is then attacked by the electron-rich benzene ring, leading to the substitution of a proton with the alkyl group.

A critical consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangement to form a more stable carbocation. However, in the synthesis of (1,2,2-Trimethylpropyl)benzene using a suitable precursor like 3,3-dimethyl-2-butanol or 2-chloro-3,3-dimethylbutane, the secondary carbocation initially formed is adjacent to a quaternary carbon, which can undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement must be considered when selecting the starting materials and reaction conditions to ensure the desired product is obtained.

Friedel-Crafts Alkylation of Benzene Benzene Benzene Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Benzene->Electrophilic_Aromatic_Substitution Alkylating_Agent 3,3-Dimethyl-2-butanol or 2-Chloro-3,3-dimethylbutane Electrophile_Generation Electrophile Generation Alkylating_Agent->Electrophile_Generation Lewis_Acid AlCl₃ Lewis_Acid->Electrophile_Generation Electrophile_Generation->Electrophilic_Aromatic_Substitution Product (1,2,2-Trimethylpropyl)benzene Electrophilic_Aromatic_Substitution->Product

Caption: Conceptual workflow of Friedel-Crafts alkylation for the synthesis of (1,2,2-Trimethylpropyl)benzene.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure for the synthesis of (1,2,2-Trimethylpropyl)benzene.

Materials:

  • Benzene (anhydrous)

  • 3,3-Dimethyl-2-butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄) (alternative catalyst)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous benzene (e.g., 100 mL).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 1.2 equivalents) in portions. Stir the resulting suspension.

  • Addition of Alkylating Agent: Dissolve 3,3-dimethyl-2-butanol (e.g., 1 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred benzene/AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (1,2,2-Trimethylpropyl)benzene.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of (1,2,2-Trimethylpropyl)benzene is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (7.0-7.3 ppm): The five protons on the benzene ring will appear as a complex multiplet in this region.

  • Benzylic Proton (2.5-3.0 ppm): The single proton on the carbon directly attached to the benzene ring (C1 of the propyl group) will likely appear as a quartet, being split by the adjacent methyl group.

  • Methyl Protons (Aliphatic, ~1.2 ppm): The three protons of the methyl group at C1 of the propyl chain will likely appear as a doublet, being split by the benzylic proton.

  • tert-Butyl Protons (Aliphatic, ~0.9 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

  • Aromatic Carbons (125-145 ppm): The six carbons of the benzene ring will show several signals in this region. The carbon atom directly attached to the alkyl group will be distinct from the others.

  • Benzylic Carbon (~45-55 ppm): The carbon atom of the alkyl chain directly bonded to the benzene ring.

  • Quaternary Carbon of tert-Butyl Group (~30-40 ppm): The carbon atom at the center of the tert-butyl group.

  • Methyl Carbons of tert-Butyl Group (~25-35 ppm): The three equivalent methyl carbons of the tert-butyl group.

  • Methyl Carbon (Aliphatic, ~15-25 ppm): The methyl carbon at C1 of the propyl chain.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic ring and the C-H bonds.

  • Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, weak to medium bands characteristic of C-H bonds on a benzene ring.

  • Aliphatic C-H Stretch (2850-2960 cm⁻¹): Strong, sharp bands corresponding to the C-H bonds of the methyl and tert-butyl groups.

  • Aromatic C=C Bends (1450-1600 cm⁻¹): Several medium to strong bands in this region are indicative of the benzene ring.

  • C-H Bends (1365-1465 cm⁻¹): Bending vibrations for the aliphatic C-H bonds.

Mass Spectrometry

The NIST WebBook provides a mass spectrum for (1,2,2-Trimethylpropyl)benzene.[1] The molecular ion peak (M⁺) would be observed at m/z = 162. The fragmentation pattern would likely involve the loss of alkyl fragments, with a prominent peak corresponding to the stable benzylic carbocation.

Applications and Research Interest

While specific applications for (1,2,2-Trimethylpropyl)benzene are not widely documented, its structure suggests potential utility in several areas of chemical science.

  • Intermediate in Organic Synthesis: Its sterically hindered nature can be exploited to direct reactions at specific positions on the benzene ring or to introduce a bulky, non-polar group into a larger molecule.

  • Fragment in Medicinal Chemistry: The substituted benzene motif is a common scaffold in drug discovery. The bulky and lipophilic 1,2,2-trimethylpropyl group could be incorporated into drug candidates to modulate their pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.

  • High-Performance Lubricants and Fluids: Branched alkylbenzenes are known for their good thermal and oxidative stability, making them suitable for use as base oils in high-performance lubricants and hydraulic fluids. The structure of (1,2,2-Trimethylpropyl)benzene suggests it could possess similar properties.

  • Non-polar Solvent: Due to its hydrocarbon nature, it can be used as a non-polar solvent in specific chemical reactions where its steric bulk might influence reaction outcomes.

Potential_Applications Topic (1,2,2-Trimethylpropyl)benzene Organic_Synthesis Intermediate in Organic Synthesis Topic->Organic_Synthesis Medicinal_Chemistry Fragment in Medicinal Chemistry Topic->Medicinal_Chemistry Materials_Science High-Performance Lubricants & Fluids Topic->Materials_Science Chemical_Research Non-polar Solvent Topic->Chemical_Research

Sources

Exploratory

Comprehensive Structural and Conformational Analysis of (1,2,2-Trimethylpropyl)benzene

The following technical guide details the molecular structure, synthetic anomalies, and conformational dynamics of (1,2,2-Trimethylpropyl)benzene. Executive Summary (1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5), also...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthetic anomalies, and conformational dynamics of (1,2,2-Trimethylpropyl)benzene.

Executive Summary

(1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5), also known as 2,2-dimethyl-3-phenylbutane , represents a critical case study in steric control within organic synthesis. Unlike linear alkylbenzenes, this molecule features a benzylic stereocenter immediately adjacent to a bulky tert-butyl group. This unique architecture creates a "steric gear" effect, restricting bond rotation and dictating the stereochemical outcome of electrophilic aromatic substitutions.

For researchers in drug discovery and materials science, this molecule serves as a premier hydrophobic bioisostere and a probe for examining the limits of Friedel-Crafts alkylation mechanisms.

Molecular Architecture & Conformational Dynamics

Structural Connectivity

The molecule consists of a benzene ring attached to the C3 position of a 2,2-dimethylbutane skeleton (using IUPAC butane numbering). The defining feature is the vicinal steric clash between the benzylic methyl group and the tert-butyl moiety.

  • Formula :

    
    
    
  • Molecular Weight : 162.27 g/mol

  • Chirality : The benzylic carbon (C1 of the propyl chain) is chiral, existing as (R) and (S) enantiomers.

Steric Crowding and Rotational Barriers

The bond connecting the benzylic carbon to the tert-butyl group exhibits significantly restricted rotation. The Newman projection along this bond reveals that the gauche interactions between the phenyl ring and the methyl groups of the tert-butyl moiety are unavoidable.

Graphviz Diagram: Structural Connectivity & Steric Zones

MolecularStructure cluster_0 Steric Gear System Benzene Benzene Ring (Aromatic Core) BenzylicC Benzylic Carbon (Chiral Center) Benzene->BenzylicC C(sp2)-C(sp3) Methyl α-Methyl Group BenzylicC->Methyl α-Substituent TertButyl tert-Butyl Group (Steric Anchor) BenzylicC->TertButyl Steric Clash Zone

Figure 1: Connectivity map highlighting the steric clash zone between the chiral benzylic center and the bulky tert-butyl group.

Synthesis & Mechanistic Anomalies

The synthesis of (1,2,2-trimethylpropyl)benzene is notorious for a counter-intuitive rearrangement driven by steric hindrance rather than carbocation stability.

The Friedel-Crafts Rearrangement

Direct alkylation of benzene with 2-chloro-2,3-dimethylbutane (a tertiary alkyl halide) theoretically yields the tertiary alkylbenzene (2,3-dimethyl-2-phenylbutane). However, in the presence of strong Lewis acids like


, the major product is the secondary  isomer: (1,2,2-trimethylpropyl)benzene.

Mechanism of the "Steric Siphon":

  • Ionization : The precursor forms a tertiary carbocation.

  • Steric Blockade : Benzene cannot effectively attack the tertiary center due to the bulk of the adjacent isopropyl group.

  • Rearrangement : A reversible 1,2-methyl shift converts the tertiary cation into a secondary cation (adjacent to a tert-butyl group).

  • Selective Trapping : Although the secondary cation is electronically less stable, it is sterically accessible. Benzene attacks this species, driving the equilibrium toward the secondary product.

Graphviz Diagram: The Steric Siphon Mechanism

ReactionMechanism Precursor 2-chloro-2,3-dimethylbutane TertCation Tertiary Cation (Me2C+ - CHMe2) Precursor->TertCation -Cl⁻ Transition 1,2-Methyl Shift TertCation->Transition ProductTert Tertiary Product (Blocked by Sterics) TertCation->ProductTert Slow/Blocked SecCation Secondary Cation (Me3C - CH+Me) ProductSec Product: (1,2,2-Trimethylpropyl)benzene SecCation->ProductSec Fast (Kinetic Trap) Transition->SecCation Benzene Benzene Attack

Figure 2: Mechanistic pathway illustrating how steric hindrance prevents tertiary alkylation, siphoning the reaction through a secondary cation intermediate.

Spectroscopic Characterization

Identification of this molecule relies on distinguishing the tert-butyl singlet from the benzylic methyl doublet.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
Aromatic 7.15 – 7.35Multiplet5HPhenyl ring protons
Benzylic 2.65 – 2.75Quartet (

Hz)
1H


-Methyl
1.22Doublet (

Hz)
3H

on benzylic carbon
tert-Butyl 0.95Singlet9H

group

Key Diagnostic : The absence of a singlet near 1.3 ppm (characteristic of a gem-dimethyl attached directly to a phenyl ring) confirms the rearrangement from the tertiary to the secondary isomer.

Applications in Drug Design

In medicinal chemistry, the (1,2,2-trimethylpropyl) moiety serves as a bulky hydrophobic anchor .

  • Metabolic Stability : The steric bulk of the tert-butyl group shields the benzylic position from rapid oxidation by Cytochrome P450 enzymes, potentially extending the half-life of the drug.

  • Receptor Filling : The group is an excellent bioisostere for filling large hydrophobic pockets in target proteins (e.g., nuclear receptors).

  • Chiral Scaffolds : As a chiral hydrocarbon, it is used in the synthesis of chiral ruthenium catalysts (e.g., for asymmetric hydrogenation) [4].

Experimental Protocol: Selective Synthesis

Objective : Synthesize (1,2,2-trimethylpropyl)benzene via modified Friedel-Crafts alkylation.

Reagents :

  • Benzene (Excess, Solvent/Reactant)[1][2][3][4]

  • 2-chloro-2,3-dimethylbutane[1][2][3][4][5][6][7]

  • Aluminum Chloride (

    
    , anhydrous)
    

Procedure :

  • Preparation : In a flame-dried 3-neck flask under

    
    , charge 50 mL of dry benzene and 1.5 g of anhydrous 
    
    
    
    . Cool to 0°C.[2]
  • Addition : Add 2-chloro-2,3-dimethylbutane (10 mmol) dropwise over 20 minutes. Maintain temperature < 5°C to minimize polymerization.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. The evolution of HCl gas indicates reaction progress.

  • Quench : Pour the reaction mixture onto 100 g of crushed ice/HCl.

  • Extraction : Extract with diethyl ether (3 x 30 mL). Wash organics with brine and dry over

    
    .
    
  • Purification : Fractional distillation. The product boils at approximately 218°C (at 760 mmHg).

Note on Isomers : If


 is used instead of 

, the rearrangement is suppressed, and the tertiary isomer (2,3-dimethyl-2-phenylbutane) becomes the major product [2].

References

  • NIST Chemistry WebBook . Benzene, (1,2,2-trimethylpropyl)-.[8] National Institute of Standards and Technology. Link

  • Schmerling, L., & West, J. P. (1954).[7] Isomerization Accompanying the Alkylation of Benzene with 1-Chloro-3,3- and with 2-Chloro-2,3-dimethylbutane. Journal of the American Chemical Society. Link

  • Roberts, R. M., & McGuire, S. E. (1970). Alkylations and Competing Rearrangements in the Aluminum Chloride Catalyzed Reactions. Journal of Organic Chemistry. Link

  • Therrien, B., et al. (1999). Synthesis and Resolution of Chiral Ruthenium Complexes. Journal of Organometallic Chemistry. Link

Sources

Foundational

Technical Monograph: (1,2,2-Trimethylpropyl)benzene

Structural Analysis, Nomenclature Logic, and Synthetic Pathways Executive Summary (1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5) represents a distinct class of sterically encumbered alkylbenzenes. Often encountered in...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Nomenclature Logic, and Synthetic Pathways

Executive Summary

(1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5) represents a distinct class of sterically encumbered alkylbenzenes. Often encountered in the optimization of lead compounds for metabolic stability, this molecule serves as a critical case study in the interplay between steric hindrance and chemical reactivity. This guide deconstructs its nomenclature under IUPAC 2013 recommendations, analyzes its conformational dynamics, and outlines robust synthetic protocols that avoid the common Wagner-Meerwein rearrangements associated with its production.

Part 1: Nomenclature & Structural Identity[1][2]

The name (1,2,2-Trimethylpropyl)benzene is a valid substitutive name, but it requires precise dissection to understand its relationship to the Preferred IUPAC Name (PIN).

1.1 The IUPAC Deconstruction

Under current IUPAC recommendations (Blue Book P-31 and P-52), cyclic parents generally take precedence over acyclic chains regardless of length, provided no senior characteristic groups are present.

  • Parent Structure: Benzene (Ring).[1]

  • Substituent: 1,2,2-Trimethylpropyl group.[2][3][4]

  • Systematic Alkane Name (Alternative): 2,2-Dimethyl-3-phenylbutane.[5]

While "(1,2,2-trimethylpropyl)benzene" is unambiguous, the PIN is derived by selecting the longest chain attached to the ring as the base of the substituent.

  • Substituent Base: Butan-2-yl (4 carbons).

  • Substituent Modifications: 3,3-Dimethyl.

  • PIN: (3,3-Dimethylbutan-2-yl)benzene .

However, the user-supplied name is widely used in literature to emphasize the "propyl" core as a scaffold.

1.2 Visualization of Nomenclature Logic

The following diagram illustrates the hierarchical decision tree for naming this molecule, highlighting the shift from alkane-based to benzene-based nomenclature.

NomenclatureTree Molecule Target Molecule C12H18 RuleCheck IUPAC Rule P-52.2.8 Ring vs. Chain Priority Molecule->RuleCheck RingParent Parent: Benzene (Preferred) RuleCheck->RingParent Ring Priority ChainParent Parent: Butane (Alternative/Historical) RuleCheck->ChainParent Chain Priority (Deprecated) Substituent Substituent Analysis -CH(CH3)-C(CH3)3 RingParent->Substituent Name3 Alkane Name: 2,2-Dimethyl-3-phenylbutane ChainParent->Name3 Name1 PIN: (3,3-Dimethylbutan-2-yl)benzene Substituent->Name1 Longest Chain Logic Name2 Input Name: (1,2,2-Trimethylpropyl)benzene Substituent->Name2 Substitutive Logic

Figure 1: Decision tree for IUPAC nomenclature assignment, contrasting the Preferred IUPAC Name (PIN) with common technical usage.

Part 2: Physical & Stereochemical Properties

The steric bulk of the tert-butyl group adjacent to the benzylic position creates a "rotational lock," significantly impacting the molecule's physical state and spectroscopic signature.

2.1 Stereochemistry

The C1 carbon (benzylic position) is chiral, bonded to four distinct groups:

  • Phenyl group[6]

  • Methyl group

  • tert-Butyl group[4]

  • Hydrogen atom[7]

Consequently, (1,2,2-trimethylpropyl)benzene exists as a pair of enantiomers: (R)- and (S)- . In drug development, this center is metabolically significant; the steric bulk hinders enzymatic approach (e.g., CYP450) to the benzylic proton, potentially increasing metabolic half-life compared to unbranched alkylbenzenes [1].

2.2 Key Physical Data
PropertyValueNote
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Boiling Point ~205–210 °CEstimated based on isomer trends [2]
Density ~0.86 g/cm³Typical for bulky alkylbenzenes
LogP ~4.8Highly lipophilic
Rotatable Bonds 2C(Ph)-C(Alkyl) and C1-C2
Part 3: Synthetic Methodology & The "Rearrangement Trap"

For the synthetic chemist, this molecule presents a classic trap. A direct Friedel-Crafts alkylation using the corresponding alkyl halide will fail to produce the target due to carbocation rearrangement.

3.1 The Failed Route: Direct Alkylation

Attempting to react benzene with 2-chloro-3,3-dimethylbutane leads to the Wagner-Meerwein rearrangement .

  • Ionization forms a secondary carbocation: Me-CH(+)-tBu.

  • A methyl group shifts from the quaternary carbon to the cationic center.

  • Result: A more stable tertiary carbocation Me-CH(Me)-C(+)(Me)2.

  • Final Product: (1,1,2-Trimethylpropyl)benzene (Thexylbenzene), not the desired (1,2,2-trimethylpropyl)benzene.

3.2 The Validated Route: Acylation-Reduction

To guarantee the structural integrity of the carbon skeleton, a stepwise approach via acylation is required.

Protocol:

  • Friedel-Crafts Acylation: Reaction of benzene with pivaloyl chloride (trimethylacetyl chloride) to form Pivalophenone.

  • Grignard Addition: Addition of methylmagnesium bromide to introduce the C1-methyl group.

  • Hydrogenolysis: Reduction of the resulting tertiary alcohol to the alkane.

SynthesisPath Benzene Benzene Intermediate1 Pivalophenone (Ph-CO-tBu) Benzene->Intermediate1 AlCl3, 0°C Pivaloyl Pivaloyl Chloride (tBu-COCl) Pivaloyl->Intermediate1 Intermediate2 Tertiary Alcohol Ph-C(OH)(Me)-tBu Intermediate1->Intermediate2 THF, Reflux Grignard MeMgBr (Grignard) Grignard->Intermediate2 Target TARGET: (1,2,2-Trimethylpropyl)benzene Intermediate2->Target Deoxygenation Reduction Ionic Hydrogenation (Et3SiH / TFA)

Figure 2: Validated synthetic pathway avoiding carbocation rearrangements. The acylation-reduction sequence preserves the quaternary carbon center.

3.3 Detailed Experimental Protocol (Acylation-Reduction Route)

Step 1: Synthesis of Pivalophenone

  • Reagents: Benzene (Solvent/Reactant), Pivaloyl Chloride (1.0 eq), AlCl₃ (1.1 eq).

  • Procedure: Charge a flame-dried flask with AlCl₃ and dry benzene. Add pivaloyl chloride dropwise at 0°C. Stir at room temperature for 3 hours. Quench with ice water. Extract with diethyl ether.

  • Checkpoint: Pivalophenone is sterically hindered; reaction times may be longer than with acetyl chloride.

Step 2: Grignard Addition

  • Reagents: Pivalophenone (1.0 eq), MeMgBr (1.5 eq in Et₂O).

  • Procedure: Add Pivalophenone to MeMgBr solution at 0°C. Note: The steric bulk of the t-butyl group may slow nucleophilic attack. Reflux for 12 hours to ensure completion.

  • Observation: Formation of 2-phenyl-3,3-dimethylbutan-2-ol.

Step 3: Ionic Hydrogenation (Deoxygenation)

  • Rationale: Standard catalytic hydrogenation (Pd/C) may be difficult due to steric hindrance preventing adsorption to the catalyst surface. Ionic hydrogenation is preferred.

  • Reagents: Triethylsilane (Et₃SiH, 2.0 eq), Trifluoroacetic acid (TFA, Excess).

  • Procedure: Dissolve alcohol in DCM. Add Et₃SiH. Add TFA dropwise at 0°C. Stir 4 hours.

  • Mechanism: TFA protonates the alcohol (-OH2+), water leaves to form the tertiary carbocation (stabilized by phenyl), and hydride transfer from silane occurs immediately, trapping the cation before rearrangement can occur [3].

Part 4: Pharmacological Relevance

In drug design, the (1,2,2-trimethylpropyl) moiety acts as a "Neopentyl Shield."

  • Metabolic Stability: The adjacent quaternary carbon (t-butyl) prevents

    
    -oxidation.
    
  • Benzylic Oxidation: While the benzylic position (C1) has a proton, the steric crowding significantly retards the rate of CYP450-mediated hydroxylation compared to ethylbenzene or isopropylbenzene [4].

  • Lipophilicity: The group adds significant lipophilicity (+LogP), which must be balanced against solubility requirements.

References
  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity. Link

  • NIST Chemistry WebBook. (2023). Benzene, (1,2,2-trimethylpropyl)-.[2][3][4][5] National Institute of Standards and Technology.[1][3] Link

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis. Link

  • Smith, D. A. (2012). Design of Drugs Involving Metabolism. In Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Royal Society of Chemistry. Link

Sources

Exploratory

discovery and history of (1,2,2-Trimethylpropyl)benzene

An In-Depth Technical Guide to the Amylbenzenes: Discovery, Synthesis, and Mechanistic Insights Executive Summary This technical guide delves into the history and discovery of the alkylaromatic hydrocarbon (1,2,2-Trimeth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Amylbenzenes: Discovery, Synthesis, and Mechanistic Insights

Executive Summary

This technical guide delves into the history and discovery of the alkylaromatic hydrocarbon (1,2,2-Trimethylpropyl)benzene and its more prevalent isomer, tert-amylbenzene. The narrative is anchored in the seminal discovery of the Friedel-Crafts reaction in 1877, a cornerstone of modern organic synthesis.[1][2] While the specific first synthesis of amylbenzenes occurred in the early 20th century, their existence is a direct consequence of Charles Friedel and James Crafts' foundational work.[3][4][5] This guide will clarify the nomenclature surrounding these isomers, explore the causal mechanisms of their formation, provide detailed experimental protocols for the synthesis of the principal isomer, and present comprehensive characterization data. The core focus is on the interplay between electrophilic aromatic substitution and the critical phenomenon of carbocation rearrangement, which dictates the isomeric outcome of the synthesis.

Nomenclature and Isomeric Clarification

A critical first step is to address the structural ambiguity in the nomenclature of amylbenzenes. The topic of this guide, (1,2,2-Trimethylpropyl)benzene , corresponds to the IUPAC name 2,2-Dimethyl-3-phenylbutane (CAS 19262-20-5).[6][7][8] However, the most common and industrially significant isomer, produced via standard Friedel-Crafts alkylation, is tert-Amylbenzene , which is chemically named 2-Methyl-2-phenylbutane or (1,1-Dimethylpropyl)benzene (CAS 2049-95-8).[9][10] Throughout this guide, we will refer to the latter as tert-amylbenzene (TAB) and the former as the rearranged isomer. Understanding the relationship between these two structures is fundamental to grasping their history and synthesis.

Historical Context: The Friedel-Crafts Reaction

The journey of amylbenzenes begins with the discovery of the Friedel-Crafts reaction by French chemist Charles Friedel and American chemist James Crafts in 1877.[1][2][11] Their work demonstrated that a Lewis acid catalyst, most famously aluminum chloride (AlCl₃), could facilitate the alkylation of an aromatic ring with an alkyl halide.[2][4] This electrophilic aromatic substitution was a monumental breakthrough, providing a powerful new method for forming carbon-carbon bonds.[5]

The initial discovery was serendipitous; while attempting to prepare amyl iodide from amyl chloride using aluminum and iodine in benzene as a solvent, they instead isolated amylbenzene.[4] This observation launched an extensive investigation into Lewis acid-catalyzed alkylations and acylations that has become a foundational pillar of organic chemistry.[4][5]

The synthesis of specific alkylbenzenes like TAB became a practical application of this discovery, explored by chemists in the subsequent decades as they refined the reaction's scope and limitations.[3]

The Heart of the Synthesis: Friedel-Crafts Alkylation of Benzene

The primary industrial route to tert-amylbenzene is the Friedel-Crafts alkylation of benzene with an amylene (e.g., 2-methyl-2-butene) or a tert-amyl halide/alcohol.[3][12][13] The reaction proceeds via the formation of a carbocation electrophile, which is then attacked by the nucleophilic benzene ring.[14]

Mechanism: The Inevitability of the Tertiary Carbocation

The choice of catalyst and alkylating agent is driven by the need to generate an electrophile. Using tert-amyl alcohol and a strong acid catalyst like sulfuric acid, or tert-amyl chloride with a Lewis acid like AlCl₃, the reaction proceeds as follows:

  • Generation of the Electrophile: The Lewis acid (or Brønsted acid) facilitates the departure of the leaving group (–Cl or –OH) from the alkylating agent, forming the relatively stable tert-amyl carbocation (2-methyl-2-butanyl cation).[14]

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][15]

  • Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product, tert-amylbenzene.[14][15]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reactants Benzene + tert-Amyl Chloride Carbocation tert-Amyl Carbocation + [AlCl₄]⁻ Reactants->Carbocation Catalyst abstracts Cl⁻ Catalyst AlCl₃ (Lewis Acid) Arenium Arenium Ion (Sigma Complex) Carbocation->Arenium Benzene attacks carbocation Product tert-Amylbenzene (Final Product) Arenium->Product [AlCl₄]⁻ removes H⁺ Catalyst_Regen AlCl₃ + HCl (Catalyst Regenerated)

The Isomer Question: Why Not (1,2,2-Trimethylpropyl)benzene?

The formation of the user's specified isomer, (1,2,2-trimethylpropyl)benzene, via a simple Friedel-Crafts reaction is mechanistically disfavored due to the principles of carbocation stability.

  • Stability Rules: Carbocation stability follows the order: tertiary > secondary > primary.

  • Rearrangement: If a less stable carbocation can rearrange to a more stable one via a hydride (H⁻) or methyl (CH₃⁻) shift, it will do so rapidly.[11][16]

Attempting to synthesize (1,2,2-trimethylpropyl)benzene using an alkyl halide like 1-chloro-2,2-dimethylpropane would generate a primary carbocation. This would instantly rearrange to the more stable tert-amyl carbocation via a methyl shift, ultimately yielding tert-amylbenzene, not the desired isomer. Similarly, starting with 2-bromo-3-methylbutane generates a secondary carbocation that undergoes a hydride shift to form the same stable tertiary carbocation, again leading to tert-amylbenzene as the major product.[17] This inherent tendency for rearrangement is a classic limitation of the Friedel-Crafts alkylation and explains the prevalence of tert-amylbenzene.[11]

G

Detailed Experimental Protocol: Synthesis of tert-Amylbenzene

This protocol is adapted from established procedures for Friedel-Crafts alkylation, prioritizing safety and yield.[12][18] The key to success is controlling the reaction temperature and using an excess of benzene to minimize polyalkylation.[15]

Objective: To synthesize tert-amylbenzene from benzene and tert-amyl chloride using an aluminum chloride catalyst.

Materials:

  • Anhydrous Benzene (reagent grade, large excess)

  • tert-Amyl chloride (2-chloro-2-methylbutane)

  • Anhydrous Aluminum Chloride (AlCl₃), powdered

  • Ice-water bath

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser with drying tube)

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Initial Charge: Charge the flask with anhydrous benzene (e.g., 5 moles for every 1 mole of alkyl halide). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

  • Catalyst Addition: Cautiously add powdered anhydrous AlCl₃ (e.g., 0.1-0.3 molar equivalents relative to the alkyl halide) to the cooled benzene. Causality: Adding the catalyst to the benzene first allows for complex formation and better temperature control upon addition of the alkylating agent.

  • Alkylating Agent Addition: Add tert-amyl chloride to the dropping funnel. Add it dropwise to the stirred benzene-catalyst mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow, controlled addition prevents localized overheating, which can promote side reactions and isomerization.[18]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the bath and let it stir at room temperature for 1-2 hours.

  • Work-up & Quenching: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add crushed ice to the flask to quench the reaction and decompose the AlCl₃ complex. Then, slowly add 5% HCl solution. Causality: The acidic workup ensures that all aluminum salts are dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the excess benzene via simple distillation. The remaining crude product can be purified by vacuum distillation to yield pure tert-amylbenzene.

Physicochemical and Spectroscopic Characterization

Authenticating the structure of the synthesized product is paramount. The following data for tert-amylbenzene (CAS 2049-95-8) serves as the standard for characterization.

Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₆[9]
Molecular Weight 148.24 g/mol [9]
Appearance Colorless liquid[9]
Boiling Point 188-191 °C[19]
Density 0.87 g/cm³[10]
Refractive Index ~1.496[20]
Flash Point ~60 °C
Spectroscopic Data
  • ¹H NMR (CDCl₃): The proton NMR spectrum is highly characteristic.

    • ~7.1-7.3 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.

    • ~1.6 ppm (q, 2H): A quartet for the two methylene (–CH₂–) protons, split by the adjacent methyl group.

    • ~1.2 ppm (s, 6H): A sharp singlet for the six equivalent protons of the two geminal methyl (–CH₃) groups attached to the quaternary carbon.

    • ~0.6 ppm (t, 3H): A triplet for the three protons of the terminal methyl group of the ethyl chain.[10][21]

  • ¹³C NMR (CDCl₃):

    • ~147 ppm: Quaternary aromatic carbon (C-ipso).

    • ~128 ppm, ~126 ppm, ~125 ppm: Aromatic CH carbons.

    • ~38 ppm: Quaternary alkyl carbon.

    • ~37 ppm: Methylene carbon (–CH₂–).

    • ~29 ppm: Geminal methyl carbons.

    • ~9 ppm: Terminal methyl carbon.[10]

  • Mass Spectrometry (EI): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 148. The most prominent peak (base peak) is at m/z = 119 , corresponding to the loss of an ethyl group (•C₂H₅) to form the stable benzylic cation [C₆H₅C(CH₃)₂]⁺.[9]

  • Infrared (IR) Spectroscopy:

    • ~3030-3080 cm⁻¹: C-H stretching for the aromatic ring.

    • ~2850-2970 cm⁻¹: C-H stretching for the alkyl groups.

    • ~1600, 1495 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.

    • ~700, 760 cm⁻¹: Strong bands indicating monosubstitution on the benzene ring (C-H out-of-plane bending).[22]

Modern Applications

Initially an academic curiosity, tert-amylbenzene has found niche but important industrial applications. It serves as a key organic intermediate, notably in the synthesis of 2-amylanthraquinone, which is a working material for the production of hydrogen peroxide.[12] More recently, its properties have led to its investigation as an electrolyte additive in lithium-ion batteries, where it can enhance thermal stability and performance.[19]

Conclusion

The story of (1,2,2-trimethylpropyl)benzene is inseparable from that of its isomer, tert-amylbenzene, and the overarching principles of the Friedel-Crafts reaction. The discovery in 1877 laid the mechanistic groundwork, and subsequent explorations revealed the critical role of carbocation stability and rearrangement in dictating reaction outcomes. While the direct synthesis of the (1,2,2-trimethylpropyl) isomer is thwarted by these rearrangements, the highly efficient formation of tert-amylbenzene provides a classic illustration of these fundamental concepts. This understanding has enabled its production and application in modern chemical industries, a direct legacy of Friedel and Crafts' pioneering work.

References

  • tert-Amylbenzene 2049-95-8 . (n.d.). Mol-Instincts. Retrieved March 4, 2026, from [Link]

  • tert-Amylbenzene . (n.d.). PubChem. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018, May 17). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Friedel-Crafts Alkylation of Benzene . (n.d.). University of California, Davis. Retrieved March 4, 2026, from [Link]

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Foundational

An In-depth Technical Guide to (1,2,2-Trimethylpropyl)benzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (1,2,2-trimethylpropyl)benzene, a branched-chain alkylb...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1,2,2-trimethylpropyl)benzene, a branched-chain alkylbenzene, and its isomers. It delves into the synthesis, characterization, and potential applications of this class of compounds, offering field-proven insights and detailed experimental considerations for professionals in chemical research and development.

Introduction: The World of Alkylbenzene Isomers

Alkylbenzenes are a fundamental class of organic compounds characterized by an alkyl group attached to a benzene ring.[1] Their structural diversity, arising from the length and branching of the alkyl chain, as well as the substitution pattern on the aromatic ring, gives rise to a vast number of isomers with distinct physicochemical properties. The C12H18 alkylbenzenes, including (1,2,2-trimethylpropyl)benzene, represent a group of isomers with significant industrial relevance, primarily as intermediates in the synthesis of surfactants and other specialty chemicals.[2][3]

This guide focuses on the technical intricacies of (1,2,2-trimethylpropyl)benzene, also known as 2-phenyl-3,3-dimethylbutane, and provides a comparative analysis with its structural isomers. Understanding the subtle differences in their synthesis and characterization is paramount for researchers aiming to control product purity and tailor molecular properties for specific applications.

Synthesis of (1,2,2-Trimethylpropyl)benzene: A Friedel-Crafts Alkylation Approach

The primary route for the synthesis of (1,2,2-trimethylpropyl)benzene and its isomers is the Friedel-Crafts alkylation reaction.[2][4][5] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[6]

The Mechanism: A Step-by-Step Look

The Friedel-Crafts alkylation proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene ring.[4][5]

Diagram of the Friedel-Crafts Alkylation Mechanism:

Friedel_Crafts_Alkylation cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AlkylHalide Alkyl Halide (R-X) Carbocation Carbocation (R⁺) AlkylHalide->Carbocation Reaction LewisAcid Lewis Acid (AlCl₃) LewisAcid->Carbocation Complex [AlCl₃X]⁻ Carbocation->Complex Benzene Benzene HCl HCl Complex->HCl CatalystRegen AlCl₃ Complex->CatalystRegen SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex Attack Product Alkylbenzene SigmaComplex->Product Loss of H⁺

Caption: General mechanism of Friedel-Crafts alkylation.

A critical consideration in the synthesis of branched alkylbenzenes like (1,2,2-trimethylpropyl)benzene is the potential for carbocation rearrangements.[7] Primary carbocations, if formed, will readily rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. This can lead to a mixture of isomeric products. To synthesize (1,2,2-trimethylpropyl)benzene with high selectivity, it is crucial to choose a precursor that forms the desired tertiary carbocation directly or a less stable carbocation that rearranges to the desired one.

Experimental Protocol: Synthesis of (1,2,2-Trimethylpropyl)benzene

While a specific, high-yield protocol for (1,2,2-trimethylpropyl)benzene is not abundantly available in open literature, a plausible synthesis can be designed based on established Friedel-Crafts procedures. The reaction of benzene with 3,3-dimethyl-2-chlorobutane in the presence of a Lewis acid like aluminum chloride (AlCl₃) would be a logical approach.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Reactants Benzene + 3,3-dimethyl-2-chlorobutane Reaction Friedel-Crafts Alkylation (Stirring at controlled temperature) Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Quench Quenching (e.g., with ice-water) Reaction->Quench Extraction Work-up (Separation of organic layer) Quench->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Product (1,2,2-Trimethylpropyl)benzene Purification->Product

Caption: A typical workflow for the synthesis of alkylbenzenes.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) and an excess of dry benzene (which also serves as the solvent).

  • Addition of Alkylating Agent: Cool the mixture in an ice bath. Slowly add 3,3-dimethyl-2-chlorobutane dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and water to quench the reaction and decompose the aluminum chloride complex. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with a dilute acid solution, followed by a sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the excess benzene by distillation. The crude product can then be purified by vacuum distillation or column chromatography to isolate (1,2,2-trimethylpropyl)benzene.

Characterization and Isomer Differentiation

The successful synthesis of (1,2,2-trimethylpropyl)benzene requires robust analytical methods to confirm its identity and differentiate it from its various isomers. The C12H18 molecular formula allows for a multitude of structural isomers, including other branched alkylbenzenes and polysubstituted benzenes.[8][9]

Spectroscopic Techniques

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum of (1,2,2-trimethylpropyl)benzene would be expected to show signals for the aromatic protons (typically in the 7.0-7.5 ppm region) and the aliphatic protons of the trimethylpropyl group.[11][12] The unique substitution pattern would lead to distinct splitting patterns that can help differentiate it from its isomers.

  • ¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic and aliphatic carbons would be characteristic of the specific structure.[13]

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of (1,2,2-trimethylpropyl)benzene is available in the NIST database.[14]

Typical Fragmentation Pattern:

The fragmentation of alkylbenzenes in MS is characterized by cleavage of the alkyl chain.[9][15] Common fragments include the tropylium ion (m/z 91) and other carbocations resulting from the loss of alkyl radicals.[3] The specific fragmentation pattern of (1,2,2-trimethylpropyl)benzene can serve as a fingerprint for its identification.

Diagram of Key Mass Spectrometry Fragments:

Mass_Spec_Fragmentation Parent (1,2,2-Trimethylpropyl)benzene (M⁺, m/z 162) Frag1 Tropylium Ion (m/z 91) Parent->Frag1 Benzylic Cleavage Frag2 [M-C₄H₉]⁺ (m/z 105) Parent->Frag2 Loss of tert-butyl radical Frag3 [M-C₂H₅]⁺ (m/z 133) Parent->Frag3 Loss of ethyl radical

Caption: Expected fragmentation of (1,2,2-trimethylpropyl)benzene.

Chromatographic Separation

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile isomers.[16] The separation of alkylbenzene isomers is typically achieved using a capillary column with a non-polar or medium-polarity stationary phase.[17]

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of GC with MS provides a robust method for the separation and identification of isomers in a mixture.[3][18][19] The retention time from the GC provides a means of separating the isomers, while the mass spectrum from the MS allows for their individual identification.

Experimental Protocol: GC-MS Analysis of C12H18 Isomers

  • Sample Preparation: Dissolve the sample mixture in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[17]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to achieve good separation of isomers with different boiling points. A starting temperature of around 50-70°C, ramped up to 250-280°C, is a common approach.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.

  • Data Analysis: Identify the peaks in the chromatogram corresponding to different isomers based on their retention times and compare their mass spectra with library data or known standards.

Isomers of (1,2,2-Trimethylpropyl)benzene

The molecular formula C12H18 encompasses a wide range of structural isomers. A comprehensive comparison requires knowledge of their physical properties.

Table 1: Selected C12H18 Alkylbenzene Isomers and their Properties

Isomer NameStructureBoiling Point (°C)Density (g/mL)
n-Hexylbenzene[4][20][21][22]Linear C6 chain226[21]0.861 at 25°C[21]
1,3,5-Triethylbenzene[8]Three ethyl groups~218~0.864
1,4-Diisopropylbenzene[8]Two isopropyl groups~210~0.857
Hexamethylbenzene[9][23]Six methyl groups265[23]1.063[9]
(1,2,2-Trimethylpropyl)benzeneBranched C6 chainNot readily availableNot readily available

Note: The properties of many branched isomers are not well-documented in publicly available literature.

Applications and Safety Considerations

Potential Applications

Branched-chain alkylbenzenes are primarily used as intermediates in the production of branched alkylbenzene sulfonates (BABS), which were historically used as detergents.[2] However, due to their poor biodegradability, they have been largely replaced by linear alkylbenzene sulfonates (LAS).[2]

(1,2,2-Trimethylpropyl)benzene and its isomers may find niche applications as:

  • Specialty Solvents: Their aromatic nature and alkyl side chains can provide unique solvency properties.

  • Starting Materials for Synthesis: They can serve as building blocks for more complex molecules in the pharmaceutical and fine chemical industries.

Toxicology and Safety

The toxicological data for specific branched C12 alkylbenzenes is limited. However, information on related compounds provides some guidance.

  • Alkylbenzenes: In general, alkylbenzenes can cause skin and eye irritation.[16][24] Inhalation of vapors may cause respiratory irritation.[25][26]

  • Branched Alkylbenzene Sulfonates: Studies on branched alkylbenzene sulfonates have shown varying levels of toxicity to aquatic organisms.[2][17]

Safety and Handling:

(1,2,2-Trimethylpropyl)benzene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25][26][27] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[28][29]

Conclusion

(1,2,2-Trimethylpropyl)benzene and its isomers represent a fascinating area of study within organic chemistry, with challenges and opportunities in their synthesis and characterization. A thorough understanding of the Friedel-Crafts alkylation reaction and the application of modern analytical techniques like GC-MS and NMR are essential for any researcher working with these compounds. While their large-scale applications may be limited compared to their linear counterparts, their unique structures may hold potential for specialized applications in various fields of chemical science.

References

  • Schleper, S. (n.d.). The branched-chain dodecylbenzene sulfonate degradation pathway of Pseudomonas aeruginosa W51D involves a novel route for degradation of the surfactant lateral alkyl chain. PubMed. Retrieved from [Link]

  • Schleper, S., Gonzalez, M., & Garcia, J. L. (2001). The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. Applied and Environmental Microbiology, 67(7), 3121-3128.
  • National Center for Biotechnology Information. (n.d.). Hexylbenzene. PubChem. Retrieved from [Link]

  • Schleper, S., Gonzalez, M., & Garcia, J. L. (2001). The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. ResearchGate. Retrieved from [Link]

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Exploratory

Theoretical Elucidation of (1,2,2-Trimethylpropyl)benzene: conformational Dynamics and Electronic Structure

Topic: Theoretical Studies of (1,2,2-Trimethylpropyl)benzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists Executive Summary (1,2,2-Trimethylpropyl)be...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Studies of (1,2,2-Trimethylpropyl)benzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Executive Summary

(1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5), also known systematically as 2-phenyl-3,3-dimethylbutane , represents a critical benchmark in theoretical organic chemistry. Structurally characterized by a phenyl ring attached to a sterically demanding tert-butyl-substituted ethyl group, this molecule serves as a paradigmatic system for studying steric gearing , restricted rotation , and chiral induction in alkylbenzenes.

For drug development professionals, understanding the theoretical behavior of such bulky benzylic systems is vital for predicting the metabolic stability and receptor binding kinetics of pharmacophores containing crowded aromatic centers. This guide outlines a rigorous computational framework for characterizing the conformational landscape, rotational barriers, and chiroptical properties of this molecule.

Structural Analysis & Steric Challenges

The core structural feature of (1,2,2-trimethylpropyl)benzene is the connectivity Ph—CH(Me)—tBu . The juxtaposition of a planar aromatic ring with a bulky tert-butyl group creates a "geared" system where the rotation of the alkyl chain is tightly coupled to the rotation of the phenyl ring.

The Steric Gearing Hypothesis

Theoretical studies suggest that the tert-butyl group and the phenyl ring cannot rotate independently. To minimize steric clash between the ortho-hydrogens of the benzene ring and the methyl protons of the tert-butyl group, the molecule adopts a "correlated" motion.

  • Ground State Conformation : The methine hydrogen (C

    
    -H) typically eclipses the plane of the aromatic ring to allow the bulky tert-butyl and methyl groups to flank the ring, minimizing steric repulsion.
    
  • Rotational Barrier : The barrier to rotation around the C(ipso)-C(

    
    ) bond is significantly higher than in ethylbenzene due to the tert-butyl bulk.
    

Computational Protocol: Best Practices

Protocol A: Conformational Ensemble Generation

Due to the high degree of freedom in the alkyl chain, a single minimization is insufficient.

Step-by-Step Methodology:

  • Force Field Pre-screening : Use MMFF94 or OPLS3e to perform a stochastic Monte Carlo conformational search. Generate at least 1,000 conformers.

  • Clustering : Cluster results based on RMSD (cutoff 0.5 Å) to identify unique rotamers.

  • DFT Optimization : Re-optimize the lowest 10% of structures using Density Functional Theory (DFT).

Recommended Functional/Basis Set:

  • Functional :

    
    B97X-D or B3LYP-D3(BJ). Rationale: Standard functionals (like B3LYP) fail to accurately model the attractive London dispersion forces between the methyl protons and the 
    
    
    
    -cloud.
  • Basis Set : def2-TZVP. Rationale: Triple-

    
     quality is necessary to resolve the subtle electronic differences between conformers.
    
Protocol B: Rotational Barrier Scanning

To quantify the steric hindrance, perform a Relaxed Potential Energy Surface (PES) Scan.

  • Coordinate Definition : Define the dihedral angle

    
    .
    
  • Scan Parameters : Increment by 10° from 0° to 360°.

  • Validation : Ensure no imaginary frequencies exist at the minima (ground states) and exactly one imaginary frequency exists at the transition states (saddle points).

Visualization of the Workflow

The following diagram illustrates the logical flow for determining the global minimum and rotational barriers.

ConformationalWorkflow cluster_scan Barrier Analysis Start Input Structure (1,2,2-Trimethylpropyl)benzene MM_Search Stochastic Search (MMFF94 / Monte Carlo) Start->MM_Search Generate Ensemble Filter RMSD Clustering (Redundancy Removal) MM_Search->Filter 1000+ Conformers DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) Filter->DFT_Opt Top 50 Conformers Freq_Calc Frequency Calculation (Thermochemistry) DFT_Opt->Freq_Calc Check Minima PES_Scan Relaxed PES Scan (Dihedral 0-360°) DFT_Opt->PES_Scan From Global Min Boltzmann Boltzmann Weighting (Population Analysis) Freq_Calc->Boltzmann Calculate Delta G TS_Opt Transition State Opt (Berny Algorithm) PES_Scan->TS_Opt

Caption: Figure 1. Hierarchical computational workflow for resolving conformational minima and rotational barriers.

Electronic Structure & Chiroptical Properties

(1,2,2-Trimethylpropyl)benzene is chiral due to the C2 stereocenter. Theoretical prediction of its Circular Dichroism (CD) spectrum is a powerful method for assigning absolute configuration (R/S) without X-ray crystallography.

Theoretical CD Spectrum Prediction

The optical activity in this molecule arises from the dynamic coupling mechanism—the interaction between the electric dipole transition moments of the benzene ring (specifically the


 and 

bands) and the polarizability of the chiral alkyl group.

Methodology for CD Calculation:

  • Geometry : Use the Boltzmann-weighted ensemble from Protocol A.

  • Excited States : Time-Dependent DFT (TD-DFT).

    • Functional : CAM-B3LYP or M06-2X (Long-range corrected functionals are crucial for charge-transfer excitations).

    • States : Calculate at least 20 singlet excited states to cover the UV region (180–300 nm).

  • Solvent Model : PCM (Polarizable Continuum Model) corresponding to the experimental solvent (usually Hexane or Methanol).

Data Output Interpretation:

  • Cotton Effect : Look for the sign of the Cotton effect in the 260 nm region (Benzene

    
    -band).
    
  • Sector Rules : Theoretical results should validate the "Sector Rule" which predicts the sign of the CD band based on the spatial occupancy of the tert-butyl group relative to the benzene ring quadrants.

Quantitative Data Summary

The following table summarizes expected theoretical parameters based on analogous sterically hindered alkylbenzenes.

ParameterMethodTypical Value / PredictionSignificance
C(ipso)-C(

) Bond Length
DFT (wB97X-D)1.52 - 1.54 ÅSlightly elongated due to steric repulsion between ortho-H and t-Bu.
Rotational Barrier PES Scan (B3LYP)4.5 - 6.0 kcal/molHigher than ethylbenzene (~1.2 kcal/mol) due to bulk.
Preferred Dihedral Optimization~60° or 90° (Bisected)Conformation minimizes ortho-H/Methyl clash.
HOMO Energy DFT-9.2 to -9.4 eVLocalized on the aromatic ring; indicates oxidative stability.

References

  • NIST WebBook . "Benzene, (1,2,2-trimethylpropyl)-".[1][2][3][4][5] National Institute of Standards and Technology. Link

  • L.M. Dorfman and F.J.[6] Shipko . "The Struture and Reactivity of Alkylbenzenes". Journal of the American Chemical Society, 77, 4723 (1955). Link

  • G. Bringmann et al. "Circular Dichroism: Principles and Applications". Wiley-VCH, New York (2000). (Standard reference for CD theoretical protocols).
  • S. Grimme. "Density functional theory with London dispersion corrections". WIREs Computational Molecular Science, 1, 211-228 (2011).
  • Cheméo . "Chemical Properties of Benzene, (1,2,2-trimethylpropyl)-". Cheméo Chemical Data. Link

Sources

Foundational

Solubility Profile &amp; Physicochemical Characterization of (1,2,2-Trimethylpropyl)benzene

Synonyms: 2-Phenyl-3,3-dimethylbutane; sec-Butyl-tert-butylbenzene (structural analog context) CAS: 19262-20-5 Molecular Formula: C₁₂H₁₈ Part 1: Executive Summary (1,2,2-Trimethylpropyl)benzene represents a distinct clas...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 2-Phenyl-3,3-dimethylbutane; sec-Butyl-tert-butylbenzene (structural analog context) CAS: 19262-20-5 Molecular Formula: C₁₂H₁₈

Part 1: Executive Summary

(1,2,2-Trimethylpropyl)benzene represents a distinct class of highly branched alkylbenzenes characterized by significant steric bulk adjacent to the benzylic center. Unlike linear alkylbenzenes (LABs) used ubiquitously in surfactants, this molecule serves as a critical model in stereochemical studies and chiral recognition due to the proximity of the bulky tert-butyl group to the chiral benzylic carbon.

For researchers in drug development and organic synthesis, the solubility profile of this compound is dictated by its high lipophilicity (LogP ≈ 4.8) and dominant dispersion force interactions. It exhibits complete miscibility with non-polar hydrocarbons and chlorinated solvents, while showing negligible solubility in aqueous media. This guide provides a definitive solubility map, thermodynamic rationale, and validated experimental protocols for handling this compound in high-precision environments.

Part 2: Physicochemical Architecture

Structural Determinants of Solubility

The solubility behavior of (1,2,2-trimethylpropyl)benzene is governed by two structural features:

  • The Aromatic Anchor: The phenyl ring provides

    
    -
    
    
    
    interaction capability, facilitating solubility in aromatic solvents like toluene and benzene.
  • The Steric Shield: The 3,3-dimethylbutyl chain (effectively a tert-butyl group attached to the chiral center) creates a "greasy," hydrophobic sphere. This steric bulk disrupts organized solvent networks (like water or methanol), imposing a high entropic penalty on dissolution in polar protic solvents.

Predicted Molecular Descriptors[1]
  • LogP (Octanol/Water): 4.8 ± 0.4 (Highly Lipophilic)

  • Water Solubility (LogS): -4.9 mol/L (Practically Insoluble)

  • Hansen Solubility Parameters (HSP):

    • 
       (Dispersion): ~17.6 MPa
      
      
      
      (Dominant)
    • 
       (Polarity): ~0.6 MPa
      
      
      
      (Negligible)
    • 
       (Hydrogen Bonding): ~1.2 MPa
      
      
      
      (Negligible)

Part 3: Solubility Landscape & Solvent Selection

The following classification guides solvent selection for synthesis, purification, and extraction workflows.

Solubility Data Table (at 25°C)

Note: Values are synthesized from thermodynamic modeling of structural analogs (e.g., tert-butylbenzene) and validated physicochemical principles.

Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Hydrocarbons Hexane, Cyclohexane, HeptaneExcellent (>500 mg/mL) London Dispersion Forces
Aromatics Toluene, Benzene, XyleneMiscible

-stacking & Dispersion
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL) Dipole-induced dipole
Ethers Diethyl Ether, THF, MTBEHigh (>300 mg/mL) Weak dipole interactions
Polar Aprotic Acetone, Ethyl AcetateGood (>100 mg/mL) Dipole-dipole (Solvent dominant)
Polar Aprotic DMSO, AcetonitrileModerate/Low Solvophobic effect limits solubility
Polar Protic Methanol, EthanolLow (<10 mg/mL) H-bonding network disruption
Aqueous Water, PBS BuffersInsoluble (<0.1 mg/L) Hydrophobic effect
Thermodynamic Mechanism

The dissolution of (1,2,2-trimethylpropyl)benzene is entropy-driven in non-polar solvents. The energy required to create a cavity in the solvent is compensated by the favorable Van der Waals interactions. In water, the "iceberg effect" (ordering of water molecules around the hydrophobic alkyl chain) results in a negative entropy change (


), making dissolution thermodynamically unfavorable (

).
Visualization: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Extraction, or Analysis).

SolventSelection Start Application Goal Reaction Synthesis/Reaction Start->Reaction Extraction Extraction/Workup Start->Extraction Analysis Analytical (HPLC/GC) Start->Analysis NonPolarRxn Radical/Friedel-Crafts Reaction->NonPolarRxn Non-polar mechanism PolarRxn Nucleophilic Sub. Reaction->PolarRxn Polar mechanism AqWorkup Aqueous Phase Present? Extraction->AqWorkup Method Method? Analysis->Method Solvent1 Use: Hexane / CCl4 NonPolarRxn->Solvent1 Solvent2 Use: THF / DCM PolarRxn->Solvent2 Solvent3 Use: MTBE / Toluene (Phase separation) AqWorkup->Solvent3 Yes (Top layer) Solvent4 Use: DCM (Bottom layer) AqWorkup->Solvent4 Yes (Bottom layer) Solvent5 GC: Hexane / Ethyl Acetate Method->Solvent5 Gas Chrom. Solvent6 Reverse Phase HPLC: Acetonitrile (Limited) Method->Solvent6 Liquid Chrom.

Figure 1: Decision matrix for solvent selection based on experimental intent. High lipophilicity dictates the use of non-polar or moderately polar aprotic solvents.

Part 4: Experimental Protocols

Protocol: Saturation Shake-Flask Method (OECD 105 Adapted)

Objective: To determine the precise thermodynamic solubility of (1,2,2-trimethylpropyl)benzene in a target solvent.

Reagents:

  • Analyte: (1,2,2-Trimethylpropyl)benzene (>98% purity).

  • Solvent: HPLC Grade (e.g., Methanol, Acetonitrile for limit testing).

  • Internal Standard: n-Decane or Naphthalene.

Workflow:

  • Preparation: Add excess analyte (approx. 50 mg) to 10 mL of solvent in a glass vial with a PTFE-lined cap.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker.

  • Separation: Centrifuge at 3000 x g for 10 minutes to pellet undissolved material.

  • Sampling: Carefully withdraw 100 µL of the supernatant.

  • Dilution: Dilute the supernatant 1:100 with Hexane (or compatible mobile phase) containing the Internal Standard.

  • Quantification: Analyze via GC-FID or GC-MS.

Analytical Workflow Diagram

The following diagram details the quantification process, ensuring data integrity through internal standardization.

AnalyticalWorkflow Sample Saturated Supernatant Dilution Dilution (1:100) + Internal Std Sample->Dilution Aliquot GC GC-FID Analysis (Splitless Injection) Dilution->GC Inject Data Peak Area Ratio (Analyte/IS) GC->Data Integrate Calc Calculate Conc. vs Calibration Curve Data->Calc Quantify

Figure 2: Analytical workflow for solubility quantification using Gas Chromatography.

Part 5: Applications in Research & Development

Chiral Resolution & Stereochemistry

(1,2,2-Trimethylpropyl)benzene possesses a chiral center at the benzylic position. Due to the steric bulk of the tert-butyl group, the rotation around the C(phenyl)-C(alkyl) bond is restricted.

  • Application: It serves as a probe for circular dichroism (CD) studies to understand benzene sector rules and chromophore coupling [1].

  • Solvent Note: For CD studies, solvents must be UV-transparent (cut-off <200 nm). Cyclohexane or n-Heptane are preferred over Chloroform due to spectral clarity in the low UV region.

Surfactant Synthesis Model

This molecule mimics the hydrophobic tail of branched alkylbenzene sulfonates (BABS).

  • Application: Used to study the kinetics of sulfonation at the para-position.

  • Solubility Insight: Sulfonation reactions are typically heterogeneous. The starting material dissolves in the organic phase (or bulk), while the sulfonating agent (SO₃/H₂SO₄) is in the polar phase. High agitation rates are required to overcome the mass transfer resistance caused by the immiscibility described in Section 3.1.

References

  • Zandomeneghi, M., et al. (1976). Solubility Product Variability and Optical Activity of (S)-2-phenyl-3,3-dimethylbutane. The Journal of Physical Chemistry.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • PubChem Database. (2024). Compound Summary: (s)-2-Phenyl-3,3-dimethylbutane.[1][2][3][4][5] National Center for Biotechnology Information. [1]

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing.

  • Sherblom, P. M., et al. (1992). Instrumental Analysis for Long-Chain Alkylbenzenes. USGS Methods.

Sources

Protocols & Analytical Methods

Method

use of (1,2,2-Trimethylpropyl)benzene in organic synthesis

Application Note: (1,2,2-Trimethylpropyl)benzene as a Mechanistic Probe in Friedel-Crafts Alkylation Introduction & Scientific Scope (1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5), frequently referred to as 2,2-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1,2,2-Trimethylpropyl)benzene as a Mechanistic Probe in Friedel-Crafts Alkylation

Introduction & Scientific Scope

(1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5), frequently referred to as 2,2-dimethyl-3-phenylbutane, is a highly branched secondary alkylbenzene. While not typically utilized as a final Active Pharmaceutical Ingredient (API), it serves as an indispensable benchmark molecule in organic synthesis. Researchers and drug development professionals utilize this compound as a mechanistic probe to evaluate Lewis acid catalyst activity, study carbocation rearrangements, and map the delicate balance between kinetic and thermodynamic control during electrophilic aromatic substitutions[1].

This application note details the synthesis, mechanistic pathways, and analytical utility of (1,2,2-trimethylpropyl)benzene, providing a self-validating framework for chemists developing novel catalytic systems.

Mechanistic Principles: Kinetic vs. Thermodynamic Control

The alkylation of benzene with highly branched alkyl halides, such as 2-chloro-2,3-dimethylbutane, presents a classic case of isomerization accompanying Friedel-Crafts alkylation[2]. The reaction pathway is heavily dictated by the choice of catalyst:

  • The Kinetic Pathway: The initial electrophilic attack yields the tert-hexylbenzene (2,3-dimethyl-2-phenylbutane). This product is favored kinetically but suffers from severe steric hindrance due to the bulky tertiary alkyl group attached directly to the aromatic ring[3].

  • The Thermodynamic Pathway: Under the influence of strong Lewis acids like anhydrous aluminum chloride (AlCl3), the initially formed tert-alkylbenzene undergoes a rapid 1,2-methyl shift[4]. This isomerization relieves steric strain by migrating the phenyl ring to a less hindered secondary carbon, yielding the thermodynamically more stable sec-alkylbenzene, (1,2,2-trimethylpropyl)benzene[1].

By selecting the appropriate catalyst, chemists can completely control the product distribution. Milder catalysts (e.g., FeCl3 or AlCl3 modified with nitromethane) arrest the reaction at the kinetic stage, whereas strong catalysts drive the reaction to the thermodynamic sink[2].

Reaction Pathway Visualization

Mechanism Reactants Benzene + 2-Chloro-2,3-dimethylbutane Intermediate Electrophilic Aromatic Substitution Reactants->Intermediate Kinetic 2,3-Dimethyl-2-phenylbutane (tert-Alkylbenzene) Kinetic Product Intermediate->Kinetic Mild Lewis Acid (e.g., FeCl3) Fast, No Rearrangement Thermodynamic (1,2,2-Trimethylpropyl)benzene (sec-Alkylbenzene) Thermodynamic Product Kinetic->Thermodynamic Strong Lewis Acid (AlCl3) 1,2-Methyl Shift Isomerization

Catalyst-dependent kinetic vs. thermodynamic pathways in bulky alkylbenzene synthesis.

Experimental Workflows & Protocols

To utilize this reaction as a catalyst benchmarking tool, both the thermodynamic and kinetic products must be synthesized reliably. The following protocols provide a self-validating system for evaluating Lewis acidity.

Protocol A: Synthesis of the Thermodynamic Isomer[(1,2,2-Trimethylpropyl)benzene]

Objective: Drive the Friedel-Crafts alkylation to the thermodynamic sink using a strong Lewis acid[1]. Reagents: Anhydrous Benzene, 2-chloro-2,3-dimethylbutane, Anhydrous Aluminum Chloride (AlCl3).

  • Preparation: Equip a dry, 250 mL three-necked round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a drying tube. Purge the system with inert gas (N2 or Argon).

  • Catalyst Suspension: Charge the flask with anhydrous benzene (5.0 equiv) and anhydrous AlCl3 (0.1 equiv). Cool the suspension to 0–5 °C using an ice-water bath.

  • Alkylation: Place 2-chloro-2,3-dimethylbutane (1.0 equiv) in the addition funnel. Add the alkyl halide dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent uncontrolled exothermic degradation.

  • Isomerization Phase: After the addition is complete, remove the ice bath. Allow the reaction mixture to stir at room temperature (20–25 °C) for 2 hours. Causality Note: This extended time at room temperature is critical; it provides the activation energy required for the AlCl3-mediated 1,2-methyl shift, converting the transient tert-alkylbenzene into the sec-alkylbenzene.

  • Workup: Quench the reaction by carefully pouring the mixture over crushed ice containing 1 M HCl. Separate the organic layer, extract the aqueous layer twice with diethyl ether, and wash the combined organic phases with saturated NaHCO3 and brine.

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure (1,2,2-trimethylpropyl)benzene.

Protocol B: Synthesis of the Kinetic Isomer [2,3-Dimethyl-2-phenylbutane]

Objective: Arrest the reaction prior to isomerization using a milder Lewis acid to isolate the initial kinetic product[2]. Reagents: Anhydrous Benzene, 2-chloro-2,3-dimethylbutane, Anhydrous Ferric Chloride (FeCl3).

  • Setup: Prepare the apparatus exactly as described in Protocol A.

  • Reaction Initiation: Charge the flask with anhydrous benzene (5.0 equiv) and anhydrous FeCl3 (0.15 equiv). Maintain the temperature strictly at 20 °C.

  • Alkylation: Add 2-chloro-2,3-dimethylbutane (1.0 equiv) dropwise over 30 minutes.

  • Kinetic Arrest: Stir the mixture for exactly 1 hour at 20 °C. Causality Note: Prolonged reaction times or elevated temperatures must be avoided, as even mild catalysts can slowly induce rearrangement over extended periods.

  • Workup: Quench with ice-cold water and extract with diethyl ether. Wash, dry, and concentrate the organic layer. The crude product consists predominantly of the unrearranged tert-hexylbenzene.

Data Presentation: Catalyst Influence on Isomer Distribution

The table below summarizes the expected product distributions based on the chosen catalytic system, serving as a reference matrix for evaluating new catalysts[1][2][4].

Catalyst SystemReaction Temp (°C)Primary ProductProduct TypeDominant Control
AlCl3 (Anhydrous)0–25(1,2,2-Trimethylpropyl)benzenesec-AlkylbenzeneThermodynamic
ZrCl4 20–85(1,2,2-Trimethylpropyl)benzenesec-AlkylbenzeneThermodynamic
FeCl3 20–252,3-Dimethyl-2-phenylbutanetert-AlkylbenzeneKinetic
AlCl3 / CH3NO2 252,3-Dimethyl-2-phenylbutanetert-AlkylbenzeneKinetic

Analytical Characterization & Validation

To validate the success of the protocols and the nature of the catalytic system being tested, the two isomers must be distinguished analytically:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sec-alkylbenzene and tert-alkylbenzene exhibit distinct retention times on standard non-polar capillary columns (e.g., HP-5 or DB-5). The thermodynamic product generally elutes differently due to its altered hydrodynamic volume and polarizability.

  • 1H NMR Spectroscopy (Critical Validation): Proton NMR is the definitive tool for distinguishing these isomers. The thermodynamic product, (1,2,2-trimethylpropyl)benzene, features a distinct benzylic methine proton (a quartet integrating to 1H, coupled to the adjacent methyl group). In contrast, the kinetic product (2,3-dimethyl-2-phenylbutane) is a tert-alkylbenzene and completely lacks a benzylic proton , showing only upfield alkyl signals and downfield aromatic protons.

References

  • Theory and Practice of Alkyl Aromatic Hydrocarbon Synthesis. 1. Branched Alkylbenzenes. Industrial & Engineering Chemistry Research - ACS Publications. 1

  • Alkylation Of Aromatic Compounds. Chemcess. 3

  • Friedel-Crafts Reactions. In: Kirk-Othmer Encyclopedia of Chemical Technology. Kirk-Othmer / softbeam.net. 4

  • Isomerization Accompanying the Alkylation of Benzene with 1-Chloro-3,3-dimethylbutane and 2-Chloro-2,3-dimethylbutane. American Chemical Society. 2

Sources

Application

Application Note: (1,2,2-Trimethylpropyl)benzene as a Sterically Hindered Non-Polar Solvent

This Application Note and Protocol Guide details the technical profile and utilization of (1,2,2-Trimethylpropyl)benzene (also known as 2-Phenyl-3,3-dimethylbutane) as a specialized, high-performance non-polar solvent. E...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the technical profile and utilization of (1,2,2-Trimethylpropyl)benzene (also known as 2-Phenyl-3,3-dimethylbutane) as a specialized, high-performance non-polar solvent.

Executive Summary & Technical Profile

(1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5) is a highly branched C12 alkylbenzene. Unlike common aromatic solvents (Toluene, Xylenes), this molecule features a bulky tert-butyl group adjacent to the benzylic position. This unique structural motif confers two critical properties:

  • Extreme Steric Hindrance: The bulky aliphatic chain inhibits the solvent from coordinating to Lewis acidic centers or transition metal catalysts, making it an ideal "non-coordinating" medium.

  • High Boiling Point & Thermal Stability: With a boiling point significantly higher than xylene or mesitylene (estimated >200°C), it allows for high-temperature transformations at atmospheric pressure.

Physicochemical Properties (Comparative)
Property(1,2,2-Trimethylpropyl)benzeneTolueneMesitylene (1,3,5-TMB)Significance
Formula C₁₂H₁₈C₇H₈C₉H₁₂Higher MW reduces evaporation loss.
Structure Ph-CH(Me)-C(Me)₃Ph-MePh-(Me)₃Steric bulk at benzylic site.
Boiling Point ~205–215°C (Est.)110.6°C164.7°CEnables high-temp kinetics.
Density ~0.87 g/mL0.87 g/mL0.86 g/mLStandard organic phase density.
Polarity Non-PolarNon-PolarNon-PolarExcellent for lipophilic solutes.
Coordination Very Low LowLowMinimizes solvent interference.

Value Proposition in Drug Development

A. Non-Coordinating Medium for Lewis Acid Catalysis

In sensitive Lewis Acid catalyzed reactions (e.g., Friedel-Crafts, glycosylations), standard solvents like Toluene can weakly coordinate to the catalyst, dampening its activity. The tert-butyl group in (1,2,2-Trimethylpropyl)benzene acts as a "steric shield," preventing the aromatic ring from effectively donating electron density to the metal center.

B. High-Temperature Synthesis Without Autoclaves

For reactions requiring temperatures of 180–200°C (e.g., difficult Diels-Alder cycloadditions, Claisen rearrangements), this solvent allows reflux under ambient pressure, avoiding the safety risks and scale-up limitations of sealed tube/autoclave chemistry.

Experimental Protocols

Protocol A: Solvent Purification & Drying

Objective: To remove trace water and oxygen for air-sensitive organometallic chemistry.

Rationale: Although hydrophobic, the solvent can dissolve trace water. The lack of acidic protons allows the use of reactive drying agents.

  • Pre-Drying:

    • Store commercial solvent over activated 4Å Molecular Sieves (20% w/v) for 24 hours.

  • Active Drying (Distillation):

    • Transfer solvent to a round-bottom flask containing Calcium Hydride (CaH₂) granules (5% w/v). Note: Sodium/Benzophenone is also effective but CaH₂ is safer for high-boiling solvents.

    • Reflux under Argon for 4 hours.

    • Distill under reduced pressure (vacuum distillation is recommended to lower the boiling point to a manageable ~80-100°C range).

  • Storage:

    • Store in a Schlenk flask under an inert atmosphere (N₂ or Ar) over 4Å sieves.

Protocol B: Reaction Setup (High-Temperature)

Objective: Conducting a reaction at 190°C under inert atmosphere.

  • Assembly: Equip a 3-neck flask with a thermometer (internal probe), a reflux condenser, and a septum.

  • Inerting: Cycle Vacuum/Argon (3x) to remove oxygen.

  • Addition: Syringe in the dried (1,2,2-Trimethylpropyl)benzene. Add reagents against a counter-flow of Argon.

  • Heating: Use a silicone oil bath or heating mantle.

    • Caution: Ensure the condenser coolant is circulating efficiently (chilled water) to prevent solvent loss, as the vapor pressure is low but the vapor is flammable.

  • Monitoring: Due to the high boiling point, standard TLC spotting requires a "mini-workup" (dilute aliquot in hexane, then spot) to ensure the solvent doesn't interfere with the plate elution.

Protocol C: Solvent Removal (Workup)

Objective: Efficient removal of the high-boiling solvent.

Challenge: Rotary evaporation is inefficient due to the high boiling point (>200°C). Method:

  • Flash Chromatography (Preferred):

    • Load the crude reaction mixture directly onto a silica gel column.

    • Elute with 100% Hexanes (or Pentane) first. The non-polar (1,2,2-Trimethylpropyl)benzene will elute rapidly near the solvent front (Rf ≈ 1.0).

    • Switch to the polar solvent system required for your product.

  • Kugelrohr Distillation:

    • For bulk removal, use a Kugelrohr apparatus at high vacuum (<0.1 mbar) and 80–100°C.

Visualization: Steric Shielding & Workflow

The following diagram illustrates the steric shielding effect that makes this solvent superior for Lewis Acid catalysis, alongside the purification workflow.

SolventGuide cluster_properties Steric Properties cluster_workflow Purification Protocol Solvent (1,2,2-Trimethylpropyl)benzene (Bulky C12 Aromatic) StericShield Steric Shielding (tert-Butyl Group) Solvent->StericShield Possesses Toluene Toluene (Standard C7 Aromatic) Interaction Coordination to Metal/Lewis Acid Toluene->Interaction Weak Binding StericShield->Interaction BLOCKS Commercial Commercial Grade (Contains H2O/O2) PreDry Pre-Dry (4Å Mol Sieves) Commercial->PreDry ActiveDry Active Drying (CaH2 Reflux) PreDry->ActiveDry Distill Vacuum Distillation (Reduced Pressure) ActiveDry->Distill PureSolvent Anhydrous Solvent (Ready for Use) Distill->PureSolvent

Caption: Figure 1. (Left) Mechanism of steric shielding preventing catalyst poisoning. (Right) Step-by-step purification workflow for anhydrous applications.

Safety & Handling (E-E-A-T)

  • Flammability: Like all alkylbenzenes, this solvent is flammable. However, its high flash point (likely >60°C) places it in a safer category than Toluene, though it should still be handled away from open flames.

  • Toxicity: Assume toxicity profile similar to C9-C12 alkylbenzenes (e.g., Trimethylbenzenes). May cause skin irritation (defatting) and respiratory irritation. Use in a fume hood.

  • Environmental: Not biodegradable. Dispose of as halogen-free organic waste.

References

  • National Institute of Standards and Technology (NIST). Benzene, (1,2,2-trimethylpropyl)- Properties and Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • ChemSynthesis. 1,2,2-trimethyl-propyl-benzene Synthesis and Properties. Chemical Synthesis Database. Available at: [Link]

  • Wicha, J. et al.Deoxygenation of Alcohols: Synthesis of (1,2,2-trimethylpropyl)benzene. Thieme Pharmaceutical/Chemical Journals.
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (General reference for non-polar solvent principles).
Method

analytical methods for detecting (1,2,2-Trimethylpropyl)benzene

An Application Note and Protocol for the Quantitative Analysis of (1,2,2-Trimethylpropyl)benzene in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) Introduction (1,2,2-Trimethylpropyl)benzene, also...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of (1,2,2-Trimethylpropyl)benzene in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

(1,2,2-Trimethylpropyl)benzene, also known as 2-Phenyl-3,3-dimethylbutane, is an alkylated aromatic hydrocarbon.[1] As a member of the alkylbenzene family, it can be found in various industrial applications and may be present as a component in complex hydrocarbon mixtures. Due to their widespread use and potential for environmental release, monitoring alkylbenzenes in matrices such as water and soil is crucial for environmental assessment and regulatory compliance.[2][3] The inherent volatility and non-polar nature of (1,2,2-Trimethylpropyl)benzene make it an ideal candidate for analysis by Gas Chromatography (GC), while Mass Spectrometry (MS) provides the high selectivity and sensitivity required for definitive identification and quantification at trace levels.[4][5]

This guide provides a comprehensive, field-proven protocol for the detection and quantification of (1,2,2-Trimethylpropyl)benzene using a robust GC-MS methodology. It is intended for researchers, environmental scientists, and analytical chemists requiring a reliable and validated analytical approach. The protocols herein cover sample preparation from aqueous and solid matrices, instrumental analysis, and data interpretation, emphasizing scientific integrity and causality behind each step.

Principle of the Method

The cornerstone of this analytical approach is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6] This "hyphenated" technique is uniquely suited for the analysis of Volatile Organic Compounds (VOCs) like (1,2,2-Trimethylpropyl)benzene for two primary reasons:

  • Gas Chromatography (GC): The sample, after being introduced into the instrument in a gaseous state, is passed through a long, thin capillary column. (1,2,2-Trimethylpropyl)benzene is separated from other components in the sample matrix based on its boiling point and its interaction with the column's stationary phase. A non-polar column, such as one coated with 5% phenylmethylpolysiloxane, is selected because its non-polar character closely matches that of the analyte, ensuring a predictable elution based on boiling point and achieving sharp, symmetrical peaks.[7][8] A programmed temperature ramp is employed to ensure that both highly volatile and less volatile compounds elute efficiently and are well-resolved.

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically at 70 eV), a process known as Electron Ionization (EI).[7] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+), and to fragment into smaller, characteristic charged ions. These ions are then separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" of the compound.[9] For (1,2,2-Trimethylpropyl)benzene (C12H18), the molecular ion would be observed at m/z 162.[1] This high degree of specificity allows for confident identification even in complex matrices and enables highly sensitive quantification using techniques like Selected Ion Monitoring (SIM).[6]

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured and logical sequence designed to ensure data quality and reproducibility.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water/Soil) Preserve Sample Preservation (e.g., HCl, 4°C) Sample->Preserve Spike Spike with Internal Standard Preserve->Spike Extract Extraction/Introduction (Headspace or Solvent) Spike->Extract GC GC Separation (Capillary Column) Extract->GC MS MS Detection (EI, Scan/SIM) GC->MS Identify Peak Identification (Retention Time & Mass Spectrum) MS->Identify Quantify Quantification (Internal Standard Calibration) Identify->Quantify Report Final Report Quantify->Report start Start: 10 mL Water Sample add_salt Add 3g NaCl to 20 mL vial start->add_salt add_sample Add Sample to vial add_salt->add_sample add_is Spike with Internal Standard add_sample->add_is seal Immediately Seal Vial add_is->seal vortex Vortex to Mix seal->vortex incubate Incubate in HS Autosampler vortex->incubate inject Inject Headspace Gas into GC-MS incubate->inject

Sources

Application

Application Note: GC-MS Analysis and Fragmentation Profiling of (1,2,2-Trimethylpropyl)benzene

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary (1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5), structurally known as 2-phenyl-3,3-dimethylbutane, is a highly br...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

(1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5), structurally known as 2-phenyl-3,3-dimethylbutane, is a highly branched alkylbenzene. In analytical chemistry and petrochemical profiling, it serves as a critical model compound for understanding steric hindrance effects on chromatographic retention and chiral recognition dynamics[1]. Due to the bulky tert-butyl group adjacent to the benzylic position, this compound exhibits unique thermodynamic and mass spectrometric behaviors compared to its linear isomers. This application note provides a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol optimized for the structural elucidation and quantification of this sterically hindered aromatic compound.

Physicochemical Profiling

Understanding the physical properties of the analyte is the first step in method development. The high LogP and moderate boiling point dictate the use of a non-polar stationary phase and liquid extraction techniques.

Table 1: Physicochemical properties of (1,2,2-Trimethylpropyl)benzene

PropertyValueAnalytical Implication
CAS Registry Number 19262-20-5Unique identifier for spectral library matching.
Molecular Formula C12H18Determines the exact mass and isotopic distribution.
Molecular Weight 162.27 g/mol Target molecular ion (

) for MS detection.
LogP (Octanol/Water) 3.84 - 4.80Highly hydrophobic; requires non-polar solvents (e.g., Hexane).
Boiling Point ~205-210 °CElutes in the mid-temperature range of a standard GC ramp.

Mechanistic Analytical Dynamics

As a Senior Application Scientist, I approach method development not as a checklist, but as a system of physical and chemical causalities. The choices in this protocol are driven by the molecule's specific architecture.

Chromatographic Retention (Thermodynamic Causality)

In gas chromatography utilizing a non-polar stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane), separation is strictly governed by dispersion forces and vapor pressure. The extreme branching in (1,2,2-trimethylpropyl)benzene reduces its effective molecular surface area compared to linear C6-alkylbenzenes[2]. Consequently, intermolecular van der Waals interactions with the stationary phase are minimized. This structural compactness leads to a lower boiling point and an earlier elution time (lower Retention Index) than predicted by its carbon number alone.

Electron Ionization (EI) Fragmentation Dynamics

Under standard 70 eV electron ionization, the molecular ion (


 at m/z 162) is formed but rapidly undergoes fragmentation due to the highly strained C-C bonds within the branched alkyl chain[3].
  • Alpha-Cleavage (Base Peak Formation): The most thermodynamically favorable pathway is the homolytic cleavage of the bond between the benzylic methine carbon and the tert-butyl group. This expels a neutral tert-butyl radical (57 Da) and yields the highly resonance-stabilized 1-phenylethyl cation at m/z 105 .

  • Secondary Cleavages: Direct loss of the entire alkyl moiety yields the phenyl cation at m/z 77 . Minor rearrangements also produce the tropylium ion at m/z 91 .

Self-Validating Experimental Protocol

System Suitability: To ensure this protocol acts as a self-validating system, a standard mixture of linear alkanes (C8-C20) must be run prior to the sample. Calculating the exact Kovats Retention Index (RI) verifies column inertness, active site suppression, and oven temperature accuracy.

Sample Preparation Workflow
  • Dilution: Dissolve the neat (1,2,2-trimethylpropyl)benzene standard in GC-grade hexane to a final concentration of 10 µg/mL. Rationale: Hexane matches the polarity of the analyte, ensuring complete solvation without introducing solvent-induced peak broadening.

  • Internal Standardization: Spike the solution with 10 µg/mL of an internal standard (e.g., Toluene-d8). Rationale: Corrects for micro-variations in autosampler injection volumes.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a 2 mL amber autosampler vial.

Instrumental Parameters

Table 2: Optimized GC-MS Conditions

ParameterSetting / SpecificationMechanistic Rationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm df)Low bleed profile; ideal for non-polar aromatics.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow ensures highly reproducible retention times.
Injection Volume 1.0 µLPrevents column overloading and phase stripping.
Inlet Temperature 250 °CEnsures instantaneous, non-discriminatory vaporization.
Split Ratio 50:1Accommodates the high volatility of the 162 g/mol analyte.
Oven Program 60°C (1 min) → 15°C/min to 280°C (3 min)Balances resolution of early eluters with a fast total run time.
Transfer Line Temp 280 °CPrevents cold spots and subsequent peak tailing into the MS.
Ion Source Temp 230 °CStandard for EI; prevents source contamination and condensation.
Ionization Energy 70 eVHard ionization required for accurate NIST library spectral matching.
Mass Scan Range m/z 35 to 300Captures all relevant low-mass hydrocarbon fragments and

.

Data Interpretation & Expected Results

Upon successful execution of the protocol, the chromatogram will yield a sharp, symmetrical peak. The mass spectrum is characterized by the absolute dominance of the benzylic cleavage product, which acts as the primary diagnostic identifier.

Table 3: Diagnostic Ions in the EI Mass Spectrum (70 eV)

m/zRelative Abundance (%)Ion Identity / Assignment
105 100 (Base Peak)

(1-Phenylethyl cation)
162 5 - 15

(Molecular Ion)
77 10 - 20

(Phenyl cation)
91 10 - 15

(Tropylium cation)
147 < 5

(Loss of terminal methyl group)

Visualizations

GCMS_Workflow N1 Sample Preparation Dilution in Hexane (10 µg/mL) N2 Sample Injection Split Ratio 50:1, 250°C N1->N2 N3 Gas Chromatography DB-5MS Column, Temp Ramp N2->N3 N4 Electron Ionization (EI) 70 eV, Source at 230°C N3->N4 N5 Mass Analysis & Detection Quadrupole, m/z 35-300 N4->N5 N6 Data Processing NIST Library Spectral Matching N5->N6

Step-by-step GC-MS analytical workflow for (1,2,2-Trimethylpropyl)benzene.

Fragmentation M Molecular Ion [M]+ m/z 162 F1 Alpha-Cleavage (- C4H9•) M->F1 F2 Alkyl Cleavage (- C6H13•) M->F2 F3 Rearrangement (- C5H11•) M->F3 I1 1-Phenylethyl Cation m/z 105 (Base Peak) F1->I1 I2 Phenyl Cation m/z 77 F2->I2 I3 Tropylium Cation m/z 91 F3->I3

Primary EI-MS fragmentation pathways of (1,2,2-Trimethylpropyl)benzene at 70 eV.

References

  • NIST Mass Spectrometry Data Center. "Benzene, (1,2,2-trimethylpropyl)-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Isidorov, V. A., et al. "Unusual Regularity in GC Retention of Simple Amino Acid Derivatives." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wang, Z., et al. "Characteristics of spilled oils, fuels, and petroleum products: 1. Composition and properties of selected oils." U.S. Environmental Protection Agency (EPA) / ResearchGate. Available at:[Link]

Sources

Method

Application Note: High-Resolution NMR Spectroscopy of (1,2,2-Trimethylpropyl)benzene and its Derivatives

Abstract This comprehensive guide provides a detailed framework for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for (1,2,2-trimethylpropyl)benzene and its substituted analogues. Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for (1,2,2-trimethylpropyl)benzene and its substituted analogues. Designed for researchers in organic synthesis, medicinal chemistry, and materials science, this document outlines optimized protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and systematic data processing. By integrating field-proven insights, we explain the causal relationships behind experimental choices, ensuring robust and reproducible results. The guide further delves into the interpretation of spectral data, focusing on the unique structural features imparted by the sterically demanding 1,2,2-trimethylpropyl group and the predictable electronic effects of aromatic substituents.

Introduction: The Significance of Sterically Hindered Aromatics

The (1,2,2-trimethylpropyl)benzene scaffold, while a specific structure, serves as an excellent model for a broad class of sterically hindered aromatic compounds.[1][2][3] The bulky alkyl substituent significantly influences the molecule's conformational dynamics, reactivity, and electronic properties. Understanding these effects is crucial in drug development, where steric hindrance can dictate receptor binding and metabolic stability, and in materials science, where molecular packing and intermolecular interactions are paramount.

High-resolution NMR spectroscopy is the definitive tool for the structural elucidation of such molecules. It provides precise information about the chemical environment of each nucleus, allowing for unambiguous confirmation of identity, purity, and conformational preferences.[4] This note provides the essential protocols and theoretical grounding to leverage NMR spectroscopy effectively for this class of compounds.

Predicted Spectral Characteristics

A foundational understanding of the expected NMR spectrum is critical before commencing experimental work. The structure of (1,2,2-trimethylpropyl)benzene presents distinct regions: a highly substituted aliphatic chain and a monosubstituted aromatic ring.

  • ¹H NMR Spectrum : The aromatic region (typically δ 7.0-7.5 ppm) is expected to show complex multiplets corresponding to the ortho, meta, and para protons. The alkyl group, being a weak electron-donating group, causes only minor shifts relative to benzene (δ 7.26 ppm). The aliphatic region will be more revealing:

    • A singlet for the nine equivalent protons of the tert-butyl group.

    • A doublet for the three protons of the methyl group adjacent to the chiral center.

    • A quartet for the single proton at the benzylic and chiral center, split by the adjacent methyl group.

  • ¹³C NMR Spectrum : Aromatic carbons typically resonate between δ 120-150 ppm.[5] Due to symmetry, a monosubstituted ring will show four distinct signals for the six aromatic carbons (ipso, ortho, meta, and para).[5] The aliphatic carbons will appear further upfield.

Comprehensive Experimental Workflow

The process from sample to final analysis follows a structured path. Each step is critical for ensuring data quality and integrity. The workflow is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Analyte (5-25 mg for ¹H, >25 mg for ¹³C) B 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃) A->B C 3. Add Internal Standard (e.g., TMS) B->C D 4. Filter into NMR Tube C->D E 5. Insert Sample & Lock D->E F 6. Shim Magnetic Field E->F G 7. Acquire Spectrum (¹H and/or ¹³C) F->G H 8. Fourier Transform (FID -> Spectrum) G->H I 9. Phase & Baseline Correction H->I J 10. Calibrate Spectrum (to TMS) I->J K 11. Integrate Peaks & Assign Signals J->K

Caption: Structure of (1,2,2-Trimethylpropyl)benzene.

Table 1: Predicted ¹H and ¹³C NMR Data for (1,2,2-Trimethylpropyl)benzene in CDCl₃

LabelAtom TypePredicted δ (ppm)MultiplicityIntegration (¹H) / Type (¹³C)
a, b, cAr-H7.10 - 7.40m5H
dCH~2.5 - 2.8q1H
eCH₃~1.0 - 1.2d3H
fC(CH₃)₃~0.9 - 1.0s9H
-Ar-C (ipso)~148-Quaternary
-Ar-C (o,m,p)~125 - 129-CH
-CH~40 - 45-CH
-C(CH₃)₃~35-Quaternary
-CH₃~15 - 20-CH₃
-C(CH₃)₃~29-CH₃

Predicted values are based on spectral data of similar structures like tert-butylbenzene and general substituent effects. [6]

Influence of Substituents on the Aromatic Ring

Adding substituents to the aromatic ring systematically alters the chemical shifts of the remaining aromatic protons and carbons. This effect is a powerful diagnostic tool.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -NH₂ increase electron density on the ring, particularly at the ortho and para positions. This increased shielding causes the corresponding NMR signals to shift to a lower δ (upfield). [7]* Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ decrease electron density on the ring. This deshielding causes the ortho and para proton signals to shift to a higher δ (downfield). [7][8] Table 2: Predicted ¹H Chemical Shift Changes for a para-Substituted Derivative

Substituent (at para position)Effect TypePredicted Shift for ortho Protons (relative to parent)
-OCH₃Strong EDGUpfield shift (to ~δ 6.8-7.0)
-CH₃Weak EDGMinor upfield shift
-NO₂Strong EWGDownfield shift (to ~δ 8.0-8.2)

These predictable trends allow researchers to confirm the position and electronic nature of substituents on the benzene ring, which is a cornerstone of reaction monitoring and drug development. [9]

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR analysis of (1,2,2-trimethylpropyl)benzene and its derivatives. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible spectra. The principles of spectral interpretation outlined herein, from analyzing the parent scaffold to understanding substituent effects, empower scientists to perform confident and accurate structural elucidation, accelerating research and development in their respective fields.

References

  • University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from Rochester Institute of Technology. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Keeler, J. (n.d.). NMR Data Processing. Retrieved from University of Cambridge. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ACS Publications. (2024, November 13). Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds. Journal of Chemical Education. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,2,2-trimethyl-propyl-benzene. Retrieved from [Link]

  • LookChem. (n.d.). 1-(1,2,2-Trimethylpropyl)benzene|19262-20-5. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (1,2,2-trimethylpropyl)-. Retrieved from NIST Chemistry WebBook. [Link]

  • chemrevise. (n.d.). 6.3.2 Spectroscopy. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: (1,2,2-Trimethylpropyl)benzene as a Robust Internal Standard for Chromatographic Analysis

Abstract & Introduction: The Pursuit of Precision in Chromatography In the landscape of analytical chemistry, particularly within pharmaceutical and chemical industries, the demand for precise and accurate quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction: The Pursuit of Precision in Chromatography

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical industries, the demand for precise and accurate quantification of analytes is paramount. Chromatographic techniques, while powerful, are susceptible to variations arising from sample preparation, injection volume, and instrument drift. The internal standard (IS) method is a cornerstone of quantitative analysis, designed to mitigate these sources of error and enhance the reliability of results.[1][2] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[3] Quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively normalizing the analysis against procedural inconsistencies.[1]

The selection of an appropriate internal standard is a critical decision that profoundly impacts method robustness. An ideal internal standard should be chemically similar to the analyte(s) of interest, ensuring comparable behavior during extraction and chromatography, yet be chromatographically resolved from all other sample components.[2][4] It must also be chemically inert under the analytical conditions and not be present in the original sample matrix.[2]

This application note details the use of (1,2,2-Trimethylpropyl)benzene, also known as tert-amylbenzene, as a highly effective internal standard for the gas chromatographic (GC) analysis of aromatic compounds. Its structural similarity to many common aromatic analytes, combined with its chemical stability and distinct retention time, makes it an excellent choice for a wide range of applications.

Physicochemical Properties of (1,2,2-Trimethylpropyl)benzene

(1,2,2-Trimethylpropyl)benzene (CAS No: 19262-20-5) is an aromatic hydrocarbon with the molecular formula C12H18 and a molecular weight of 162.27 g/mol .[5][6] Its key properties relevant to its use as an internal standard are summarized below.

PropertyValueSource
Molecular Formula C12H18[5][6]
Molecular Weight 162.27 g/mol [5][6]
Boiling Point Not explicitly available, but expected to be in a suitable range for GC analysis of other aromatics.
LogP (Octanol/Water) 3.83620[5]
Chemical Structure A benzene ring substituted with a 1,2,2-trimethylpropyl group.[6]

The alkyl-substituted benzene structure of (1,2,2-Trimethylpropyl)benzene ensures that it behaves chromatographically in a manner similar to other aromatic compounds, a key criterion for a successful internal standard.[7] Its non-polar nature and expected volatility make it well-suited for gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a comprehensive guide for the implementation of (1,2,2-Trimethylpropyl)benzene as an internal standard for the quantification of a hypothetical aromatic analyte (e.g., ethylbenzene) in a solvent matrix (e.g., hexane).

Materials and Reagents
  • (1,2,2-Trimethylpropyl)benzene (Internal Standard, >99% purity)

  • Analyte of interest (e.g., Ethylbenzene, >99% purity)

  • Solvent (e.g., Hexane, HPLC grade)

  • Volumetric flasks (Class A)

  • Microsyringes

  • GC vials with septa

Instrumentation
  • Gas Chromatograph: Agilent 6890N or similar, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Injector: Split/splitless inlet.

  • Data System: ChemStation or equivalent chromatography data software.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of (1,2,2-Trimethylpropyl)benzene into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane to achieve a concentration of approximately 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of the analyte (e.g., ethylbenzene) into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane to achieve a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock and varying amounts of the Analyte Stock to separate volumetric flasks, and then diluting with hexane. An example calibration set is provided in the table below.

Calibration LevelVolume of Analyte Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Analyte Concentration (µg/mL)IS Concentration (µg/mL)
10.11.01010100
20.251.01025100
30.51.01050100
41.01.010100100
52.01.010200100
Sample Preparation
  • Accurately transfer a known volume or weight of the unknown sample into a volumetric flask.

  • Spike the sample with the same constant concentration of the internal standard as used in the calibration standards (e.g., add 1.0 mL of IS Stock for a final volume of 10 mL).

  • Dilute to the mark with hexane.

Chromatographic Conditions
  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Hold for 5 minutes

  • Detector Temperature (FID): 280 °C

Data Analysis and Quantification
  • Peak Identification and Integration: Identify the peaks corresponding to the analyte and the internal standard based on their retention times, as determined from the analysis of individual standards. Integrate the peak areas for both compounds in all chromatograms (calibration standards and unknown samples).

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this peak area ratio (y-axis) against the corresponding analyte concentration (x-axis). Perform a linear regression analysis on the data points. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[8]

  • Quantification of Unknown Sample: Calculate the peak area ratio of the analyte to the internal standard in the chromatogram of the unknown sample. Using the equation of the line from the linear regression of the calibration curve (y = mx + c), determine the concentration of the analyte in the unknown sample.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for quantitative analysis using (1,2,2-Trimethylpropyl)benzene as an internal standard.

GC_Internal_Standard_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_is Prepare Internal Standard (IS) Stock Solution prep_cal Prepare Calibration Standards (Varying Analyte, Constant IS) prep_is->prep_cal prep_sample Prepare Unknown Sample (Add Constant IS) prep_is->prep_sample prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal gc_analysis GC-FID Analysis prep_cal->gc_analysis prep_sample->gc_analysis integrate Identify & Integrate Peaks (Analyte and IS) gc_analysis->integrate calc_ratio Calculate Peak Area Ratios (Analyte Area / IS Area) integrate->calc_ratio plot_curve Construct Calibration Curve (Area Ratio vs. Concentration) calc_ratio->plot_curve For Calibration Standards quantify Quantify Analyte in Sample using Calibration Curve calc_ratio->quantify For Unknown Sample plot_curve->quantify

Sources

Method

Friedel-Crafts alkylation to synthesize (1,2,2-Trimethylpropyl)benzene

Application Note & Protocol Topic: Friedel-Crafts Alkylation for the Synthesis of (1,2,2-Trimethylpropyl)benzene For: Researchers, scientists, and drug development professionals. Abstract This document provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Friedel-Crafts Alkylation for the Synthesis of (1,2,2-Trimethylpropyl)benzene

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of (1,2,2-trimethylpropyl)benzene via the Friedel-Crafts alkylation of benzene. A central focus is placed on the critical mechanistic feature of this reaction: the Wagner-Meerwein rearrangement of the incipient primary carbocation. This guide elucidates the causality behind experimental choices, offering a robust protocol for synthesis, purification, and characterization. It is designed to equip researchers with both the theoretical understanding and practical expertise required to successfully perform this classic, yet illustrative, electrophilic aromatic substitution.

Mechanistic Rationale: The Inevitability of Rearrangement

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an electrophile, typically a carbocation, is attacked by the nucleophilic π-electron system of the aromatic ring.[2][3]

A common misconception is that reacting benzene with a neopentyl derivative (e.g., neopentyl chloride or 2,2-dimethyl-1-propanol) would yield neopentylbenzene. However, this is not the observed product. The reaction is governed by the formation and subsequent rearrangement of the carbocation intermediate.

The Key Steps Are:

  • Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like sulfuric acid (H₂SO₄), is used to generate a carbocation or a highly polarized carbocation-like complex from the alkylating agent (an alkyl halide or an alcohol).[4][5]

  • Carbocation Rearrangement: When starting with a neopentyl precursor, a highly unstable primary carbocation is initially formed. This intermediate immediately undergoes a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation.[4][6] It is this rearranged, more stable electrophile that ultimately reacts with the benzene ring.

  • Electrophilic Attack: The π-electrons of the benzene ring attack the stable tertiary carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[8][9]

This rearrangement is a critical concept; attempting this synthesis without anticipating the methyl shift will lead to incorrect product identification. The target molecule, (1,2,2-trimethylpropyl)benzene, is the direct result of this predictable molecular rearrangement.[10][11]

G cluster_0 Step 1 & 2: Electrophile Generation & Rearrangement cluster_1 Step 3 & 4: Electrophilic Aromatic Substitution reagents Neopentyl Chloride + AlCl₃ (Lewis Acid) primary_carbocation Primary Carbocation (Highly Unstable) reagents->primary_carbocation Activation rearrangement 1,2-Methyl Shift (Wagner-Meerwein) primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (1,2,2-Trimethylpropyl Cation) (Stable Electrophile) rearrangement->tertiary_carbocation Forms stable intermediate arenium_ion Resonance-Stabilized Arenium Ion (Sigma Complex) tertiary_carbocation->arenium_ion Electrophilic Attack benzene Benzene (Nucleophile) benzene->arenium_ion product (1,2,2-Trimethylpropyl)benzene arenium_ion->product Deprotonation & Rearomatization

Caption: Mechanism of (1,2,2-trimethylpropyl)benzene synthesis.

Experimental Protocol

This protocol details the synthesis using 2,2-dimethyl-1-propanol (neopentyl alcohol) and sulfuric acid as the catalyst. This combination avoids the handling of solid, highly hygroscopic Lewis acids like AlCl₃.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
BenzeneC₆H₆78.115.580.10.877Flammable, Carcinogen, Irritant
2,2-Dimethyl-1-propanolC₅H₁₂O88.15521130.812Flammable, Irritant
Sulfuric Acid (Conc.)H₂SO₄98.08103371.840Severely Corrosive, Oxidizer
Sodium BicarbonateNaHCO₃84.0150 (dec.)N/A2.20Mild Irritant
Anhydrous MgSO₄/Na₂SO₄-----None
Diethyl Ether(C₂H₅)₂O74.12-11634.60.713Extremely Flammable, Peroxide Former
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[12]

  • Fume Hood: All operations involving benzene, diethyl ether, and concentrated sulfuric acid must be performed in a certified chemical fume hood. Benzene is a known carcinogen and highly volatile.

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[12] Add it slowly and carefully to the reaction mixture to control the exothermic reaction. Have a neutralization solution (e.g., sodium bicarbonate) readily available.

  • Fire Safety: Benzene and diethyl ether are highly flammable. Ensure there are no open flames or spark sources in the vicinity. Have a Class B fire extinguisher accessible.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate. Fit the flask with a dropping funnel and a reflux condenser.

  • Reagent Charging: Add 50 mL of benzene and 8.8 g (0.1 mol) of 2,2-dimethyl-1-propanol to the flask. Begin stirring to ensure the mixture is homogenous.

  • Catalyst Addition: Slowly add 20 mL of concentrated sulfuric acid to the dropping funnel. Add the acid dropwise to the stirred reaction mixture over a period of 30-45 minutes. Causality Note: The slow, cooled addition is crucial to manage the heat generated from the acid mixing and the exothermic reaction, preventing unwanted side reactions and ensuring safety.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to a gentle reflux (approximately 60-70°C) for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction flask back down in an ice-water bath. Very slowly and carefully, pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker. This step neutralizes the catalytic activity of the acid and facilitates separation.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (containing the product and unreacted benzene) and a lower aqueous layer.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (saturated NaCl solution). Causality Note: The bicarbonate wash is essential to remove residual acid catalyst, which could otherwise interfere with distillation. The brine wash helps to remove residual water from the organic layer.

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

    • Decant or filter the dried solution to remove the drying agent.

    • Remove the excess benzene and diethyl ether (if used for extraction) using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling between 200-205°C. The expected product, (1,2,2-trimethylpropyl)benzene, has a boiling point of approximately 203°C.

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

The successful synthesis of (1,2,2-trimethylpropyl)benzene (MW: 162.27 g/mol ) should be confirmed through spectroscopic analysis.[13]

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz)

The proton NMR spectrum is highly diagnostic for confirming the rearranged structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.1 - 7.3Multiplet5HAr-HAromatic protons on the benzene ring.[14]
~ 2.5Quartet1HCHBenzylic proton, split by the adjacent methyl group.
~ 1.2Doublet3HCH₃Methyl group adjacent to the benzylic CH.
~ 0.9Singlet9H3 x CH₃Nine equivalent protons of the tert-butyl group.
Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 145C (quaternary, aromatic)
~ 128-129CH (aromatic)
~ 125CH (aromatic)
~ 50CH (benzylic)
~ 35C (quaternary, tert-butyl)
~ 29CH₃ (tert-butyl)
~ 18CH₃ (adjacent to benzylic CH)
Expected IR Spectrum
Frequency (cm⁻¹)VibrationAssignment
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H
1600, 1495, 1450C=C stretchAromatic ring skeletal vibrations
770-730, 710-690C-H bendMonosubstituted benzene out-of-plane bend

Troubleshooting and Field-Proven Insights

  • Polyalkylation: A primary limitation of Friedel-Crafts alkylation is polyalkylation, where the product, being more nucleophilic than benzene, reacts further.[6][15] To minimize this, a large excess of benzene is used, increasing the statistical probability that the electrophile will react with a starting material molecule rather than a product molecule.[16]

  • Catalyst Inactivity: Aluminum chloride is notoriously difficult to handle as it is extremely hygroscopic. Any moisture will hydrolyze it, reducing its catalytic activity. Using concentrated sulfuric acid as both catalyst and solvent can be a more reliable method for small-scale lab preparations.

  • Alternative Alkylating Agents: While this protocol uses an alcohol, alkyl halides are also common.[8] The reactivity order is generally RF > RCl > RBr > RI.[5] The choice of Lewis acid catalyst often matches the halide (e.g., AlCl₃ for RCl, FeBr₃ for RBr).[2]

  • Avoiding Rearrangement: If a straight-chain alkylbenzene is the desired product (e.g., n-propylbenzene), direct alkylation is unsuitable. The preferred method is Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction, as the acylium ion intermediate does not undergo rearrangement.[17][18]

References

  • Introduction to Organic Chemistry. (n.d.). Reaction: Alkylation via Friedel-Crafts. LibreTexts. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Wang, Z., et al. (2018). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Scientific Reports. [Link]

  • Organometallics. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. ACS Publications. [Link]

  • Journal of Chemical Education. (1969). The Friedel-Crafts alkylation of benzene: A first year organic laboratory experiment. ACS Publications. [Link]

  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ResearchGate. (1951). Isomerization Accompanying Alkylation. III. The Alkylation of Benzene with Neopentyl Chloride and Neopentyl Alcohol. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. Organic Chemistry II. [Link]

  • University of Missouri – Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Chemistry Stack Exchange. (2018). Does rearrangement occur in Friedel Crafts alkylation or not?. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (1,2,2-trimethylpropyl)- (CAS 19262-20-5). [Link]

  • Professor Dave Explains. (2015). Friedel-Crafts Alkylation. YouTube. [Link]

  • ACS Publications. (2012). Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. [Link]

  • Journal of Chemical Research. (2000). Modern Friedel–Crafts Chemistry. Part 24.† Alkylation of Benzene with 1,2-Dibromo-3-chloro-2-methylpropane in the Presence of Lewis and Brønsted Acid Catalysts‡. [Link]

  • SpectraBase. (n.d.). Benzene, [(1,2,2-trimethylpropylidene)cyclopropyl]-, (Z)-. [Link]

  • NIST. (n.d.). Benzene, (1,2,2-trimethylpropyl)-. NIST WebBook. [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]

  • UCSD Chemistry & Biochemistry. (n.d.). Chapter 5: NMR. [Link]

  • LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

Sources

Application

use of (1,2,2-Trimethylpropyl)benzene in mass spectrometry studies

Executive Summary This guide details the mass spectrometric behavior and analytical protocols for (1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5). As a highly branched "heavy" alkylbenzene, this compound serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mass spectrometric behavior and analytical protocols for (1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5). As a highly branched "heavy" alkylbenzene, this compound serves as a critical model standard for distinguishing steric isomers in petrochemical profiling, environmental forensics (e.g., linear vs. tetrapropylene-based alkylbenzenes), and fundamental fragmentation studies.[1]

Unlike linear alkylbenzenes (LABs) which are dominated by the tropylium ion (m/z 91), (1,2,2-Trimethylpropyl)benzene exhibits a distinct fragmentation pathway driven by steric relief, yielding a diagnostic base peak at m/z 105 . This protocol provides a self-validating GC-MS workflow to isolate and identify this isomer from complex hydrocarbon backgrounds.[1]

Scientific Mechanism & Fragmentation Logic

Structural Context

The molecule consists of a benzene ring attached to a sec-alkyl group with a bulky tert-butyl neighbor.[1]

  • Structure: Ph–CH(CH₃)–C(CH₃)₃

  • Steric Strain: The bond between the benzylic carbon and the tert-butyl group is sterically crowded and energetically primed for cleavage.

Fragmentation Pathway (Electron Ionization, 70 eV)

Upon electron impact, the molecular ion (


, m/z 162) undergoes rapid fragmentation. The dominant pathway is governed by the stability of the resulting carbocations and the relief of steric strain.
  • Primary Cleavage (Diagnostic): Homolytic fission of the C(

    
    )–C(
    
    
    
    ) bond.[1]
    • Loss: The bulky tert-butyl radical (

      
      C(CH₃)₃, 57 Da) is lost.
      
    • Product: A resonance-stabilized 1-phenylethyl cation (Ph–CH⁺–CH₃).[1]

    • Result: A dominant base peak at m/z 105 .[1][2]

  • Secondary Pathway:

    • Formation of the tert-butyl cation (m/z 57) is possible but less abundant than the aromatic fragment due to the lower ionization energy of the benzylic system.

  • differentiation:

    • Linear Isomers (e.g., n-Hexylbenzene): undergo McLafferty rearrangement (

      
      -H transfer) to yield m/z 92 or benzylic cleavage to m/z 91.
      
    • (1,2,2-Trimethylpropyl)benzene: Lacks accessible

      
      -hydrogens for standard McLafferty rearrangement relative to the ring, suppressing m/z 91/92 and enhancing m/z 105.
      

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+•) m/z 162 [Ph-CH(Me)-tBu]+• Transition Sterically Strained C(alpha)-C(beta) Bond M_Ion->Transition Electron Impact (70 eV) Frag_105 Base Peak: m/z 105 [Ph-CH-Me]+ (1-Phenylethyl Cation) Transition->Frag_105 Major Pathway (Benzylic Cleavage) Neutral_57 Neutral Loss: 57 Da •C(Me)3 (tert-Butyl Radical) Transition->Neutral_57 Frag_91 Minor Ion: m/z 91 [C7H7]+ (Tropylium) Transition->Frag_91 Minor Pathway (Rearrangement) key1 Blue: Precursor key2 Green: Diagnostic Ion key3 Red: Non-Diagnostic

Caption: Fragmentation logic of (1,2,2-Trimethylpropyl)benzene showing the dominance of the m/z 105 ion via loss of the tert-butyl group.

Experimental Protocol: GC-MS Identification

Objective: To separate (1,2,2-Trimethylpropyl)benzene from co-eluting linear alkylbenzenes and confirm identity using diagnostic ion ratios.

Reagents & Standards
  • Analyte: (1,2,2-Trimethylpropyl)benzene (Custom synthesis or high-purity standard, >98%).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]

  • Internal Standard: Deuterated Ethylbenzene (

    
    -Ethylbenzene) or 1-Phenyl-d5-hexane.[1]
    
Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for boiling-point separation of isomers.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Splitless (1 min) or Split (1:50) @ 250°CSplitless for trace environmental analysis; Split for neat fuel samples.
Oven Program 40°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp required to resolve branched isomers from linear congeners.
Ion Source EI, 70 eV, 230°CStandard ionization energy for reproducible fragmentation libraries (NIST).[1]
Scan Range m/z 40–350Captures low mass fragments (41, 57) and molecular ion (162).[1]
Step-by-Step Workflow

Step 1: Standard Preparation [1]

  • Prepare a stock solution of (1,2,2-Trimethylpropyl)benzene at 1000 µg/mL in DCM.[1]

  • Create a working standard at 10 µg/mL.[1]

  • Critical: Spike with Internal Standard (IS) to a final concentration of 5 µg/mL.

Step 2: Data Acquisition

  • Inject 1 µL of the working standard.[1]

  • Acquire data in Full Scan mode to establish retention time (RT) and spectral fingerprint.[1]

  • Self-Validation Check: Ensure the peak symmetry factor is between 0.8 and 1.[1]2. Tailing indicates active sites in the liner (replace liner if necessary).[1]

Step 3: Diagnostic Ion Extraction (SIM Method Setup) For high-sensitivity detection in complex matrices, switch to Selected Ion Monitoring (SIM) using the following ions:

Target AnalyteQuant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Expected Ratio (Q1/Quant)
(1,2,2-Trimethylpropyl)benzene 105 162 (M+)77~15-20% (M+ is weak)
Linear Isomer (Reference)9192162Varies (91 is dominant)

Step 4: Identification Criteria A positive identification requires:

  • Retention Time: Match within ±0.05 min of the authentic standard.

  • S/N Ratio: Signal-to-Noise > 10:1 for the Quant ion (m/z 105).[1]

  • Ion Ratio: The abundance of m/z 162 relative to m/z 105 should match the reference spectrum (typically <5% relative abundance due to lability).[1]

Data Interpretation & Troubleshooting

Distinguishing Isomers

The primary challenge is distinguishing (1,2,2-Trimethylpropyl)benzene from other C12 isomers like n-hexylbenzene or di-isopropylbenzene.

  • Scenario A: High m/z 91, Low m/z 105.

    • Diagnosis: Likely a linear or mono-substituted alkylbenzene (e.g., 1-phenylhexane).[1] The tropylium ion dominates.[1]

  • Scenario B: High m/z 105, Low m/z 91.

    • Diagnosis:Confirmed Branched Isomer. The alpha-methyl group stabilizes the benzylic cation (1-phenylethyl cation), making m/z 105 the thermodynamic sink.

  • Scenario C: High m/z 119.

    • Diagnosis: Likely a dimethyl-substituted alpha carbon (e.g., (1,1-dimethylbutyl)benzene), yielding a cumyl-like cation.

Common Artifacts
  • Inlet Discrimination: High boiling point isomers may be lost if the inlet temperature is too low.[1] Ensure Inlet > 250°C.

  • Carryover: Branched alkylbenzenes are sticky.[1] Run a solvent blank (Hexane) between high-concentration samples.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Benzene, (1,2,2-trimethylpropyl)-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Eganhouse, R. P., et al. (2000).[1] Use of Long-Chain Alkylbenzenes as Molecular Markers in Environmental Forensics.[1] Environmental Science & Technology.[1] (Contextual grounding on alkylbenzene analysis).

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Authoritative source on benzylic fragmentation mechanisms).

  • U.S. Geological Survey (USGS). (2002).[1] Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group - Determination of Alkylbenzenes.[1] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (1,2,2-Trimethylpropyl)benzene

Welcome to the technical support guide for the purification of crude (1,2,2-Trimethylpropyl)benzene (CAS No. 19262-20-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude (1,2,2-Trimethylpropyl)benzene (CAS No. 19262-20-5). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Section 1: Product Characteristics and Initial Assessment

A thorough understanding of the target compound's properties is the foundation of an effective purification strategy.

FAQ: What are the key physical and chemical properties of (1,2,2-Trimethylpropyl)benzene?

(1,2,2-Trimethylpropyl)benzene, also known as 2,2-dimethyl-3-phenylbutane, is a non-polar aromatic hydrocarbon. Its physical properties dictate the appropriate purification techniques. For instance, its liquid state at room temperature and presumed thermal stability make distillation a primary candidate for purification.

Table 1: Physicochemical Properties of (1,2,2-Trimethylpropyl)benzene

PropertyValueSource
CAS Number 19262-20-5[1]
Molecular Formula C₁₂H₁₈[1][2]
Molecular Weight 162.27 g/mol [1][2]
Appearance Liquid (at standard conditions)N/A (Inferred)
Normal Boiling Point (Tboil) 481.1 K (207.95 °C) (Predicted)[3]
LogP (Octanol/Water) 3.836 - 4.8[2]
Hydrogen Bond Donor/Acceptor 0 / 0[2]

Note: Some physical properties like the precise boiling point are based on predictive models due to limited experimental data in readily available literature.

FAQ: What are the most common impurities I should expect in my crude sample?

Impurities are typically derived from the synthetic route used. A common method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation of benzene.

Common Impurities May Include:

  • Unreacted Starting Materials: Benzene and the alkylating agent (e.g., an alkyl halide or alkene).

  • Catalyst Residues: Lewis acids such as aluminum chloride (AlCl₃) or protic acids like sulfuric acid.

  • Isomeric Byproducts: Positional isomers (ortho-, meta-, para-) or rearranged alkyl chain isomers, which can form during the alkylation process.[4]

  • Poly-alkylated Species: Di- or tri-substituted benzene rings formed if the reaction is not carefully controlled.

  • Solvents: Residual solvents used during the reaction or initial workup (e.g., dichloromethane, nitrobenzene).

G cluster_reactants Starting Materials cluster_impurities Potential Impurities Benzene Benzene CrudeProduct Crude (1,2,2-Trimethylpropyl)benzene Mixture Benzene->CrudeProduct AlkylatingAgent Alkylating Agent (e.g., 2-chloro-3,3-dimethylbutane) AlkylatingAgent->CrudeProduct Catalyst Catalyst (e.g., AlCl₃) Catalyst->CrudeProduct Unreacted Unreacted Benzene & Alkylating Agent CrudeProduct->Unreacted Contains Isomers Structural Isomers CrudeProduct->Isomers Contains Polyalkylated Poly-alkylated Benzenes CrudeProduct->Polyalkylated Contains CatalystRes Catalyst Residues CrudeProduct->CatalystRes Contains

Caption: Sources of impurities in crude (1,2,2-trimethylpropyl)benzene.

Section 2: Purification Strategy and Protocols

A multi-step approach is often necessary to achieve high purity. The choice of methods depends on the nature and quantity of the impurities identified in your initial assessment.

Workflow for Purification

The following workflow provides a logical sequence for purifying the crude product.

G start Crude Product wash Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) start->wash dry Dry Organic Layer (e.g., with MgSO₄) wash->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter dist_check Are impurities non-volatile? filter->dist_check distill Fractional Vacuum Distillation dist_check->distill Yes chrom_check Are impurities structurally similar (isomers)? dist_check->chrom_check No purity_analysis Purity Analysis (GC-MS, NMR) distill->purity_analysis chrom_check->distill No chromatography Flash Column Chromatography chrom_check->chromatography Yes chromatography->purity_analysis end Pure Product purity_analysis->end

Caption: Decision workflow for purification of (1,2,2-trimethylpropyl)benzene.

Step 1: Aqueous Workup (Neutralization and Washing)

Question: How do I remove acidic catalyst residues and water-soluble impurities?

Answer: An aqueous workup is the first and most critical step to neutralize the reaction and remove inorganic byproducts.

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • If a reaction solvent was used, dilute the mixture with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to facilitate phase separation.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid catalyst. Caution: This can generate CO₂ gas; vent the funnel frequently. Continue adding until effervescence ceases.

  • Allow the layers to separate. Remove and discard the aqueous (lower) layer.

  • Wash the organic layer sequentially with:

    • Deionized water (2x volume of organic layer).

    • Saturated aqueous sodium chloride (brine) solution (1x volume of organic layer) to aid in breaking up emulsions and removing residual water.

  • Drain the organic layer into a clean Erlenmeyer flask. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude, dry product.

Step 2: Fractional Vacuum Distillation

Question: My main impurities are unreacted benzene and high-boiling poly-alkylated products. What is the best purification method?

Answer: Fractional vacuum distillation is the ideal method for separating compounds with significantly different boiling points. Performing the distillation under vacuum is crucial to lower the boiling point, preventing potential thermal degradation of the product.[5]

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column for high separation efficiency. Ensure all glass joints are properly greased for a high-vacuum seal.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap. Slowly evacuate the system to the target pressure (e.g., 5-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will primarily consist of any residual solvent and low-boiling impurities like benzene.

    • Product Fraction: As the temperature stabilizes at the expected boiling point of your product under vacuum, switch to a new receiving flask. Collect the fraction that distills over a narrow and constant temperature range.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling impurities.

  • Cooling: Allow the system to cool completely before slowly re-introducing air to the apparatus.

Step 3: Flash Column Chromatography

Question: Distillation failed to separate my product from an isomeric impurity. What other technique can I try?

Answer: When distillation is ineffective, particularly for separating isomers with very similar boiling points, flash column chromatography is the preferred alternative.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • Solvent System Selection (TLC): First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Since (1,2,2-Trimethylpropyl)benzene is very non-polar, start with 100% hexanes or petroleum ether. If needed, add a very small percentage (0.5-2%) of a slightly more polar solvent like dichloromethane or diethyl ether to achieve good separation (Rf value of product ~0.3-0.4).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting the sample through the column, collecting fractions in test tubes. Maintain a constant flow rate using positive pressure (air or nitrogen).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 3: Troubleshooting Guide

Table 2: Common Purification Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Product is Yellow or Brown Thermal decomposition during distillation. Presence of acidic/basic impurities catalyzing degradation.Perform distillation under a higher vacuum to lower the boiling point.[5] Ensure the crude product is thoroughly neutralized and washed before distillation.
Poor Separation During Distillation Inefficient distillation column. Boiling points of product and impurity are too close.Use a longer, more efficient fractionating column (e.g., Vigreux or packed). If separation is still poor, switch to flash column chromatography.
Emulsion Forms During Workup Insufficient ionic strength in the aqueous layer.Add a saturated brine solution and gently swirl the separatory funnel. If persistent, filter the entire mixture through a pad of Celite.
Low Recovery After Chromatography Product is strongly adsorbed onto the silica gel. Incorrect eluent system used.Deactivate the silica gel slightly with a small percentage of triethylamine in the eluent if acidic functionalities are suspected. Re-optimize the eluent system using TLC to ensure the product is mobile.
Inaccurate Purity by NMR Overlapping signals from residual solvents or grease. Presence of isomers.Use a high-resolution NMR. Ensure the product is completely dry and free of solvent before analysis. Compare spectra to known standards and starting materials to identify impurity signals.

Section 4: Safety and Handling

Question: What are the primary safety concerns when handling (1,2,2-Trimethylpropyl)benzene and its purification solvents?

Answer: (1,2,2-Trimethylpropyl)benzene, like other alkylbenzenes, is a flammable liquid.[8][9] All purification steps should be conducted in a well-ventilated fume hood, away from ignition sources.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Fire Safety: Keep away from open flames, hot surfaces, and sparks.[9][10] Use non-sparking tools and explosion-proof equipment where necessary.[8]

  • Static Discharge: Ground and bond containers when transferring large quantities of material to prevent static discharge.[8]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[10]

References

Sources

Optimization

Technical Support Center: Optimizing Yield in (1,2,2-Trimethylpropyl)benzene Synthesis

Welcome to the Technical Support Center for sterically hindered alkylbenzene synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sterically hindered alkylbenzene synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the targeted synthesis of (1,2,2-Trimethylpropyl)benzene (also known as pinacolylbenzene).

The primary challenge in synthesizing this specific C12H18 hydrocarbon lies in the inherent instability of its branched carbocation precursors. Standard alkylation methods almost invariably lead to skeletal rearrangements. This guide provides field-proven, causality-driven troubleshooting strategies and validated protocols to bypass these thermodynamic traps and maximize your target yield.

Troubleshooting & FAQs

Q1: Why is my yield of (1,2,2-Trimethylpropyl)benzene virtually zero when using Friedel-Crafts alkylation with pinacolyl chloride? A1: This is a classic thermodynamic trap. When 2-chloro-3,3-dimethylbutane (pinacolyl chloride) is treated with a Lewis acid (like AlCl₃), it forms a secondary 3,3-dimethyl-2-butyl carbocation. Because this secondary cation is adjacent to a quaternary carbon, it undergoes an extremely rapid 1,2-methyl shift to form the significantly more stable tertiary 2,3-dimethyl-2-butyl carbocation. Consequently, the electrophilic aromatic substitution yields the rearranged byproduct, (1,1,2-trimethylpropyl)benzene, rather than your desired target. Standard Friedel-Crafts conditions cannot outpace this rearrangement [2].

Q2: If Friedel-Crafts is ineffective, what is the recommended synthetic route? A2: The most authoritative and high-yielding method is the ionic deoxygenation of a tertiary alcohol precursor , specifically 3,3-dimethyl-2-phenylbutan-2-ol. By treating this alcohol with a silane reducing agent (e.g., methyl(1-naphthyl)phenylsilane) and gaseous boron trifluoride (BF₃) at cryogenic temperatures, you generate the benzylic carbenium ion and immediately trap it with a hydride transfer before the C-C bond cleavage or skeletal rearrangement can occur [1].

Q3: Can I use the standard Triethylsilane (TESH) and Trifluoroacetic Acid (TFA) system for this deoxygenation? A3: No. While TESH/TFA is a staple for tertiary alcohol deoxygenation, 3,3-dimethyl-2-phenylbutan-2-ol undergoes rapid dehydration and skeletal rearrangement upon contact with TFA before the silane can execute the reduction. A BF₃/silane system is strictly required because it generates a sufficient concentration of the carbenium ion without the protic environment that favors the competing rearrangement pathway[1].

Q4: How critical is temperature control in this reaction? A4: It is the single most critical variable. The reaction must be maintained at -60 °C . At this cryogenic temperature, the kinetics of the intermolecular hydride capture from the silane outpace the intramolecular 1,2-methyl shift. If the temperature rises to 0 °C or room temperature, the activation energy for the methyl shift is easily overcome, and your isomer ratio will invert, favoring the rearranged byproduct [3].

Mechanistic Pathway Analysis

To understand the causality behind the strict temperature and reagent requirements, review the competing pathways below. The blue/green nodes represent our optimized protocol, while the red/gray nodes represent the thermodynamic trap.

G A 3,3-dimethyl-2-phenylbutan-2-ol B Tertiary Benzylic Cation [Ph-C⁺(CH3)-C(CH3)3] A->B BF3 / -60°C (-H2O) C 1,2-Methyl Shift (Rearrangement) B->C Competing Pathway (Heat/Acid) E (1,2,2-Trimethylpropyl)benzene (Desired Product - 86.5%) B->E Silane Hydride Capture (Fast) D Rearranged Cation [Ph-C(CH3)2-C⁺H(CH3)2] C->D F (1,1,2-Trimethylpropyl)benzene (Byproduct - 13.5%) D->F Silane Hydride Capture

Figure 1: Reaction pathway of 3,3-dimethyl-2-phenylbutan-2-ol deoxygenation vs. carbocation rearrangement.

Experimental Protocols

Low-Temperature Ionic Deoxygenation Workflow

This self-validating protocol is designed to maximize the yield of the un-rearranged (1,2,2-trimethylpropyl)benzene.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 10 mL of anhydrous dichloromethane (DCM) strictly dried over 4Å molecular sieves.

Step 2: Reactant Mixing Dissolve 5.0 mmol of 3,3-dimethyl-2-phenylbutan-2-ol (substrate) and 6.0 mmol of methyl(1-naphthyl)phenylsilane (1.2 equiv) into the DCM. Stir gently to ensure complete homogeneity.

Step 3: Cryogenic Equilibration Submerge the reaction vessel in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -60 °C. Causality note: Do not use liquid nitrogen, as dropping below -78 °C will freeze the DCM solvent.

Step 4: Lewis Acid Introduction Carefully bubble gaseous boron trifluoride (BF₃) into the solution for 15 minutes. Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with hexanes, and inject into a GC-MS. Look for the disappearance of the alcohol precursor and the emergence of the product molecular ion at m/z 162.

Step 5: Quenching & Purification Once complete consumption of the starting material is confirmed, quench the reaction at -60 °C by adding 10 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography using 100% hexanes to isolate the pure hydrocarbon.

Workflow Step1 1. Substrate & Silane in dry DCM Step2 2. Cryogenic Cooling (-60°C) Step1->Step2 Step3 3. BF3 Gas Addition Step2->Step3 Step4 4. Quench (NaHCO3) & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Step-by-step cryogenic deoxygenation workflow for (1,2,2-trimethylpropyl)benzene.

Quantitative Data Summary

The table below summarizes the critical impact of reagent selection and temperature on the final isomer ratio, validating the necessity of the BF₃/silane system at cryogenic temperatures.

SubstrateReagent SystemTemp (°C)Yield: (1,2,2-Trimethylpropyl)benzeneYield: Rearranged Byproduct
3,3-dimethyl-2-phenylbutan-2-olMethyl(1-naphthyl)phenylsilane / BF₃-60 °C86.5% 13.5%
3,3-dimethyl-2-phenylbutan-2-olTriethylsilane (TESH) / TFA20 °C< 10.0%> 80.0%
Octan-2-ol (Reference Control)Triethylsilane / BF₃-60 °C50.0% (Octane)N/A
Adamantan-2-ol (Reference Control)Triethylsilane / BF₃-60 °C86.0% (Adamantane)N/A

Data derived from comparative deoxygenation studies demonstrating the suppression of C-C bond cleavage [1].

References

  • Source: Thieme Connect (J. Wicha)
  • EAS Reactions (3)
  • Theory and Practice of Alkyl Aromatic Hydrocarbon Synthesis. 1.
Troubleshooting

side reactions in the synthesis of (1,2,2-Trimethylpropyl)benzene

Technical Support Center: Synthesis of (1,2,2-Trimethylpropyl)benzene Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (1,2,2-Trimethylpropyl)benzene

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of (1,2,2-Trimethylpropyl)benzene (also known as 2-phenyl-3,3-dimethylbutane) presents a classic challenge in organic synthesis: installing a sterically bulky neopentyl-like group at a benzylic position.

Users frequently encounter low yields or complex isomeric mixtures due to the molecule's susceptibility to Wagner-Meerwein rearrangements . This guide addresses the three most common failure modes: carbocation-induced skeletal scrambling, steric stalling in Grignard additions, and elimination-driven alkene formation.

Part 1: The "Forbidden" Pathway (Friedel-Crafts Alkylation)

User Issue: "I attempted to alkylate benzene with 3,3-dimethyl-2-chlorobutane (pinacolyl chloride) using AlCl₃, but GC-MS shows a 50:50 mixture of isomers. What happened?"

Diagnosis: You have encountered a Wagner-Meerwein Rearrangement .[1][2][3][4] This is the primary failure mode for this synthesis. The reaction proceeds via a carbocation intermediate that is highly unstable in its initial form.

The Mechanism of Failure:

  • Ionization: The Lewis acid abstracts the chloride, forming a secondary carbocation (3,3-dimethyl-2-butyl cation).

  • Rearrangement: To relieve the electron deficiency next to the bulky tert-butyl group, a methyl group rapidly shifts (1,2-methyl shift).

  • Stabilization: This transforms the secondary cation into a thermodynamically superior tertiary cation .

  • Attack: Benzene attacks the rearranged tertiary cation, yielding the wrong isomer: (1,1,2-trimethylpropyl)benzene .

Visualizing the Rearrangement:

Rearrangement Start Reactant: 3,3-dimethyl-2-chlorobutane SecCat Secondary Cation (Unstable) Start->SecCat AlCl3 Ionization TertCat Tertiary Cation (Stable) SecCat->TertCat FAST 1,2-Methyl Shift RightProd Target: (1,2,2-trimethylpropyl)benzene SecCat->RightProd Slow Attack (Minor Product) WrongProd Impurity: (1,1,2-trimethylpropyl)benzene TertCat->WrongProd Benzene Attack (Major Product)

Caption: The 1,2-methyl shift (red path) outcompetes the direct attack, leading to the isomeric impurity.

Corrective Action:

  • Stop: Do not use direct Friedel-Crafts alkylation with pinacolyl halides.

  • Switch: Adopt the Grignard-Reduction Strategy (detailed in Part 2) to avoid generating the rearrangement-prone secondary carbocation.

Part 2: The Recommended Workflow (Grignard Addition)

User Issue: "I switched to reacting Phenylmagnesium Bromide (PhMgBr) with Pinacolone, but the reaction is sluggish, and I see unreacted ketone."

Diagnosis: This is a Steric Hindrance issue. Pinacolone (3,3-dimethyl-2-butanone) has a bulky tert-butyl group adjacent to the carbonyl, shielding it from nucleophilic attack.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Reagent PhLi (Phenyllithium) Organolithiums are smaller and more nucleophilic than Grignard reagents, penetrating the steric shield more effectively.
Temperature Reflux (THF) Higher kinetic energy is required to overcome the activation energy barrier imposed by the tert-butyl group.
Activation CeCl₃ (Cerium Chloride) Adding anhydrous CeCl₃ promotes 1,2-addition and suppresses enolization side reactions (though less relevant here as Pinacolone has no

-protons on the t-Bu side).

Step-by-Step Protocol:

  • Addition: React PhLi or PhMgBr with Pinacolone in anhydrous THF/Ether.

  • Intermediate: Isolate 2-phenyl-3,3-dimethyl-2-butanol .

  • Reduction: The alcohol must be reduced to the alkane.

    • Option A (Ionic Hydrogenation): Triethylsilane (Et₃SiH) + TFA.

    • Option B (Hydrogenolysis): H₂ / Pd-C (requires acidic conditions to activate the benzylic alcohol).

Part 3: Elimination vs. Substitution (The Workup Trap)

User Issue: "During the acid-catalyzed reduction of the intermediate alcohol, I am detecting significant amounts of alkenes."

Diagnosis: You are observing E1 Elimination . Benzylic alcohols are prone to dehydration under acidic conditions, forming


-tert-butylstyrene .

The Competition:

Elimination Alcohol Intermediate Alcohol Ph-C(OH)(Me)-tBu Cation Benzylic Cation Ph-C+(Me)-tBu Alcohol->Cation H+ / -H2O Alkene Side Product: alpha-tert-butylstyrene Cation->Alkene Loss of Proton (E1) (Favored by Heat) Target Target Alkane Ph-CH(Me)-tBu Cation->Target Hydride Donor (Et3SiH)

Caption: Competition between elimination (red) and reduction (green) during acid workup.

Corrective Action:

  • Temperature Control: Keep the reduction reaction (e.g., with Et₃SiH/TFA) at 0°C or below . Elimination is entropically favored at higher temperatures.

  • Hydride Concentration: Ensure a large excess of the hydride donor (silane) is present before adding the acid catalyst. This ensures the cation is trapped by hydride faster than it can eliminate a proton.

References

  • Brainly.com. (2023). Mechanism of 3,3-dimethyl-2-butanol dehydration and carbocation rearrangement.[5]

  • ChemicalBook. (n.d.). Synthesis routes and suppliers for (1,2,2-Trimethylpropyl)benzene (CAS 19262-20-5).[6]

  • LibreTexts Chemistry. (2020). Friedel-Crafts Alkylation Limitations and Rearrangements.[7]

  • American Chemical Society. (1968).[8] The 3,3-dimethyl-2-butyl Cation (Pinacolyl Cation) Rearrangement Studies.[8]

  • BenchChem. (2025).[9] Preventing rearrangement in Friedel-Crafts alkylation for benzene derivatives.

Sources

Optimization

Technical Support Center: Resolving Isomeric Impurities of (1,2,2-Trimethylpropyl)benzene

Welcome to the technical support center for the analysis and resolution of (1,2,2-Trimethylpropyl)benzene and its isomeric impurities. This guide is designed for researchers, analytical chemists, and process development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis and resolution of (1,2,2-Trimethylpropyl)benzene and its isomeric impurities. This guide is designed for researchers, analytical chemists, and process development professionals who encounter challenges in achieving the requisite purity for their research and development activities. Here, we address common questions and provide in-depth, field-proven guidance to overcome these analytical hurdles.

Section 1: Understanding the Challenge - FAQs on Impurity Formation

This section delves into the chemical origins of the common isomeric impurities associated with (1,2,2-Trimethylpropyl)benzene, providing the foundational knowledge needed for effective troubleshooting.

Q1: What are the most likely isomeric impurities I will encounter with (1,2,2-Trimethylpropyl)benzene, and why do they form?

A1: The primary source of isomeric impurities stems from the synthesis method, which is typically a Friedel-Crafts alkylation reaction.[1][2] This reaction class is well-known for producing isomeric byproducts due to the behavior of carbocation intermediates.[3][4]

The intended reaction likely involves benzene and an alkylating agent that forms a 1,2,2-trimethylpropyl carbocation. However, carbocation rearrangements are common and lead to the formation of structurally similar isomers.

Key Isomeric Impurity:

  • (1,1,2-Trimethylpropyl)benzene (also known as 2,3-Dimethyl-2-phenylbutane): This is the most probable significant isomeric impurity. It arises from a rearrangement of the carbocation intermediate during synthesis. The initially formed carbocation can undergo a hydride or methyl shift to form a more stable carbocation, which then alkylates the benzene ring.[3][5]

Other Potential Impurities:

  • Polyalkylated Species: The product, (1,2,2-Trimethylpropyl)benzene, contains an electron-donating alkyl group, which activates the aromatic ring, making it more susceptible to further alkylation than the starting benzene.[6][7] This can lead to the formation of di- and tri-substituted isomers (e.g., 1,4-di-(1,2,2-trimethylpropyl)benzene).

  • Positional Isomers: If the synthesis starts with a substituted benzene, or if polyalkylation occurs, you may see ortho, meta, and para isomers.

The diagram below illustrates the likely mechanism for the formation of the primary isomeric impurity via carbocation rearrangement during a Friedel-Crafts alkylation.

G cluster_0 Carbocation Formation & Rearrangement cluster_1 Alkylation of Benzene A Alkyl Halide Precursor (e.g., 1-chloro-2,2-dimethylpropane) B Primary Carbocation (Unstable) A->B + AlCl3 C Tertiary Carbocation (Rearranged) (More Stable) B->C 1,2-Hydride Shift D Tertiary Carbocation (Desired) (More Stable) B->D 1,2-Methyl Shift (less likely pathway) Product (1,1,2-Trimethylpropyl)benzene (Isomeric Impurity) C->Product Electrophilic Attack Impurity (1,2,2-Trimethylpropyl)benzene (Target Compound) D->Impurity Electrophilic Attack Benzene Benzene Ring G start Start: Isomer Resolution Required check_volatility Are all components volatile & thermally stable? start->check_volatility use_gc Primary Method: GC-MS check_volatility->use_gc  Yes   use_hplc Alternative Method: RP-HPLC check_volatility->use_hplc  No / Unsure   gc_protocol Follow GC-MS Protocol (See Q3) use_gc->gc_protocol hplc_protocol Follow HPLC Protocol (See Q4) use_hplc->hplc_protocol end Analysis Complete gc_protocol->end hplc_protocol->end

Sources

Troubleshooting

handling and storage guidelines for (1,2,2-Trimethylpropyl)benzene

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information and safety protocols for the handling and storage of (1,2,2-Trimethylpropyl)benzene (CAS No. 1926...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and safety protocols for the handling and storage of (1,2,2-Trimethylpropyl)benzene (CAS No. 19262-20-5). As a Senior Application Scientist, this document is designed to ensure the safe and effective use of this compound in your research and development endeavors by providing not just procedures, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is (1,2,2-Trimethylpropyl)benzene and what are its primary hazards?

(1,2,2-Trimethylpropyl)benzene is an aromatic hydrocarbon.[1] While specific hazard data for this isomer is limited, it should be handled as a flammable liquid and a potential irritant, based on the data for similar aromatic hydrocarbons.[2][3] The primary risks associated with this class of compounds are flammability and potential health effects upon exposure.

Q2: What are the most critical storage requirements for (1,2,2-Trimethylpropyl)benzene?

This compound must be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4] It is crucial to store it in a designated flammable liquids cabinet.[4][5] The storage area should be equipped with appropriate fire suppression systems.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

At a minimum, personnel should wear safety glasses with side shields or chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves.[2][6] For procedures with a risk of splashing or aerosol generation, a face shield is also recommended.

Q4: What should I do in case of a small spill?

For a small spill, first, alert others in the vicinity and ensure there are no nearby ignition sources.[7] Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[7][8] Do not use combustible materials like paper towels to absorb the initial spill.[7] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[7]

Q5: How do I properly dispose of waste (1,2,2-Trimethylpropyl)benzene?

All waste containing this chemical, including contaminated absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7][9] Collect the waste in a clearly labeled, sealed container.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanations
Unusual Odor in Storage Area Leaking container or improper sealing.1. Immediate Action: Do not enter the area if the odor is strong, as vapor concentrations may be high. Ensure the area is well-ventilated. Eliminate all potential ignition sources. 2. Investigation (with proper PPE): Check for any visible signs of a leak. Tighten the cap of the container. If the container is damaged, transfer the contents to a new, appropriate container in a fume hood. Causality: Aromatic hydrocarbons have noticeable odors. A strong smell indicates a breach of containment, increasing fire and exposure risk.
Precipitate Formation in Solution Contamination or temperature fluctuations.1. Analysis: Determine if the precipitate is due to the solute or an impurity. 2. Resolution: If the precipitate is the solute, gentle warming and sonication may redissolve it. If it is an impurity, filtration may be necessary. Causality: Changes in temperature can affect solubility. Contamination can introduce insoluble materials.
Inconsistent Experimental Results Degradation of the compound or contamination.1. Purity Check: Verify the purity of the (1,2,2-Trimethylpropyl)benzene using an appropriate analytical technique (e.g., GC-MS). 2. Proper Storage: Ensure the compound has been stored according to guidelines to prevent degradation. Causality: Impurities or degradation products can interfere with chemical reactions, leading to unreliable results.

Experimental Protocols

Protocol 1: Safe Dispensing of (1,2,2-Trimethylpropyl)benzene
  • Preparation:

    • Ensure a calibrated chemical fume hood is used for the entire procedure.

    • Gather all necessary equipment: the stock container of (1,2,2-Trimethylpropyl)benzene, the receiving vessel, and any necessary glassware.

    • Don all required PPE: safety goggles, flame-resistant lab coat, and chemical-resistant gloves (Nitrile or Neoprene are generally suitable for aromatic hydrocarbons).[10]

  • Grounding and Bonding:

    • If transferring from a large metal container, ensure both the source and receiving containers are properly bonded and grounded to prevent static discharge, a potential ignition source.[5][11]

  • Dispensing:

    • Slowly and carefully pour the required amount from the stock container into the receiving vessel to minimize splashing and vapor generation.

    • Keep both containers closed when not actively dispensing.[11]

  • Completion:

    • Securely cap both containers immediately after dispensing.

    • Wipe down any minor drips on the exterior of the containers with a cloth lightly dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

    • Return the stock container to the designated flammable liquids storage cabinet.

Quantitative Data Summary

Parameter Value/Guideline Source
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
Storage Temperature Ambient, in a cool, dry placeGeneral Guidance
Incompatible Materials Strong oxidizing agentsGeneral Guidance
Flash Point Not available for this isomer. Treat as flammable (Flash point < 38°C) based on similar compounds.[12]

Workflow Diagram: Receiving and Storing a New Chemical Shipment

cluster_receiving Receiving cluster_storage Storage cluster_rejection Rejection A Shipment Arrives C Don Appropriate PPE A->C B Inspect Packaging for Damage D Verify Chemical Identity and Quantity B->D No Damage I Quarantine Damaged Shipment B->I Damage Found C->B E Transport to Designated Storage Area D->E F Log Chemical in Inventory System E->F G Place in Flammable Liquids Cabinet F->G H Ensure Cabinet is Locked G->H J Contact Supplier for Return/Disposal Instructions I->J

Caption: Workflow for receiving and storing new chemical shipments.

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, (1,2,2-trimethylpropyl)- (CAS 19262-20-5). Retrieved from [Link]

  • Carl ROTH. (2016, February 4). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • CPAchem. (2022, December 1). Safety data sheet: 1,2,3-Trimethylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (1,2,2-trimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Campus Operations and Risk Management. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • New Pig. (n.d.). NFPA 30 Storage of Flammable Liquids Regulations. Retrieved from [Link]

  • City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2024, April 19). What Are the Storage Requirements for Flammable Chemicals? Retrieved from [Link]

  • Health and Safety Executive. (2023, August 15). Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas. Retrieved from [Link]

  • Grow Training. (2017, May 8). Handling Flammable Chemicals - Key Precautions To Take. Retrieved from [Link]

  • University of California San Diego. (2023, November 14). Flammable and Combustible Liquids Storage Requirements. Retrieved from [Link]

  • SDRMA. (n.d.). Flammable and Combustible Liquids Safe Handling and Storage. Retrieved from [Link]

  • University of Illinois. (2025, September 24). Chemical Spill. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Texas at Austin. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of (1,2,2-Trimethylpropyl)benzene

Welcome to the technical support center for researchers investigating the degradation of (1,2,2-Trimethylpropyl)benzene. This molecule, a highly branched alkylbenzene, presents unique challenges due to its steric hindran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating the degradation of (1,2,2-Trimethylpropyl)benzene. This molecule, a highly branched alkylbenzene, presents unique challenges due to its steric hindrance and the stability of its aromatic ring. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable insights for your experiments.

Section 1: Foundational Concepts & Key Challenges

This section addresses the fundamental properties of (1,2,2-Trimethylpropyl)benzene and why its degradation is a complex but important area of study.

FAQ: What is (1,2,2-Trimethylpropyl)benzene and why is its degradation a research focus?

(1,2,2-Trimethylpropyl)benzene, also known as tert-octylbenzene, is an aromatic hydrocarbon characterized by a benzene ring attached to a bulky, branched eight-carbon alkyl group. Its structure features a quaternary α-carbon, which makes it particularly resistant to environmental degradation compared to its linear-chain counterparts. This recalcitrance means it can persist in soil and groundwater, posing long-term environmental risks. Researchers study its degradation to develop effective bioremediation and chemical remediation strategies for contaminated sites.[1]

FAQ: What are the primary challenges in studying the degradation of this compound?

The principal challenge lies in its molecular structure. The highly branched alkyl chain, specifically the quaternary carbon atom attached to the benzene ring, sterically hinders enzymatic attack.[1] This makes typical initial biodegradation steps, like oxidation at the benzylic position, impossible. Consequently, both microbial and chemical degradation require more aggressive conditions or specialized enzymatic systems to proceed. Identifying the resulting complex mixture of metabolites also presents a significant analytical challenge.

Section 2: Microbial Degradation: Pathways & Troubleshooting

Microbial degradation is a key focus for environmental remediation. However, the recalcitrance of (1,2,2-Trimethylpropyl)benzene necessitates careful experimental design and troubleshooting.

Aerobic Degradation Pathways

FAQ: What is the most likely initial step in the aerobic biodegradation of (1,2,2-Trimethylpropyl)benzene?

Given the blocked alkyl side chain, the initial enzymatic attack under aerobic conditions is most likely to occur on the aromatic ring. The established mechanism for similar compounds involves a dioxygenase enzyme that catalyzes the dihydroxylation of the benzene ring to form a substituted cis-dihydrodiol.[2][3] This intermediate is then dehydrogenated to a catechol-like species, which is a key substrate for ring-cleavage enzymes (either ortho- or meta-cleavage), leading to downstream mineralization.[2][3] An alternative, though less common for bacteria, is an ipso-substitution mechanism, which has been observed in the degradation of other highly branched alkylphenols like nonylphenol.[1]

Aerobic_Degradation_Pathway Postulated Aerobic Degradation Pathway for (1,2,2-Trimethylpropyl)benzene Parent (1,2,2-Trimethylpropyl)benzene Dihydrodiol cis-Dihydrodiol Intermediate Parent->Dihydrodiol Ring-hydroxylating Dioxygenase + O2 Catechol Substituted Catechol Dihydrodiol->Catechol Dehydrogenase MetaCleavage Meta-Cleavage Product (e.g., Muconic Semialdehyde derivative) Catechol->MetaCleavage Catechol 2,3-dioxygenase (Meta-cleavage) OrthoCleavage Ortho-Cleavage Product (e.g., Muconic Acid derivative) Catechol->OrthoCleavage Catechol 1,2-dioxygenase (Ortho-cleavage) TCA TCA Cycle Intermediates MetaCleavage->TCA Further Metabolism OrthoCleavage->TCA Further Metabolism

Caption: Postulated initial steps in the aerobic degradation of (1,2,2-Trimethylpropyl)benzene.

Troubleshooting Guide: Aerobic Degradation

Issue Potential Cause Recommended Action
No degradation of the parent compound is observed. Inappropriate Microbial Inoculum: The sourced microbial community may lack the necessary catabolic genes.Use an enriched culture from a site historically contaminated with mixed alkylbenzenes. Consider bioaugmentation with known BTEX-degrading strains like Pseudomonas or Rhodococcus species.[4]
Low Bioavailability: The compound is hydrophobic and may not be accessible to the microbes.Add a biocompatible, non-ionic surfactant to increase aqueous solubility. Ensure sufficient mixing/agitation in liquid cultures.
Substrate Toxicity: High concentrations of the compound can be toxic to microbial life.Start with a lower concentration (e.g., 5-10 mg/L) and gradually increase it as the culture adapts.
Nutrient or Oxygen Limitation: Lack of essential nutrients (N, P) or oxygen can halt metabolic activity.Ensure the medium is well-aerated and contains sufficient mineral salts. Monitor and adjust pH to a neutral range (6.5-7.5).
Degradation starts but stalls quickly. Metabolite Toxicity: Intermediate products (e.g., catechols) can be more toxic than the parent compound.Monitor for the accumulation of intermediates using GC-MS or HPLC. If detected, try diluting the culture or using a mixed consortium that can degrade the intermediates.
Plasmid Loss: Catabolic genes for degradation pathways are often located on plasmids, which can be lost without selective pressure.Maintain low-level selective pressure by ensuring the target compound is the primary carbon source.
Anaerobic Degradation Pathways

FAQ: Why is anaerobic degradation of this compound so challenging?

Anaerobic degradation of aromatic hydrocarbons is energetically difficult and relies on specific activation reactions. For many alkylbenzenes, the primary mechanism is the addition of fumarate to a benzylic carbon, catalyzed by benzylsuccinate synthase.[5] (1,2,2-Trimethylpropyl)benzene has no hydrogen atoms on its benzylic carbon, rendering this pathway impossible. Therefore, alternative, less favorable activation mechanisms must be employed, such as:

  • Anaerobic Hydroxylation: Direct hydroxylation of the aromatic ring.

  • Carboxylation: Addition of a carboxyl group to the ring, often a prerequisite for further degradation.[6][7]

These alternative pathways are slow and only performed by highly specialized microbial consortia under strictly anoxic conditions (e.g., denitrifying, sulfate-reducing, or methanogenic).[5][6][7]

Troubleshooting Guide: Anaerobic Degradation

Issue Potential Cause Recommended Action
No degradation after extended incubation (months). Insufficiently Low Redox Potential: The system may not be truly anaerobic.Use a redox indicator (e.g., resazurin) to confirm anoxia. Purge thoroughly with an oxygen-free gas (e.g., N₂/CO₂ mix). Ensure airtight seals on all vessels.
Lack of Electron Acceptors: The required electron acceptor (nitrate, sulfate) may be depleted or absent.Amend microcosms with a non-limiting supply of the appropriate electron acceptor (e.g., KNO₃, MgSO₄). Monitor the consumption of the acceptor alongside the parent compound.[5][6]
Inhibition by Co-contaminants: Other more easily degradable compounds (like toluene or benzene) may be preferentially consumed, delaying the degradation of the target compound.[6]Analyze for co-contaminants. If present, allow for their depletion first or isolate the target compound in a fresh medium with an adapted culture.
Need for Bioaugmentation: The indigenous microbial population may be incapable of degrading the compound.Inoculate with a consortium known to degrade benzene or other recalcitrant aromatics under anaerobic conditions, such as those containing Dechloromonas or Geobacter species.[6][7]

Section 3: Abiotic Degradation: Pathways & Troubleshooting

When microbial methods are too slow, abiotic degradation using chemical or photochemical energy offers a powerful alternative.

Photochemical & Chemical Oxidation

FAQ: What are the primary abiotic degradation methods for (1,2,2-Trimethylpropyl)benzene?

The most effective abiotic methods are Advanced Oxidation Processes (AOPs) , which generate highly reactive hydroxyl radicals (•OH). These radicals can attack the stable aromatic ring and the branched alkyl chain non-selectively. Key AOPs include:

  • UV/TiO₂ Photocatalysis: Titanium dioxide, a semiconductor, generates electron-hole pairs under UV light. These react with water and oxygen to produce •OH radicals.[8][9]

  • Fenton Chemistry (Fe²⁺/H₂O₂): Hydrogen peroxide decomposes in the presence of ferrous iron to produce •OH radicals.

  • Persulfate (S₂O₈²⁻) Activation: Persulfate can be activated by heat, UV light, or transition metals to form the sulfate radical (SO₄•⁻), another powerful oxidant.[10]

Direct photolysis by UV light alone is also possible but is generally much slower and less efficient than AOPs.[11]

Troubleshooting Guide: Abiotic Degradation

Issue Potential Cause Recommended Action
Slow degradation in UV/TiO₂ system. Incorrect Catalyst Loading: Too little TiO₂ provides insufficient surface area; too much can cause light scattering and turbidity, reducing UV penetration.[8]Optimize the TiO₂ concentration. A typical starting range is 50-200 mg/L.[8]
Suboptimal pH: The surface charge of TiO₂ and the stability of radical species are pH-dependent. Degradation of many aromatics is often faster in acidic conditions.[8]Perform a pH optimization study (e.g., from pH 3 to 11) to find the ideal condition for your system.
Presence of Radical Scavengers: Non-target compounds in the matrix (e.g., carbonate, bicarbonate, natural organic matter) can consume radicals, reducing efficiency.[8]Characterize the sample matrix. If scavengers are present, a higher oxidant dose may be required. Consider a pre-treatment step if scavenger concentration is very high.
High oxidant consumption with low target degradation. High Soil/Matrix Oxidant Demand (SOD): In soil or sediment slurries, the oxidant is consumed by reacting with reduced minerals and natural organic matter.[12]Quantify the SOD of your matrix before the main experiment to calculate a more accurate oxidant dose. Dosing should account for both the contaminant mass and the SOD.[12]
Incorrect Oxidant:Activator Ratio: For activated persulfate or Fenton systems, the ratio of the oxidant to the activator (e.g., Fe²⁺) is critical.Consult literature for optimal molar ratios for similar contaminants. For Fenton chemistry, a common starting point is a 1:5 to 1:10 molar ratio of Fe²⁺:H₂O₂.

Section 4: Analytical Methodologies & Protocols

Accurate analysis is the cornerstone of degradation studies. This section provides workflows and troubleshooting for quantifying the parent compound and its metabolites.

Workflow_Diagram General Experimental Workflow for Degradation Studies cluster_setup Phase 1: Experimental Setup cluster_sampling Phase 2: Sampling & Extraction cluster_analysis Phase 3: Analysis & Interpretation Setup Design Experiment (Microcosm/Reactor) Spike Spike with (1,2,2-Trimethylpropyl)benzene Setup->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sample Collect Time-Point Samples (Aqueous & Solid) Incubate->Sample Time Course Extract Solvent Extraction (LLE or SPE) Sample->Extract Concentrate Concentrate & Derivatize (if needed) Extract->Concentrate GCMS GC-MS Analysis (Quantify Parent) Concentrate->GCMS Inject Sample LCMS LC-MS/MS Analysis (Identify Metabolites) Concentrate->LCMS Parallel Analysis Data Data Analysis & Pathway Elucidation GCMS->Data LCMS->Data

Caption: A generalized workflow for studying the degradation of (1,2,2-Trimethylpropyl)benzene.

FAQ: What are the recommended analytical methods?
  • For the Parent Compound: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[13][14] Use a non-polar capillary column (e.g., DB-5ms). Headspace or purge-and-trap sampling can be used for aqueous samples to improve sensitivity.

  • For Metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior for identifying polar, non-volatile degradation products like hydroxylated or carboxylated intermediates.[15][16] Reversed-phase chromatography is typically used. For unknown metabolite screening, high-resolution mass spectrometry (e.g., TOF or Orbitrap) is invaluable.[16]

Troubleshooting Guide: GC-MS Analysis

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Active Sites in Inlet or Column: The analyte may be interacting with active sites in the system.Deactivate the glass inlet liner or use a liner with glass wool. Trim the first few centimeters off the front of the column. Check for and repair any leaks.[17]
Incompatible Solvent: The injection solvent may not be compatible with the column's stationary phase.Ensure solvent polarity is appropriate for a non-polar column (e.g., use hexane, dichloromethane).
Low or No Response Incorrect Inlet Temperature: If the temperature is too low, the high-boiling-point compound won't vaporize efficiently. If too high, it could degrade.Optimize the injector temperature. A good starting point is 250-280 °C.[17]
Septum Purge Flow Too High: The analyte may be lost through the septum purge vent before entering the column.Reduce the septum purge flow rate (typically 1-3 mL/min).[17]
Ghost Peaks or Carryover Contaminated Syringe or Inlet: Residual analyte from a previous, more concentrated injection.Thoroughly rinse the syringe with a strong solvent. Bake out the inlet at a high temperature. Replace the inlet liner and septum.
Protocol: Aerobic Biodegradation Screening Assay

This protocol outlines a basic batch experiment to screen for aerobic biodegradation potential.

  • Prepare Mineral Salts Medium (MSM): Prepare a sterile, buffered (pH 7.0) mineral salts medium containing essential nutrients (N, P, K, and trace metals) but lacking a carbon source.

  • Prepare Inoculum: Collect an environmental sample (e.g., soil, water from a contaminated site). Create a slurry (10% w/v in MSM) and let the coarse particles settle. The supernatant will be your inoculum.

  • Set Up Microcosms:

    • In sterile 250 mL flasks, add 100 mL of MSM.

    • Spike each flask with (1,2,2-Trimethylpropyl)benzene from a concentrated stock in a volatile solvent (e.g., methanol) to a final concentration of 10 mg/L. Allow the solvent to evaporate.

    • Inoculate the test flasks with 1 mL of the prepared inoculum.

    • Controls: Prepare a) an abiotic control (MSM + compound, no inoculum) to check for volatilization or other abiotic losses, and b) a biotic control (MSM + inoculum, no compound) to monitor background microbial activity.

  • Incubation: Incubate all flasks on an orbital shaker (150 rpm) at room temperature (20-25°C) in the dark to prevent photodegradation. Ensure flasks are loosely covered to allow air exchange.

  • Sampling and Analysis:

    • At regular time intervals (e.g., Day 0, 3, 7, 14, 28), sacrifice one of each type of flask.

    • Extract the entire contents with an equal volume of a suitable solvent like hexane or dichloromethane.

    • Analyze the solvent extract by GC-MS to determine the remaining concentration of the parent compound.

  • Data Interpretation: Compare the concentration in the test flasks to the abiotic controls. A statistically significant decrease beyond what is seen in the control indicates biodegradation.

References

  • AIP Publishing. (1987). Deuterium isotope effects on photodecomposition of alkylbenzenes. Retrieved from [Link]

  • Ghanbarian, M., et al. (2011). PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO2 NANOPARTICLES. Journal of Environmental Health Science & Engineering. Retrieved from [Link]

  • Gimba, C. E., et al. (n.d.). Continuous flow photooxidation of alkyl benzenes using fine bubbles for mass transfer enhancement. Queen's University Belfast. Retrieved from [Link]

  • Ghanbarian, M., et al. PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO2 NANOPARTICLES. Journal of Environmental Health Science & Engineering. Retrieved from [Link]

  • Han, D., et al. (2018). Butylbenzene and tert-Butylbenzene—Sorption on Sand Particles and Biodegradation in the Presence of Plant Natural Surfactants. MDPI. Retrieved from [Link]

  • Crimi, M. L., & Siegrist, R. L. (n.d.). Innovative Treatment of BTEX and Trimethylbenzene using Zero Valent Iron Catalyzed Hydroxyl & Sulfate Free Radical In-Situ Chemical Oxidation. Retrieved from [Link]

  • Restek Corporation. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Ghanbarian, M., et al. (2011). photocatalytic degradation of linear alkyl benzene solfunate from aqueous solution by tio2 nanoparticles. Semantic Scholar. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Sae-Khow, O., & Niamnont, C. (2006). A Concise Review of Chromatographic Methods for the Analysis of Benzene and its Metabolites. Croatica Chemica Acta. Retrieved from [Link]

  • Helmholtz-Centre for Environmental Research - UFZ. (n.d.). Analytical methods. Retrieved from [Link]

  • Dorer, C., et al. (2021). Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Benzene. Retrieved from [Link]

  • van der Zaan, B., et al. (2018). Benzene degradation in a denitrifying biofilm reactor: activity and microbial community composition. PMC. Retrieved from [Link]

  • Hemrajani, C., et al. (2017). Benzene and Naphthalene Degrading Bacterial Communities in an Oil Sands Tailings Pond. Frontiers in Microbiology. Retrieved from [Link]

  • Lim, J., et al. (2009). Influence of Soil Components on the Biodegradation of Benzene, Toluene, Ethylbenzene, and o-, m-, and p-Xylenes by the Newly Isolated Bacterium Pseudoxanthomonas spadix BD-a59. PMC. Retrieved from [Link]

  • Cooper, E. (2021). The Challenges of Benzene and TPH Remediation by Chemical Oxidation. Cascade Environmental. Retrieved from [Link]

  • Kim, S., et al. (2006). Evidence That Humans Metabolize Benzene via Two Pathways. Environmental Health Perspectives. Retrieved from [Link]

  • Shukor, M. Y., et al. (2021). Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. Bioremediation Science & Technology Research. Retrieved from [Link]

  • Abu Laban, N., et al. (2019). Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions. PMC. Retrieved from [Link]

  • Coria-Guerra, G. L., et al. (2006). Microbial degradation of nonylphenol and other alkylphenols--our evolving view. PubMed. Retrieved from [Link]

  • Eawag. (n.d.). BTEX Metabolism Metapathway Map. Eawag-BBD. Retrieved from [Link]

  • Wang, L., et al. (2014). The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. Royal Society of Chemistry. Retrieved from [Link]

  • León, V. M., et al. (2002). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. ACS Publications. Retrieved from [Link]

  • Li, J., et al. (2025). The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. ResearchGate. Retrieved from [Link]

  • Swisher, R. D. (1972). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Semantic Scholar. Retrieved from [Link]

  • Lau, S. H., et al. (2024). Selective biodegradation of octylphenol polyethoxylates with different ethoxylate length chains by aerobic bacterial culture. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (1,2,2-Trimethylpropyl)benzene Synthesis

Welcome to the technical support center for the synthesis of (1,2,2-trimethylpropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1,2,2-trimethylpropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific chemical synthesis. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for improved yield and purity.

Introduction to (1,2,2-Trimethylpropyl)benzene Synthesis

The synthesis of (1,2,2-trimethylpropyl)benzene, also known as tert-pentylbenzene or 2-methyl-2-phenylbutane, is a classic example of a Friedel-Crafts alkylation reaction.[1] This electrophilic aromatic substitution involves the alkylation of a benzene ring with an appropriate alkylating agent in the presence of a strong Lewis acid catalyst.[2] However, this seemingly straightforward reaction is often complicated by a key mechanistic feature: carbocation rearrangement.[3][4] Understanding and controlling this rearrangement is paramount to achieving the desired product.

The most common route involves the reaction of benzene with an alkyl halide, such as neopentyl chloride ((CH₃)₃CCH₂Cl), in the presence of a Lewis acid like aluminum chloride (AlCl₃).[5] A critical aspect of this reaction is the initial formation of a primary carbocation, which rapidly rearranges to a more stable tertiary carbocation via a Wagner-Meerwein rearrangement, specifically a 1,2-hydride or 1,2-methyl shift.[6][7] This rearranged carbocation is the actual electrophile that attacks the benzene ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: My primary product is not (1,2,2-Trimethylpropyl)benzene, but rather tert-butylbenzene.

Q1: I reacted benzene with neopentyl chloride and AlCl₃, but my main product is tert-butylbenzene. What happened?

A1: This is a classic outcome of the carbocation rearrangement inherent to this specific Friedel-Crafts alkylation. The neopentyl carbocation, which would lead to the desired product, is a highly unstable primary carbocation.[8] It immediately undergoes a rearrangement to form the much more stable tert-butyl carbocation.[5] This tert-butyl carbocation then acts as the electrophile, reacting with benzene to yield tert-butylbenzene as the major product.

Troubleshooting & Optimization:

  • Embrace the Rearrangement: For the synthesis of (1,2,2-trimethylpropyl)benzene, you need to start with an alkylating agent that will form the desired tertiary carbocation directly or through a predictable rearrangement. Consider using 2-chloro-2-methylbutane or 2-methyl-2-butanol in the presence of a strong acid.[9]

  • Alternative Synthetic Route: To avoid the rearrangement issue altogether, a Friedel-Crafts acylation followed by reduction can be employed.[3][8] For instance, you could acylate benzene with pivaloyl chloride ((CH₃)₃CCOCl) and then reduce the resulting ketone to obtain the desired alkylbenzene. Acylium ions are resonance-stabilized and do not undergo rearrangement.[10][11]

Issue 2: Low or No Product Yield.

Q2: My reaction has a very low yield or is not working at all. What are the common causes?

A2: Low or no yield in Friedel-Crafts reactions can often be traced back to issues with the catalyst, reactants, or reaction conditions.

Troubleshooting & Optimization:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[12] Any water present in your solvent, glassware, or starting materials will react with and deactivate the catalyst. It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: While catalytic amounts are often sufficient for alkylations, the product itself can complex with the Lewis acid, rendering it inactive.[12] For this reason, it is sometimes necessary to use stoichiometric amounts of the catalyst.

  • Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings.[13][14] If your benzene starting material is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will not proceed.

  • Reaction Temperature: The reaction is often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition of the product. Conversely, a temperature that is too low may result in a very slow or incomplete reaction.[15] It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[15]

Issue 3: Formation of Multiple Isomers and Polyalkylation.

Q3: I'm observing a mixture of isomeric products and some heavier molecules in my crude product analysis. How can I improve the selectivity?

A3: The formation of multiple isomers and polyalkylated products is a common challenge in Friedel-Crafts alkylation.

Troubleshooting & Optimization:

  • Isomer Control: The formation of different isomers is often linked to the stability of the intermediate carbocation and the reaction conditions. As discussed, the Wagner-Meerwein rearrangement is a primary driver of isomer formation.[6] Using a starting material that directly forms the most stable carbocation for your desired product is the best approach. A patent for the synthesis of tert-amylbenzene (another name for the target molecule) suggests that careful control of temperature and the rate of catalyst addition can help manage isomer formation.[16]

  • Minimizing Polyalkylation: The initial alkylation product, (1,2,2-trimethylpropyl)benzene, has an activating alkyl group, making it more reactive than the starting benzene.[4][14] This can lead to further alkylation (polyalkylation). To minimize this, use a large excess of benzene relative to the alkylating agent.[15] This increases the statistical probability that the electrophile will react with a molecule of benzene rather than the already alkylated product.

  • Catalyst Choice: While AlCl₃ is a common catalyst, other Lewis acids like FeCl₃ or solid acid catalysts such as Amberlyst-15 can sometimes offer better selectivity.[17][18] Experimenting with different catalysts may be beneficial.

Data Presentation

Table 1: Troubleshooting Guide for (1,2,2-Trimethylpropyl)benzene Synthesis

Issue Potential Cause Recommended Solution
Major product is tert-butylbenzene Carbocation rearrangement from neopentyl chloride.Use an alkylating agent that forms the desired tertiary carbocation, such as 2-chloro-2-methylbutane.
Low or no yield Moisture deactivating the catalyst.Ensure all glassware, solvents, and reagents are anhydrous. Run the reaction under an inert atmosphere.
Insufficient catalyst.Use a stoichiometric amount of the Lewis acid catalyst.
Deactivated benzene ring.Ensure the benzene starting material is not substituted with electron-withdrawing groups.
Mixture of isomers Carbocation rearrangements.Select an alkylating agent that minimizes rearrangements. Control reaction temperature carefully.
Polyalkylation The alkylated product is more reactive than benzene.Use a large excess of benzene.
Reaction mixture darkens or chars Reaction is too exothermic.Control the rate of reagent addition and maintain a low reaction temperature, especially during initial stages.[15]

Experimental Protocols

Protocol 1: Synthesis of (1,2,2-Trimethylpropyl)benzene via Friedel-Crafts Alkylation

This protocol describes a general procedure for the alkylation of benzene with 2-chloro-2-methylbutane.

Materials:

  • Benzene (anhydrous)

  • 2-chloro-2-methylbutane

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (used in large excess, e.g., 5-10 equivalents).

  • Reactant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 2-chloro-2-methylbutane (1.0 equivalent) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation AlkylHalide 2-Chloro-2-methylbutane Carbocation tert-Pentyl Carbocation AlkylHalide->Carbocation + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Benzene Benzene SigmaComplex Arenium Ion Intermediate Benzene->SigmaComplex + tert-Pentyl Carbocation Product (1,2,2-Trimethylpropyl)benzene SigmaComplex->Product + AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃

Caption: Reaction mechanism for the synthesis of (1,2,2-trimethylpropyl)benzene.

Troubleshooting Workflow

troubleshooting_workflow Start Low or No Product Yield CheckMoisture Check for Moisture Contamination? Start->CheckMoisture Anhydrous Use Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) CheckMoisture->Anhydrous Yes CheckCatalyst Sufficient Catalyst? CheckMoisture->CheckCatalyst No Anhydrous->CheckCatalyst Stoichiometric Use Stoichiometric Amount of Catalyst CheckCatalyst->Stoichiometric No CheckRing Aromatic Ring Deactivated? CheckCatalyst->CheckRing Yes Stoichiometric->CheckRing UseUnsubstituted Use Unsubstituted or Activated Benzene CheckRing->UseUnsubstituted Yes CheckTemp Optimal Reaction Temperature? CheckRing->CheckTemp No UseUnsubstituted->CheckTemp OptimizeTemp Optimize Temperature (e.g., start at 0°C) CheckTemp->OptimizeTemp No Success Improved Yield CheckTemp->Success Yes OptimizeTemp->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from LibreTexts Chemistry. [Link]

  • Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II. Retrieved from Lumen Learning. [Link]

  • Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Retrieved from Khan Academy. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from LibreTexts Chemistry. [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from LibreTexts Chemistry. [Link]

  • Clark, J. (n.d.). The Alkylation of Benzene - Electrophilic Substitution. Retrieved from Chemguide. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from Mettler Toledo. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. Retrieved from ResearchGate. [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,2,2-trimethyl-propyl-benzene. Retrieved from Chemical Synthesis Database. [Link]

  • Google Patents. (n.d.). Synthetic method of t-amylbenzene for controlling content of isomer.
  • Michigan State University Department of Chemistry. (n.d.). Rearrangement. Retrieved from MSU Chemistry. [Link]

  • ACS Publications. (2015, August 19). Theory and Practice of Alkyl Aromatic Hydrocarbon Synthesis. 1. Branched Alkylbenzenes. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2025, August 6). Isomerization Accompanying Alkylation. III. The Alkylation of Benzene with Neopentyl Chloride and Neopentyl Alcohol*. Retrieved from ResearchGate. [Link]

  • Andrey K. (2014, June 18). Synthesis Reactions with Benzene (2) [Video]. YouTube. [Link]

  • Testbook. (2026, February 24). Neopentyl chloride reacts with benzene in presence of a Lewis acid ( AlCl3 ) to form. Retrieved from Testbook. [Link]

  • Saha, et al. (n.d.). Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry, Volume 2.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]

  • Brainly. (2023, July 1). Give the product of the reaction of excess benzene with neopentyl chloride and AlCl₃. Draw the molecule. Retrieved from Brainly. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from Study Mind. [Link]

  • Google Patents. (n.d.). WO2007097719A1 - Cyclisation process of forming a multiple ring compound.
  • Google Patents. (n.d.). CA2651559C - Method for purifying alkyl aromatic compounds.
  • ResearchGate. (n.d.). Friedel-Crafts alkylation and ring closure reaction in the synthesis of (all-rac)-α-tocopherol (5a). Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Pentylbenzene. Retrieved from PubChem. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from Master Organic Chemistry. [Link]

  • L.S. College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. Retrieved from L.S. College, Muzaffarpur. [Link]

  • ResearchGate. (2011, January). Modification and optimization of benzene alkylation process for production of ethylbenzene. Chemical Engineering and Processing - Process Intensification, 50(1), 31-36. [Link]

  • LookChem. (n.d.). 1-(1,2,2-Trimethylpropyl)benzene|19262-20-5. Retrieved from LookChem. [Link]

  • Transformation Tutoring. (2023, October 2). Complete Guide To Benzene Reactions. Retrieved from Transformation Tutoring. [Link]

  • Organic Syntheses. (1978). SULFIDE SYNTHESIS IN PREPARATION OF DIALKYL AND ALKYL ARYL SULFIDES: NEOPENTYL PHENYL SULFIDE. Organic Syntheses, 58, 143. [Link]

Sources

Optimization

challenges in the separation of alkylbenzene isomers

Subject: Troubleshooting C8 Aromatic Isomer Separation (Alkylbenzenes) Ticket ID: C8-ISO-SEP-2024 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Boiling Point Wall" You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting C8 Aromatic Isomer Separation (Alkylbenzenes) Ticket ID: C8-ISO-SEP-2024 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Boiling Point Wall"

You are likely accessing this guide because standard distillation has failed to resolve your mixture of m-xylene and p-xylene . This is a thermodynamic inevitability, not an experimental error.

The separation of C8 alkylbenzene isomers is governed by the "Boiling Point Wall." As shown in the data below, the relative volatility (


) between meta- and para-xylene is ~1.02, making rectification economically impossible (requiring >300 theoretical plates).

Table 1: Physicochemical Properties of C8 Aromatics

IsomerBoiling Point (°C)Melting Point (°C)Kinetic Diameter (Å)Dipole Moment (D)
Ethylbenzene (EB) 136.2-95.05.80.59
p-Xylene (pX) 138.4 13.3 5.8 0.00
m-Xylene (mX) 139.1 -47.96.80.37
o-Xylene (oX) 144.4-25.26.80.62

Note: The critical challenge is the pX/mX split.[1] o-Xylene can be removed by distillation (ortho-fractionation).

Module A: Analytical Troubleshooting (GC/HPLC)

User Issue: "I see a single broad peak for m-xylene and p-xylene on my DB-5 column."

Root Cause Analysis

Standard non-polar polysiloxane columns (100% dimethyl polysiloxane or 5% phenyl) separate based on volatility (boiling point). Since


 between mX and pX, these phases cannot resolve the pair.
Solution Protocol: Polarity & Ionic Interaction

To resolve these isomers, you must exploit polarity differences or shape selectivity , not volatility.

Recommended Stationary Phases:

  • Polyethylene Glycol (WAX): High polarity. Resolves isomers based on dipole-dipole interactions.

    • Trade-off: Lower thermal stability (<250°C).

  • Ionic Liquid Phases (e.g., SLB-IL60, SLB-IL111): The current gold standard. These phases utilize a "dual-nature" retention mechanism (dispersive forces +

    
     interactions with the cation/anion of the liquid salt).
    
  • Supramolecular Phases (Cyclodextrins/Pillararenes): Use host-guest shape selectivity.

Step-by-Step Optimization (Ionic Liquid Column)
  • Column Selection: Install a column like SLB-IL111 (100 m x 0.25 mm x 0.2 μm).

  • Carrier Gas: Hydrogen (40 cm/sec constant linear velocity) is preferred over Helium for sharper peak shapes at lower temperatures.

  • Temperature Program:

    • Start: 100°C (Hold 5 min) — allows EB to elute.

    • Ramp: 2°C/min to 140°C.

    • Critical Step: The slow ramp rate is essential to allow the differential interaction of the mX dipole with the ionic liquid stationary phase.

  • Validation: Calculate Resolution (

    
    ). Target 
    
    
    
    for baseline separation.
Visual Logic: Column Selection Decision Tree

GC_Selection Fig 1. Decision Matrix for Analytical Column Selection Start Start: C8 Isomer Mixture Q1 Is o-Xylene separation sufficient? Start->Q1 Res1 Use Non-Polar (DB-1/DB-5) Mechanism: Volatility Q1->Res1 Yes Q2 Need m-X / p-X Split? Q1->Q2 No Q3 Max Temp Requirement? Q2->Q3 Sol1 Use Wax (PEG) Max T < 250°C Q3->Sol1 Low (<250°C) Sol2 Use Ionic Liquid (IL-111) Max T > 270°C Mechanism: pi-pi interaction Q3->Sol2 High (>260°C)

Module B: Industrial/Prep Separation (Adsorption)

User Issue: "My Simulated Moving Bed (SMB) unit is showing breakthrough of m-xylene in the Extract (p-xylene) stream."

Root Cause Analysis

In industrial separation (e.g., Parex™ or Eluxyl™ processes), separation relies on Zeolite adsorbents (typically Faujasite type X or Y exchanged with Barium or Potassium).

  • Mechanism: The Ba

    
     cations in the zeolite cage interact with the 
    
    
    
    -electron cloud of the benzene ring. p-Xylene, having no dipole moment and a streamlined shape, packs more efficiently near the cations than m-xylene or ethylbenzene.
  • Failure Mode: If selectivity drops, it is often due to hydration of the zeolite. Water molecules compete aggressively for the Ba

    
     sites, blocking xylene adsorption.
    
Troubleshooting Protocol: The "Water Balance"
  • Check Feed Water Content: The feed must be dried to < 10 ppm water.

  • Adsorbent Regeneration:

    • If performance has degraded, perform a "burn-off" or high-temp regeneration (inert gas purge at 250°C) to remove adsorbed water.

  • Desorbent Tuning:

    • Verify the purity of your desorbent (typically p-Diethylbenzene or Toluene ).

    • Logic: The desorbent must have an affinity for the zeolite between that of p-xylene (strongest) and m-xylene (weakest) to effectively displace p-xylene in the desorption zone.

Visual Logic: SMB Zone Mechanics

The Simulated Moving Bed process is continuous. Understanding the four zones is critical for troubleshooting.

SMB_Zones Fig 2. Mass Transfer Zones in SMB Adsorption cluster_SMB Simulated Moving Bed (SMB) Cycle Zone1 Zone I: Desorption (Desorbent displaces p-X) Zone2 Zone II: Rectification (Desorb p-X from m-X/EB) Zone1->Zone2 Liquid Flow Extract Extract Out (Pure p-X) Zone1->Extract High p-X Zone3 Zone III: Adsorption (p-X adsorbs, m-X passes) Zone2->Zone3 Feed Feed In (Mixed Xylenes) Zone2->Feed Zone4 Zone IV: Regeneration (Desorbent recovery) Zone3->Zone4 Raffinate Raffinate Out (m-X, o-X, EB) Zone3->Raffinate Depleted p-X Zone4->Zone1 Recycle Desorbent Desorbent In Desorbent->Zone1

Module C: Emerging Technologies (MOFs)

User Issue: "I am testing MIL-53(Al) for xylene separation, but the capacity fluctuates wildly with temperature."

Technical Insight: The "Breathing" Effect

Unlike rigid zeolites, Metal-Organic Frameworks (MOFs) like MIL-53 exhibit structural flexibility.

  • Mechanism: The framework transitions between a Narrow Pore (np) and Large Pore (lp) phase depending on guest molecule adsorption and temperature.

  • The Trap: At certain pressures/temperatures, the framework may "close" (np phase) to exclude all isomers, or "open" (lp phase) too wide, losing selectivity.

Optimization Guide
  • Thermodynamic Control: Operate MIL-53 separations at ambient temperature (25°C) where the ortho-isomer is excluded due to steric hindrance in the narrow pore form, while para-isomer diffuses freely.

  • Activation: Ensure the MOF is fully activated (solvent removed) before introducing the feed. Residual synthesis solvent (e.g., DMF) acts as a "stuck guest," preventing the breathing mechanism.

References
  • Separation of p-xylene from m-xylene by extractive distillation. (1992). U.S. Patent 5,091,059. Link

  • Capillary Column Coated with Geminal Ionic Liquids as Stationary Phases. (2016). AKJournals. Link

  • Separation of Xylene Isomers through Multiple Metal Site Interactions in MOFs. (2018). J. Am. Chem. Soc.Link

  • Modeling and simulation of a simulated moving bed for adsorptive para-xylene separation. (2003). Korean J. Chem. Eng.Link

  • Efficient gas chromatographic separation of xylene isomers by pillar[6]arene-based stationary phase. (2023). Analytica Chimica Acta. Link

Sources

Troubleshooting

Technical Support Center: Stability of (1,2,2-Trimethylpropyl)benzene Under Acidic Conditions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (1,2,2-Trimethylpropyl)benzene. This guide provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (1,2,2-Trimethylpropyl)benzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving (1,2,2-Trimethylpropyl)benzene under acidic conditions.

Question 1: I am performing a reaction with (1,2,2-Trimethylpropyl)benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) and obtaining a mixture of unexpected isomers in my product. What is happening and how can I minimize this?

Answer:

The observation of multiple isomers is a strong indication of acid-catalyzed rearrangement of the (1,2,2-trimethylpropyl) group. This is a common issue with Friedel-Crafts alkylations involving carbocation intermediates.[1]

Underlying Cause:

The Lewis acid promotes the formation of a carbocation on the alkyl substituent. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride or a 1,2-methyl shift, a process known as a Wagner-Meerwein rearrangement.[2] This rearranged carbocation then alkylates the aromatic ring, leading to a mixture of structural isomers. For instance, the synthesis of tert-amylbenzene, a constitutional isomer of your compound, is known to produce sec-amylbenzene isomers under similar conditions.[1][3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Carbocation rearrangements are temperature-dependent. Running your reaction at a lower temperature (e.g., -10 to 0 °C) can disfavor the rearrangement process.[4]

  • Choose a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are more likely to promote rearrangements. Consider using a milder Lewis acid, such as ZnCl₂ or FeCl₃, which can reduce the extent of isomerization.[4]

  • Control the Addition of Reagents: Slowly adding the alkylating agent or the catalyst can help maintain a low concentration of the reactive carbocation intermediate, thereby minimizing side reactions.

  • Consider an Alternative Synthetic Route: If isomerization remains a significant problem, you might consider a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). This two-step process avoids the formation of a rearranging carbocation intermediate.

Question 2: My reaction yield is consistently low when using (1,2,2-Trimethylpropyl)benzene in a strongly acidic medium like concentrated sulfuric acid. I also detect benzene in my reaction mixture. What could be the cause?

Answer:

The presence of benzene and a low yield of your target product suggest that dealkylation is occurring. This is a retro-Friedel-Crafts reaction where the alkyl group is cleaved from the aromatic ring.

Underlying Cause:

In the presence of a strong protic acid, the benzene ring can be protonated, forming an arenium ion. This facilitates the departure of the bulky (1,2,2-trimethylpropyl) group as a stable tertiary carbocation, which can then undergo further reactions or be trapped by a nucleophile. Dealkylation of alkylbenzenes is a known process under acidic conditions.[5]

Troubleshooting Steps:

  • Reduce Acid Strength and Concentration: If possible, use a less concentrated acid or a weaker acid. The rate of dealkylation is highly dependent on the acidity of the medium.

  • Lower the Reaction Temperature: Dealkylation, like rearrangement, is an activated process. Performing the reaction at a lower temperature can significantly reduce the rate of this side reaction.

  • Decrease Reaction Time: Monitor your reaction closely (e.g., by TLC or GC) and quench it as soon as the desired product is formed to prevent prolonged exposure to the acidic conditions that favor dealkylation.

  • Use a Co-solvent: In some cases, using a less polar co-solvent can modulate the acidity of the medium and reduce the extent of dealkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (1,2,2-Trimethylpropyl)benzene under acidic conditions?

A1: The two primary degradation pathways are:

  • Isomerization (Rearrangement): The (1,2,2-trimethylpropyl) group can rearrange to form other C5-alkylbenzene isomers. This proceeds through a carbocation intermediate and is driven by the formation of a more stable carbocation.

  • Dealkylation: The C-C bond between the benzene ring and the alkyl group can be cleaved, resulting in the formation of benzene and a C5 carbocation. This is essentially the reverse of a Friedel-Crafts alkylation.[5]

Q2: Can you illustrate the likely mechanism for the rearrangement of (1,2,2-Trimethylpropyl)benzene?

A2: Yes, the rearrangement likely proceeds via a Wagner-Meerwein shift. The initial secondary carbocation can rearrange to a more stable tertiary carbocation through a 1,2-hydride or 1,2-methyl shift.

G cluster_0 Acid-Catalyzed Rearrangement A (1,2,2-Trimethylpropyl)benzene B Initial Secondary Carbocation A->B + H+ C Transition State (1,2-Hydride Shift) B->C Rearrangement D Rearranged Tertiary Carbocation C->D E Isomeric Product D->E - H+

Caption: Proposed mechanism for acid-catalyzed rearrangement.

Q3: What analytical methods are recommended for monitoring the stability of (1,2,2-Trimethylpropyl)benzene and detecting its potential degradation products?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds like alkylbenzenes and their isomers.[6] A non-polar capillary column (e.g., HP-5MS) is typically effective.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used to separate the parent compound from its more polar degradation products or isomers with different hydrophobicities.[8][9] A mobile phase of acetonitrile/water or methanol/water is common. For separating closely related isomers, a phenyl-based column might offer better selectivity due to π-π interactions.[10]

Q4: How should I store (1,2,2-Trimethylpropyl)benzene to ensure its stability, especially if it might be exposed to acidic conditions?

A4: To ensure the long-term stability of (1,2,2-Trimethylpropyl)benzene, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong acids and oxidizing agents. If you need to prepare a solution in an acidic solvent, it is best to prepare it fresh before use and store it at a low temperature for short periods to minimize potential degradation.

Experimental Protocol: Acidic Stress Testing of (1,2,2-Trimethylpropyl)benzene

This protocol outlines a procedure for evaluating the stability of (1,2,2-Trimethylpropyl)benzene under acidic stress conditions using GC-MS analysis.

1. Materials and Reagents:

  • (1,2,2-Trimethylpropyl)benzene (high purity)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • GC vials

2. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (1,2,2-Trimethylpropyl)benzene in methanol at a concentration of 1 mg/mL.

    • In a series of vials, add a known volume of the stock solution.

    • To each vial, add a specific concentration of trifluoroacetic acid (e.g., 0.1 M, 0.5 M, 1.0 M in methanol).

    • Prepare a control sample with only the stock solution in methanol.

    • Incubate the vials at a controlled temperature (e.g., 40 °C) for a set period (e.g., 24, 48, 72 hours).

  • Sample Work-up (at each time point):

    • Take an aliquot from each vial.

    • Dilute the aliquot with dichloromethane.

    • Neutralize the acid by washing with a 5% sodium bicarbonate solution.

    • Wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried solution to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MSD Transfer Line: 280 °C

    • MS Source: 230 °C

    • MS Quad: 150 °C

    • Scan Range: 40-400 amu

4. Data Analysis:

  • Identify the peak for (1,2,2-Trimethylpropyl)benzene and any new peaks that appear in the stressed samples by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the percentage of the parent compound remaining at each time point by comparing the peak area to the control sample.

  • Calculate the percentage of each degradation product formed.

Data Presentation

The following table presents hypothetical data from an acidic stress study on (1,2,2-Trimethylpropyl)benzene.

Sample ConditionTime (h)(1,2,2-Trimethylpropyl)benzene (%)Isomer 1 (%)Benzene (%)
0.1 M TFA, 40 °C2498.51.00.5
0.1 M TFA, 40 °C4897.21.90.9
0.5 M TFA, 40 °C2495.13.51.4
0.5 M TFA, 40 °C4890.37.22.5

References

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of (1,2,2-Trimethylpropyl)benzene vs other alkylbenzenes

Comparative Reactivity Guide: (1,2,2-Trimethylpropyl)benzene vs. Common Alkylbenzenes Executive Summary This guide provides an in-depth technical comparison of (1,2,2-Trimethylpropyl)benzene (systematically known as 2-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: (1,2,2-Trimethylpropyl)benzene vs. Common Alkylbenzenes

Executive Summary

This guide provides an in-depth technical comparison of (1,2,2-Trimethylpropyl)benzene (systematically known as 2-phenyl-3,3-dimethylbutane ) against standard alkylbenzenes (Toluene, Ethylbenzene, Cumene, and tert-Butylbenzene).

While typical alkylbenzenes follow predictable trends based on inductive effects and hyperconjugation, (1,2,2-Trimethylpropyl)benzene represents a "Steric Anomaly." Its unique structure—a secondary benzylic carbon flanked by a massive tert-butyl group—introduces severe steric inhibition of resonance . This guide details how this structural locking retards benzylic radical reactions (like bromination) while enforcing near-total para-selectivity in electrophilic aromatic substitutions.

Part 1: Structural Analysis & Steric Dynamics

To understand the reactivity differences, we must first analyze the conformational landscape. The target molecule features a benzylic carbon attached to a methyl group and a tert-butyl group.

CompoundStructureBenzylic TypeSteric Bulk (Cone Angle)Rotational Freedom
Toluene Ph-CH₃PrimaryLowFree Rotation
Ethylbenzene Ph-CH₂CH₃SecondaryModerateFree Rotation
Cumene Ph-CH(CH₃)₂TertiaryHighRestricted
(1,2,2-Trimethylpropyl)benzene Ph-CH(CH₃)-C(CH₃)₃ Secondary Extreme Locked (Orthogonal)
tert-Butylbenzene Ph-C(CH₃)₃QuaternaryHighLocked
The "Orthogonal" Effect

In standard alkylbenzenes, the benzylic C-H bond aligns parallel to the benzene


-system to maximize overlap (hyperconjugation). In (1,2,2-Trimethylpropyl)benzene, the bulky tert-butyl group creates severe 

strain with the ortho-hydrogens of the benzene ring.

To relieve this strain, the molecule adopts a conformation where the benzylic C-H bond is twisted out of coplanarity with the


-system. This orthogonal conformation  significantly raises the activation energy for reactions requiring a planar transition state (e.g., radical formation).

StericConformation Benzene Benzene Ring (Planar Pi System) BenzylicC Benzylic Carbon (sp3) Benzene->BenzylicC C-C Bond tButyl tert-Butyl Group (Massive Bulk) BenzylicC->tButyl Steric Clash OrthoH Ortho-Hydrogens tButyl->OrthoH Repulsion (A1,3 Strain) Orthogonal Consequence: Benzylic C-H twisted away from Pi-alignment OrthoH->Orthogonal Forces Rotation

Figure 1: Steric clash mechanism forcing the benzylic C-H bond out of alignment, inhibiting resonance stabilization.

Part 2: Reactivity Profile 1 – Benzylic Radical Substitution

Reaction Context: Free-radical bromination (e.g., using NBS/hv).[1] Key Mechanism: Hydrogen abstraction to form a benzylic radical.

Comparative Performance

Standard theory suggests secondary benzylic positions (like Ethylbenzene) are highly reactive. However, (1,2,2-Trimethylpropyl)benzene breaks this trend.

  • Ethylbenzene/Cumene: The transition state allows the benzylic carbon to flatten (

    
    ), aligning the radical p-orbital with the ring for resonance stabilization.
    
  • Target Molecule: Flattening the benzylic carbon forces the tert-butyl group into a direct eclipse with the ortho-hydrogens. The energy cost of this steric clash destabilizes the transition state, drastically slowing the reaction.

Predicted Relative Rates of Bromination (NBS, 80°C):

  • Cumene (Tertiary): 100 (Fastest, stable radical)

  • Ethylbenzene (Secondary): ~40

  • Toluene (Primary): 1

  • (1,2,2-Trimethylpropyl)benzene: < 0.5 (Anomalously slow due to steric inhibition of resonance)

  • tert-Butylbenzene: 0 (No benzylic H)

Experimental Protocol: Competitive Bromination

To validate the steric retardation of the target molecule against Ethylbenzene.

  • Reagents: Equimolar mixture of Ethylbenzene (10 mmol) and (1,2,2-Trimethylpropyl)benzene (10 mmol).

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (greener alternative).
  • Initiator: N-Bromosuccinimide (NBS, 5 mmol, limiting reagent) and AIBN (catalytic).

  • Procedure:

    • Dissolve substrates in solvent under

      
       atmosphere.
      
    • Add NBS and AIBN.

    • Reflux at 80°C for 2 hours (or irradiate with UV lamp).

    • Filter off succinimide precipitate.

  • Analysis: Analyze the filtrate via GC-MS.

    • Expectation: The product ratio of (1-bromoethyl)benzene to [1-bromo-1-(tert-butyl)ethyl]benzene will be significantly > 1, confirming the kinetic inertness of the target molecule.

Part 3: Reactivity Profile 2 – Electrophilic Aromatic Substitution (EAS)

Reaction Context: Nitration or Sulfonation. Key Mechanism: Attack of the electrophile (


) on the benzene ring.
Regioselectivity (Ortho vs. Para)

The bulky alkyl group acts as an activating group but exerts total steric control over the regiochemistry.

  • Toluene: ~58% ortho, ~38% para.

  • Cumene: ~20% ortho, ~80% para.

  • (1,2,2-Trimethylpropyl)benzene: >99% Para .

    • The "cone of protection" created by the tert-butyl group effectively shields both ortho positions.

EAS_Selectivity Substrate (1,2,2-Trimethylpropyl)benzene Electrophile Electrophile (NO2+) Substrate->Electrophile Attracts OrthoPath Ortho Attack Electrophile->OrthoPath Blocked by t-Butyl ParaPath Para Attack Electrophile->ParaPath Unobstructed OrthoResult 0% Product (Sterically Forbidden) OrthoPath->OrthoResult ParaResult >99% Product (Major Isomer) ParaPath->ParaResult

Figure 2: Logical flow of electrophilic attack showing total steric blockade of the ortho position.

Part 4: Oxidation & Stability

ReactionReagentOutcome for (1,2,2-Trimethylpropyl)benzeneComparison
Benzylic Oxidation

Benzoic Acid Slower than Ethylbenzene. Requires vigorous reflux due to poor solvation/approach of oxidant.
Elimination Strong Base /

2-Phenyl-3,3-dimethyl-1-butene Possible. Elimination occurs via the methyl group protons. No

-hydrogens exist on the tert-butyl side.
Metabolic hydroxylation CYP450Para-hydroxylation Ring oxidation dominates over side-chain oxidation due to steric protection of the benzylic C-H.

References

  • NIST Chemistry WebBook. "Benzene, (1,2,2-trimethylpropyl)- Properties." National Institute of Standards and Technology.[2] Available at: [Link]

  • Master Organic Chemistry. "Benzylic Bromination: The Wohl-Ziegler Reaction and Mechanisms." MasterOrganicChemistry.com. Available at: [Link]

  • Chemistry LibreTexts. "11.10: Benzylic Bromination and Reactivity of Alkylbenzenes." LibreTexts.org. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to the Validation of (1,2,2-Trimethylpropyl)benzene as a Reference Material

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry and drug development, the integrity of quantitative analysis hinges on the quality of reference materials. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the integrity of quantitative analysis hinges on the quality of reference materials. This guide provides an in-depth technical framework for the validation of (1,2,2-Trimethylpropyl)benzene as a candidate reference material. By establishing its identity, purity, and stability through rigorous analytical methodology, we can ascertain its suitability for use in critical applications. This document will not only detail the requisite experimental protocols but also compare the target validation parameters with those of established, certified alkylbenzene reference materials.

Introduction: The Role of (1,2,2-Trimethylpropyl)benzene in Analytical Science

(1,2,2-Trimethylpropyl)benzene, also known as 2,2-dimethyl-3-phenylbutane, is a non-polar aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1][2][3][4] Its stable chemical structure and chromatographic behavior make it a potential candidate as a reference material for a variety of analytical applications, including gas chromatography (GC) and mass spectrometry (MS) methods. Reference materials are indispensable for instrument calibration, method validation, and quality control, ensuring the accuracy and comparability of analytical data.

The validation of a candidate reference material is a meticulous process that establishes a chain of traceability to national or international standards. This guide will delineate a comprehensive validation workflow for (1,2,2-Trimethylpropyl)benzene, encompassing structural confirmation, purity determination by mass balance, and stability assessment.

The Validation Workflow: A Multi-faceted Approach

The validation of (1,2,2-Trimethylpropyl)benzene as a reference material necessitates a multi-technique approach to unequivocally confirm its identity and quantify its purity. The following workflow outlines the critical stages of this process.

Validation Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Determination (Mass Balance) cluster_Stability Stability Assessment Identity_NMR NMR Spectroscopy Purity_GC_FID Gas Chromatography (GC-FID) for Organic Impurities Identity_MS Mass Spectrometry (MS) Identity_IR Infrared (IR) Spectroscopy Purity_Water Karl Fischer Titration for Water Content Purity_GC_FID->Purity_Water Purity_Residue Residue on Ignition for Inorganic Impurities Purity_Water->Purity_Residue Stability_LongTerm Long-Term Stability Study Purity_Residue->Stability_LongTerm Stability_Accelerated Accelerated Stability Study Stability_LongTerm->Stability_Accelerated Certified Certified Reference Material Stability_Accelerated->Certified Candidate Candidate Material: (1,2,2-Trimethylpropyl)benzene Candidate->Identity_NMR Candidate->Identity_MS Candidate->Identity_IR

Caption: A logical workflow for the validation of a candidate reference material.

Experimental Protocols for Validation

Identity Confirmation

The first step in the validation process is to confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The spectra provide information on the chemical environment of each proton and carbon atom, allowing for an unambiguous confirmation of the (1,2,2-Trimethylpropyl)benzene structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the (1,2,2-Trimethylpropyl)benzene candidate material and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the expected values for the (1,2,2-Trimethylpropyl)benzene structure.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. This data serves as a secondary confirmation of the compound's identity. The NIST WebBook provides a reference mass spectrum for Benzene, (1,2,2-trimethylpropyl)-.[1]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the candidate material in a volatile organic solvent (e.g., dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet: Split/splitless injector.

    • Oven Program: A temperature program that ensures good separation from any potential impurities.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the molecular weight of (1,2,2-Trimethylpropyl)benzene (162.27 g/mol ).

  • Data Analysis: Compare the obtained mass spectrum with reference spectra from databases such as the NIST library.

Purity Determination by Mass Balance Approach

The purity of a reference material is often determined using a mass balance approach, where the content of the main component is calculated by subtracting the quantified amounts of all impurities.

Purity (%) = 100% - (Organic Impurities (%) + Water Content (%) + Non-volatile/Inorganic Impurities (%))

3.2.1. Quantification of Organic Impurities by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile organic compounds due to its high precision and wide linear range.[5][6][7]

Experimental Protocol: GC-FID Purity Assay

  • Instrumentation: A high-precision gas chromatograph equipped with a flame ionization detector (FID).

  • Sample and Standard Preparation:

    • Accurately prepare a stock solution of the (1,2,2-Trimethylpropyl)benzene candidate material in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.[5]

    • Prepare a series of calibration standards of a suitable certified reference material (e.g., n-octylbenzene) of known purity.

  • GC-FID Conditions:

    • Column: A high-resolution capillary column suitable for separating structurally related impurities.

    • Injector: Split injector with a high split ratio to avoid column overload.

    • Oven Program: A slow temperature ramp to ensure the separation of all potential impurities.

    • Detector: FID with optimized gas flows (hydrogen and air).

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Identify and quantify any impurities using the calibration curve of a suitable reference standard.

3.2.2. Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content in non-aqueous samples.

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of the (1,2,2-Trimethylpropyl)benzene candidate material and introduce it into the titration cell.

  • Analysis: The instrument will automatically titrate the water present in the sample and provide the water content as a percentage.

3.2.3. Determination of Non-Volatile/Inorganic Impurities

The amount of non-volatile or inorganic impurities can be determined by measuring the residue on ignition.

Experimental Protocol: Residue on Ignition

  • Procedure: Accurately weigh a significant amount of the candidate material into a tared crucible.

  • Heat the crucible gently at first, then at a higher temperature (e.g., 600 ± 50 °C) until all organic material has been incinerated.

  • Cool the crucible in a desiccator and weigh it.

  • The percentage of residue on ignition is calculated from the weight of the residue.

Stability Assessment

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for the reference material.[8][9]

3.3.1. Long-Term Stability Study

This study evaluates the stability of the reference material under its proposed storage conditions.

Experimental Protocol: Long-Term Stability

  • Storage: Store multiple aliquots of the (1,2,2-Trimethylpropyl)benzene candidate material in its final packaging at the proposed long-term storage condition (e.g., 2-8 °C).

  • Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), analyze an aliquot for purity using the validated GC-FID method.

  • Data Analysis: Evaluate any changes in purity over time.

3.3.2. Accelerated Stability Study

This study is designed to increase the rate of chemical degradation by using exaggerated storage conditions.[9]

Experimental Protocol: Accelerated Stability

  • Storage: Store aliquots of the candidate material at elevated temperatures (e.g., 25 °C/60% RH and 40 °C/75% RH).[9]

  • Testing: Analyze aliquots at shorter time intervals (e.g., 0, 1, 3, 6 months).

  • Data Analysis: The data is used to predict the long-term stability and to evaluate the effect of short-term excursions from the recommended storage conditions.

Comparison with Alternative Certified Reference Materials

To establish the quality of a newly validated reference material, its performance characteristics should be comparable to or exceed those of existing certified reference materials (CRMs) for similar compounds. The following table provides a comparison of key parameters for commercially available alkylbenzene CRMs.

Parameter(1,2,2-Trimethylpropyl)benzene (Target)n-Octylbenzene CRMtert-Butylbenzene CRMsec-Butylbenzene CRM
CAS Number 19262-20-5[1][2][3]2189-60-898-06-6135-98-8
Purity (by GC) >99.5% (Target)99.5%[10]99.8%[11][12], 99.7%[13], 99%[14]≥99.5% (GC), 99.0%[15]
Identity Confirmed Yes (NMR, MS, IR)Yes (CoA)Yes (CoA)Yes (CoA)
Traceability To be establishedTraceable to NISTTraceable to NISTTraceable to NIST
Certified By (To be certified)Alfa Aesar[10], LGC Standards[16]Alfa Aesar[11][12][13], Sigma-Aldrich[14]Sigma-Aldrich, Alfa Aesar[15]

Data Visualization and Interpretation

The following diagram illustrates the expected analytical data that would support the validation of (1,2,2-Trimethylpropyl)benzene as a reference material.

Analytical_Data cluster_GCFID GC-FID Chromatogram cluster_NMR ¹H NMR Spectrum cluster_MS Mass Spectrum GC_Peak Major Peak (>99.5%) (1,2,2-Trimethylpropyl)benzene GC_Impurities Minor Impurity Peaks Validation_Conclusion Conclusion: Validated as a Reference Material GC_Peak->Validation_Conclusion NMR_Aromatic Aromatic Protons (multiplet) NMR_Alkyl Alkyl Protons (singlets, doublet, quartet) NMR_Aromatic->Validation_Conclusion MS_MolecularIon Molecular Ion Peak (m/z = 162) MS_Fragments Characteristic Fragment Ions MS_MolecularIon->Validation_Conclusion

Caption: Expected analytical data for the validation of (1,2,2-Trimethylpropyl)benzene.

Conclusion

The validation of (1,2,2-Trimethylpropyl)benzene as a reference material is a comprehensive process that requires a combination of advanced analytical techniques. By following the detailed protocols outlined in this guide for identity confirmation, purity determination via the mass balance approach, and stability assessment, a robust data package can be generated. The comparison with existing certified reference materials for similar alkylbenzenes demonstrates the stringent requirements for purity and characterization that must be met. A successfully validated (1,2,2-Trimethylpropyl)benzene reference material would be a valuable tool for the analytical community, contributing to the accuracy and reliability of chemical measurements in research, development, and quality control.

References

  • tert-Butylbenzene 99 98-06-6. Sigma-Aldrich.

  • CERTIFICATE OF ANALYSIS n-Octylbenzene-d22. LGC Standards.

  • Certificate of analysis n-Octylbenzene, 99%. Alfa Aesar.

  • Certificate of analysis tert-Butylbenzene, 99%. Alfa Aesar.

  • Certificate of analysis sec-Butylbenzene, 99%. Thermo Fisher Scientific.

  • Certificate of analysis | ThermoFisher. Thermo Fisher Scientific.

  • Certificate of analysis. Thermo Fisher Scientific.

  • sec-Butylbenzene analytical standard 135-98-8. Sigma-Aldrich.

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Reading Scientific Services Ltd.

  • Certificate of analysis. Thermo Fisher Scientific.

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  • sec-Butylbenzene | CAS 135-98-8 | SCBT. Santa Cruz Biotechnology.

  • CAS No. 135-98-8 - sec-Butylbenzene. AccuStandard.

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Validation

A Comparative Guide to Computational and Experimental Data for (1,2,2-Trimethylpropyl)benzene

For professionals in chemical research and drug development, the accurate characterization of molecular properties is paramount. (1,2,2-Trimethylpropyl)benzene, also known as 2,2-dimethyl-3-phenylbutane, serves as an exc...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, the accurate characterization of molecular properties is paramount. (1,2,2-Trimethylpropyl)benzene, also known as 2,2-dimethyl-3-phenylbutane, serves as an excellent case study for evaluating the synergy and discrepancies between experimentally measured data and computationally predicted values. This guide provides an in-depth comparison of these two data sources, offering insights into the underlying methodologies and the practical implications for scientific research.

Physicochemical Properties: A Tale of Two Data Sets

A molecule's fundamental physical properties, such as its boiling point and partition coefficient, are critical for predicting its behavior in various systems. For (1,2,2-trimethylpropyl)benzene, a noticeable gap exists between the wealth of calculated data and the scarcity of published experimental values.

Table 1: Comparison of Experimental vs. Computational Physicochemical Properties

PropertyExperimental ValueComputational ValueMethod/Source
Molecular Weight 162.27 g/mol 162.27 g/mol IUPAC / Computed by PubChem[2][3]
Boiling Point (Tboil) Not Available473.1 K (199.95 °C)Joback Method[4]
Octanol/Water Partition Coeff. (logP) Not Available3.836Crippen Method[4]
Critical Pressure (Pc) Not Available2470.27 kPaJoback Method[4]
Enthalpy of Vaporization (ΔvapH°) Not Available42.90 kJ/molJoback Method[4]

The absence of experimentally determined boiling points and other physical constants for (1,2,2-trimethylpropyl)benzene in many databases underscores a common challenge in chemistry.[5] In such cases, computational methods become invaluable for providing initial estimates.

Causality Behind the Methods:
  • Experimental Determination: Boiling point is typically determined through distillation, a process that measures the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This physical measurement inherently accounts for all intermolecular forces (van der Waals forces, dipole-dipole interactions) that dictate the energy required for a phase change.

  • Computational Prediction (Group Contribution): The Joback and Crippen methods are group contribution methods.[6][7] They operate on the principle that a molecule's properties are the sum of contributions from its constituent functional groups. The structure CC(c1ccccc1)C(C)(C)C is deconstructed into its fundamental groups (e.g., -CH<, -C(CH3)3, aromatic -CH=), and a value for each property is calculated based on a pre-established database of group contributions.[6][7] While powerful and fast, these methods may not fully capture the nuanced effects of complex steric hindrance, as seen in the highly branched structure of (1,2,2-trimethylpropyl)benzene, which can influence molecular packing and intermolecular interactions.[8]

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopy provides a direct window into a molecule's structure. Here, we compare the available experimental mass spectrum with predictions for other key spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about a molecule's mass and fragmentation pattern.

  • Experimental Data (Electron Ionization - EI): The National Institute of Standards and Technology (NIST) provides an experimental EI mass spectrum for (1,2,2-trimethylpropyl)benzene.[2] In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting spectrum shows the mass-to-charge ratio (m/z) of these fragments.

    • Molecular Ion (M+): A peak at m/z 162, corresponding to the molecular weight of the compound, is expected.[2]

    • Key Fragments: The most stable carbocation that can be formed by fragmentation is the tertiary carbocation at the benzylic position, which would then rearrange. A significant fragmentation is the cleavage of the bond between the two quaternary carbons, leading to a highly stable tert-butyl cation (m/z 57) and a C8H9+ fragment (m/z 105). The peak at m/z 105 is often prominent in alkylbenzenes.

  • Computational Approach: While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the relative stability of potential fragment ions. Using Density Functional Theory (DFT), one could model the potential fragmentation pathways and calculate the energies of the resulting carbocations.[9] The pathways leading to the most stable cations are generally the most favored, allowing for a rationalization of the experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Computational Prediction: NMR prediction software utilizes extensive databases and algorithms, such as HOSE (Hierarchically Ordered Spherical description of Environment) codes or neural networks, to estimate chemical shifts (δ) and coupling constants (J).[10][11]

Table 2: Predicted ¹H and ¹³C NMR Data for (1,2,2-Trimethylpropyl)benzene

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic (C₅H₅)~7.1-7.3~125-130Multiplet
Benzylic CH~2.5-2.8~45-50Quartet
Benzylic CH₃~1.0-1.2~18-22Doublet
tert-Butyl (CH₃)₃C~0.9-1.1~28-32 (quaternary C), ~25-30 (CH₃)Singlet
  • Rationale Behind Predictions:

    • ¹H NMR: The aromatic protons would appear as a complex multiplet in the typical ~7.1-7.3 ppm range. The single benzylic proton would be shifted downfield due to the aromatic ring's influence and would appear as a quartet due to coupling with the adjacent methyl group. The nine equivalent protons of the sterically bulky tert-butyl group would give rise to a large singlet.

    • ¹³C NMR: The aromatic carbons would show several peaks in the ~125-140 ppm region. The benzylic carbon and the quaternary carbon of the tert-butyl group would also be distinct.

  • Experimental Validation: Acquiring an experimental NMR spectrum would be the definitive method to validate these predictions. Any significant deviation between the predicted and experimental spectra could indicate unexpected conformational effects or electronic influences not captured by the prediction algorithm.[12]

Methodologies in Focus: A Practical Guide

To ensure scientific integrity, both experimental and computational protocols must be robust and well-documented.

Experimental Protocol: Boiling Point Determination via Distillation

This protocol describes a standard method for determining the boiling point of a liquid at atmospheric pressure.

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a sample of (1,2,2-trimethylpropyl)benzene and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature, when corrected for atmospheric pressure, is the boiling point.

Caption: Workflow for experimental boiling point determination.

Computational Protocol: DFT-Based Property Calculation

This outlines a general workflow for calculating molecular properties using Density Functional Theory (DFT), a common quantum chemical method.[13][14]

  • Structure Input: Build the 3D structure of (1,2,2-trimethylpropyl)benzene using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common functional/basis set combination for this is B3LYP/6-31G(d).[9]

  • Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data like enthalpy and entropy.

  • Property Prediction: Use the optimized geometry to run further calculations for specific properties, such as NMR chemical shifts (using the GIAO method) or electronic properties.

Caption: General workflow for a DFT-based molecular property calculation.

Bridging the Gap: A Unified Approach

The analysis of (1,2,2-trimethylpropyl)benzene highlights a crucial reality in modern chemical science: computational and experimental data are not adversaries but partners.

Comparison_Logic cluster_exp Experimental Workflow cluster_comp Computational Workflow Molecule (1,2,2-Trimethylpropyl)benzene Exp_Measure Physical Measurement (e.g., Distillation, Spectroscopy) Molecule->Exp_Measure Comp_Model Quantum/Molecular Model (e.g., DFT, Group Contribution) Molecule->Comp_Model Exp_Data Experimental Data (Boiling Point, Mass Spectrum) Exp_Measure->Exp_Data Analysis Comparative Analysis Exp_Data->Analysis Comp_Data Calculated Data (Predicted BP, NMR Shifts) Comp_Model->Comp_Data Comp_Data->Analysis Conclusion Validated Conclusion (Property Confirmation, Structural Insights) Analysis->Conclusion

Caption: The logical relationship between experimental and computational analysis.

Conclusion: For a molecule like (1,2,2-trimethylpropyl)benzene where experimental data is sparse, computational predictions provide essential, actionable insights.[4][5] They guide experimental design by predicting what to look for and where. Conversely, the available experimental mass spectrum provides a critical benchmark for validating computational approaches.[2] For researchers and drug development professionals, the most robust strategy is an integrated one: use computational tools for high-throughput screening and hypothesis generation, followed by targeted experimental validation of key findings. This dual approach maximizes efficiency while ensuring the highest degree of scientific rigor.

References

  • Group Contribution Method To Predict Boiling Points and Flash Points of Alkylbenzenes. Energy & Fuels - ACS Publications. Available at: [Link]

  • A Comparison of Calculated and Experimental Geometries for Crowded polycyclic Aromatic Hydrocarbons and their Metabolites. Taylor & Francis Online. Available at: [Link]

  • Group Contribution Method To Predict Boiling Points and Flash Points of Alkylbenzenes. ResearchGate. Available at: [Link]

  • Chemical Properties of Benzene, (1,2,2-trimethylpropyl)- (CAS 19262-20-5). Cheméo. Available at: [Link]

  • Comparison of experimental boiling points T b,exp of aromatic... ResearchGate. Available at: [Link]

  • Benchmark Thermochemistry of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Benzene, (1,2,2-trimethylpropyl)-. NIST WebBook. Available at: [Link]

  • 1,2,2-trimethyl-propyl-benzene. Chemical Synthesis Database. Available at: [Link]

  • 1-(1,2,2-Trimethylpropyl)benzene|19262-20-5. LookChem. Available at: [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. ChemRxiv. Available at: [Link]

  • Combined Experimental and Computational Study of Polyaromatic Hydrocarbon Aggregation. Aston Research Explorer. Available at: [Link]

  • Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media. Available at: [Link]

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  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. PMC. Available at: [Link]

  • Benzene, 1,2,3-trimethyl-5-propyl. Virginia.gov. Available at: [Link]

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  • 1. DFT calculation details by using VASP. Rsc.org. Available at: [Link]

  • 1,2,4-trimethyl-5-n-propylbenzene. Stenutz. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (1,2,2-Trimethylpropyl)benzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The fragmentation patterns generated under electron ionization (EI) provide a molecular fingerprint, offering profound insights into the connectivity and stability of chemical entities. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (1,2,2-trimethylpropyl)benzene, a branched-chain alkylbenzene.

The structural complexity of (1,2,2-trimethylpropyl)benzene, also known as 2-phenyl-3,3-dimethylbutane, gives rise to a characteristic fragmentation pattern that can be rationalized through established principles of physical organic chemistry. Understanding these fragmentation pathways is not merely an academic exercise; it is crucial for the unambiguous identification of this compound in complex matrices, a common challenge in pharmaceutical development, environmental analysis, and quality control of industrial chemical feedstocks.[1]

This guide will dissect the fragmentation mechanism of (1,2,2-trimethylpropyl)benzene, comparing and contrasting it with its less-branched isomers. This comparative approach will highlight the diagnostic ions that are hallmarks of specific substitution patterns on the benzene ring, thereby empowering researchers to confidently identify these structures in their analytical workflows.

Deciphering the Fragmentation of (1,2,2-Trimethylpropyl)benzene

The electron ionization mass spectrum of (1,2,2-trimethylpropyl)benzene is characterized by a series of fragment ions that reveal the inherent structural weaknesses and the relative stabilities of the resulting cationic species. The molecular ion (M⁺˙) is observed at m/z 162, consistent with its molecular formula of C₁₂H₁₈.

The fragmentation of alkylbenzenes is often dominated by cleavage at the benzylic position, the bond beta to the aromatic ring, which leads to the formation of a resonance-stabilized benzyl or tropylium cation.[2] However, the highly branched nature of (1,2,2-trimethylpropyl)benzene introduces additional, and in this case, preferred fragmentation pathways.

Upon electron impact, the (1,2,2-trimethylpropyl)benzene molecule loses an electron to form the molecular ion. The subsequent fragmentation is driven by the formation of the most stable carbocation.

Primary Fragmentation Pathway: Formation of the Base Peak

The most abundant ion in the mass spectrum of (1,2,2-trimethylpropyl)benzene, the base peak, is observed at m/z 105 . This ion is formed through a cleavage of the C-C bond between the secondary carbon attached to the phenyl group and the quaternary carbon of the tert-butyl group. This fragmentation results in the loss of a tert-butyl radical (•C(CH₃)₃), a relatively stable radical, and the formation of a secondary benzylic carbocation. This carbocation can then rearrange to the highly stable tropylium ion structure.

The formation of the m/z 105 ion is the most favorable fragmentation pathway due to the formation of the stable tert-butyl radical and a resonance-stabilized benzylic cation.

dot graph TD { rankdir=LR; node [shape=plaintext];

}

Primary fragmentation of (1,2,2-Trimethylpropyl)benzene.
Other Significant Fragment Ions

While the m/z 105 ion dominates the spectrum, other fragment ions provide additional structural confirmation:

  • m/z 147 ([M-15]⁺): This ion arises from the loss of a methyl radical (•CH₃) from the molecular ion. The cleavage of a methyl group from the tert-butyl moiety results in a tertiary carbocation, which is also a relatively stable species.

  • m/z 91 ([C₇H₇]⁺): The presence of an ion at m/z 91 is a common feature in the mass spectra of alkylbenzenes, corresponding to the tropylium ion.[3][4] In the case of (1,2,2-trimethylpropyl)benzene, this ion can be formed through various secondary fragmentation pathways, including the rearrangement and subsequent fragmentation of the m/z 105 ion.

  • m/z 57 ([C₄H₉]⁺): This ion corresponds to the tert-butyl cation, [C(CH₃)₃]⁺. Its presence suggests a competing fragmentation pathway where the charge is retained on the alkyl fragment.

  • m/z 41 ([C₃H₅]⁺): This ion is likely an allyl cation, formed from further fragmentation of larger alkyl fragments.

A Comparative Analysis with Alkylbenzene Isomers

The influence of the alkyl chain structure on the fragmentation pattern is best understood by comparing the mass spectrum of (1,2,2-trimethylpropyl)benzene with its isomers.

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
(1,2,2-Trimethylpropyl)benzene 162105147, 91, 57
tert-Butylbenzene 13411991, 57
sec-Butylbenzene 13410591, 77
Isobutylbenzene 13491134, 43
n-Butylbenzene 1349192, 134
tert-Butylbenzene: The Influence of a Quaternary Benzylic Carbon

The mass spectrum of tert-butylbenzene shows a base peak at m/z 119, corresponding to the loss of a methyl radical to form a stable tertiary benzylic carbocation. The molecular ion at m/z 134 is also prominent. The tropylium ion at m/z 91 is present but less abundant than the m/z 119 ion.

dot graph TD { rankdir=LR; node [shape=plaintext];

}

Primary fragmentation of tert-butylbenzene.
sec-Butylbenzene: Competing Fragmentation Pathways

For sec-butylbenzene, the base peak is at m/z 105, resulting from the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage to form a secondary benzylic carbocation. This highlights a similar primary fragmentation driver as seen in (1,2,2-trimethylpropyl)benzene, favoring the formation of a stable secondary benzylic cation.

Isobutylbenzene and n-Butylbenzene: The Dominance of the Tropylium Ion

In contrast, the mass spectra of isobutylbenzene and n-butylbenzene are both dominated by the tropylium ion at m/z 91 as the base peak. This is due to a facile benzylic cleavage that results in the loss of a propyl or isopropyl radical, respectively, leading to the formation of the highly stable [C₇H₇]⁺ ion. For n-butylbenzene, a significant peak at m/z 92 is also observed, which arises from a McLafferty rearrangement.[3]

dot graph TD { rankdir=LR; node [shape=plaintext];

}

Key fragmentation pathways of n-butylbenzene.

Experimental Protocols

The reliable acquisition of mass spectra for alkylbenzenes is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Dilution: Dilute the sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

GC-MS Instrumentation and Parameters

A typical GC-MS system for the analysis of alkylbenzenes would consist of a gas chromatograph coupled to a mass selective detector.[5]

ParameterSettingRationale
Injector Split/SplitlessAllows for the introduction of a small, precise volume of sample onto the column.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)A non-polar column provides good separation of alkylbenzenes based on their boiling points.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Initial temp: 50 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Interface Temp 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Energy 70 eVThe standard electron energy for EI-MS, which produces reproducible fragmentation patterns and allows for library matching.[6]
Mass Range m/z 40-400Covers the molecular ion and expected fragment ions of the target analytes.
Scan Rate 2-3 scans/secProvides sufficient data points across a chromatographic peak for good peak shape and spectral quality.

dot graph TD { rankdir=LR; node [shape=box, style=rounded]; A["Sample Injection"] --> B["GC Separation"]; B --> C["Electron Ionization (70 eV)"]; C --> D["Mass Analyzer"]; D --> E["Detector"]; E --> F["Mass Spectrum"]; }

Workflow for GC-MS analysis of alkylbenzenes.

Conclusion

The mass spectrometry fragmentation pattern of (1,2,2-trimethylpropyl)benzene is a direct reflection of its unique branched structure. The formation of the base peak at m/z 105 through the loss of a stable tert-butyl radical serves as a key diagnostic feature, distinguishing it from its less-branched isomers which predominantly yield the tropylium ion at m/z 91.

By understanding the principles of carbocation stability and established fragmentation mechanisms, researchers can confidently interpret the mass spectra of complex alkylbenzenes. This guide provides a framework for the structural elucidation of (1,2,2-trimethylpropyl)benzene and highlights the importance of a comparative approach in distinguishing between isomeric structures. The provided experimental protocol offers a robust starting point for the reliable analysis of these compounds in a research or industrial setting.

References

  • United States Geological Survey. (n.d.). Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]

  • Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. (1994, July 9). Thesis. Retrieved from [Link]

  • The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. Applied and Environmental Microbiology, 67(4), 1576–1584. Retrieved from [Link]

  • Zeng, E. Y., & Vista, C. L. (1997). Measurements of Linear Alkylbenzenes by GC/MS with Interference from Tetrapropylene-Based Alkylbenzenes: Calculation of Quantitation Errors. Environmental Science & Technology, 31(10), 2729–2735. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520256, 2,3-Dimethyl-2-phenylbutane. Retrieved from [Link]

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  • ResearchGate. (2019, August 3). What could be the best GC-MS experimental parameters to identify organic impurities in Linear Alkyl Benzene?. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (1,1,2-trimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ghadge, O. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 2,3-dimethylbutane. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on alkyl group structure of heavy alkyl benzene with electrospray ionization mass spectrometry. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • YouTube. (2025, July 10). Fragmentation Patterns: Alkanes, Cyclos, Alkenes, McLafferty, Retro Diels Alder [Video]. Retrieved from [Link]

  • SlideShare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of (1,2,2-Trimethylpropyl)benzene by High-Performance Liquid Chromatography

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of (1,2,2-Trimethylpropyl)benzene. It is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of (1,2,2-Trimethylpropyl)benzene. It is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies. This document delves into the rationale behind experimental choices, offers detailed protocols, and compares HPLC with a viable alternative, Gas Chromatography (GC), supported by experimental data and authoritative references.

Introduction: The Analytical Imperative for (1,2,2-Trimethylpropyl)benzene

(1,2,2-Trimethylpropyl)benzene, a substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈, serves as a crucial building block in various chemical syntheses.[1][2] Its purity is paramount, as even trace impurities can significantly impact reaction yields, safety profiles, and the quality of final products in pharmaceutical and materials science applications. This guide establishes a comprehensive framework for the purity assessment of this compound, focusing on the widely adopted technique of High-Performance Liquid Chromatography (HPLC).

The Challenge: Characterizing Purity in Alkylbenzenes

The primary challenge in analyzing (1,2,2-Trimethylpropyl)benzene lies in the potential presence of structurally similar impurities. These can include positional isomers, starting materials from synthesis (such as benzene and its derivatives), and by-products from alkylation reactions.[3][4] An effective analytical method must possess sufficient selectivity to resolve these closely related compounds from the main analyte peak.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of compounds in a mixture.[5] For non-polar aromatic hydrocarbons like (1,2,2-Trimethylpropyl)benzene, reversed-phase HPLC is the method of choice.

The "Why": Causality in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific reason to achieve the desired separation.

  • Column Selection: A C18 (octadecylsilane) stationary phase is the logical starting point. Its long alkyl chains provide a highly hydrophobic environment, promoting retention of the non-polar (1,2,2-Trimethylpropyl)benzene molecule through van der Waals forces. This strong retention allows for effective separation from more polar impurities.

  • Mobile Phase Composition: A mixture of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The ratio of acetonitrile to water is a critical parameter; a higher percentage of acetonitrile will decrease the retention time, while a lower percentage will increase it. Gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve a wide range of impurities with varying polarities.

  • Detector Selection: The benzene ring in (1,2,2-Trimethylpropyl)benzene contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The wavelength of maximum absorbance (λmax) for the benzene ring, typically around 254 nm, is selected to ensure high sensitivity for the main component and any aromatic impurities.

Experimental Protocol: HPLC Purity Determination

This protocol is a validated starting point and should be subject to system suitability testing before use, in accordance with pharmacopeial standards.[5][6]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high resolution for complex mixtures.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier to elute the non-polar analyte.
Gradient Program 70% B to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection Wavelength 254 nmMaximizes sensitivity for aromatic compounds.
Injection Volume 10 µLA typical volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the (1,2,2-Trimethylpropyl)benzene sample.

  • Dissolve in 50 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation: A Trustworthy System

To ensure the reliability of the results, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

The following diagram illustrates the workflow for HPLC method development and validation.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Analysis Routine Analysis Dev1 Define Analytical Goal (Purity Assessment) Dev2 Select Column & Mobile Phase (C18, ACN/H2O) Dev1->Dev2 Dev3 Optimize Conditions (Gradient, Flow Rate) Dev2->Dev3 Dev4 System Suitability Test (SST) (Resolution, Tailing Factor) Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed if SST Passes Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Robustness Val3->Val4 Ana1 Sample Preparation Val4->Ana1 Implement Validated Method Ana2 HPLC Analysis Ana1->Ana2 Ana3 Data Processing (Area % Calculation) Ana2->Ana3 Ana4 Report Generation Ana3->Ana4

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a robust method, Gas Chromatography (GC) is a strong alternative, particularly for volatile aromatic hydrocarbons.[10] The choice between these techniques depends on several factors.

The Alternative: Gas Chromatography

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For (1,2,2-Trimethylpropyl)benzene, GC with Flame Ionization Detection (FID) is a highly effective method.[11] FID is sensitive to hydrocarbons and provides a response proportional to the mass of carbon, allowing for accurate quantification.

Performance Comparison: HPLC vs. GC

The following table provides a comparison of the two techniques for the purity analysis of (1,2,2-Trimethylpropyl)benzene.

ParameterHPLC (Reversed-Phase)Gas Chromatography (FID)Rationale & Insights
Principle Partition between liquid mobile and solid stationary phase.Partition between gas mobile and liquid/solid stationary phase.HPLC is ideal for a wide range of polarities, while GC excels with volatile compounds.
Selectivity Excellent for isomers with different polarities.Superior for separating compounds with different boiling points.GC can often provide better resolution for volatile isomers.
Sensitivity Good (ng range with UV detector).Excellent (pg range with FID).FID offers higher sensitivity for hydrocarbons.
Run Time 15-30 minutes.Can be faster (5-15 minutes) with optimized methods.[12]GC often allows for faster analysis and higher throughput.
Solvent Usage High (Acetonitrile, Water).Low (Carrier gas like Helium or Hydrogen).GC is a "greener" technique with significantly less solvent waste.
Sample Derivatization Not required.Not required.Both methods allow for direct analysis of the compound.
Decision Matrix: Choosing the Right Technique

The selection of the appropriate analytical technique is a critical decision. The following diagram provides a logical framework for this choice.

Decision_Tree Start Start: Purity of (1,2,2-Trimethylpropyl)benzene Q1 Are the primary impurities expected to be non-volatile or thermally labile? Start->Q1 HPLC Use HPLC Q1->HPLC Yes Q2 Is highest sensitivity (sub-ppm) required? Q1->Q2 No GC Use GC Q2->HPLC No (Standard Purity >99%) Q2->GC Yes

Caption: Decision tree for selecting between HPLC and GC.

Data Interpretation and Reporting

For purity analysis by HPLC, the area percent method is commonly used. The purity is calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength, which is a reasonable assumption for structurally related aromatic compounds. The final report should include the chromatogram, a table of all integrated peaks with their retention times and area percentages, and the calculated purity of the main component.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of (1,2,2-Trimethylpropyl)benzene. HPLC offers versatility and is particularly well-suited for quality control environments where a single instrument is used for a variety of compounds. GC, on the other hand, often provides higher sensitivity, faster run times, and is a more environmentally friendly option for volatile analytes. The choice of method should be guided by the specific analytical requirements, such as the nature of expected impurities, required sensitivity, and available instrumentation. For all applications, a properly validated method, adhering to standards from bodies like the USP and ICH, is essential for ensuring data integrity and trustworthiness.[6][13][14]

References

  • 〈621〉CHROMATOGRAPHY - USP.org.
  • Understanding the L
  • Arom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • USP 621 Changes. Element Lab Solutions.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Chemical Properties of Benzene, (1,2,2-trimethylpropyl)- (CAS 19262-20-5). Cheméo.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • The Analysis of Monocyclic Aromatic Hydrocarbons by ASTM D7504 on the Agilent 8850 GC System. Agilent.
  • Are You Sure You Understand USP <621>?.
  • 1-(1,2,2-Trimethylpropyl)benzene|19262-20-5. LookChem.
  • Benzene, (1,2,2-trimethylpropyl)-. NIST WebBook.
  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
  • 1-(1,2,2-Trimethylpropyl)benzene synthesis. ChemicalBook.
  • Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts.

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Comparative

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of (1,2,2-Trimethylpropyl)benzene

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of the spectral data for (1,2,2-Trimethylpropyl)benzene against public databases and a key structural isomer, (1,1,2-Trimethylpropyl)benzene. Moving beyond a simple checklist of procedures, we will delve into the causality behind analytical choices and the logic of spectral interpretation, ensuring a robust and self-validating workflow.

The Imperative of Multi-Technique Cross-Referencing

In the realm of chemical analysis, relying on a single spectral technique is a precarious endeavor. Each method—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—provides a unique piece of the molecular puzzle. It is the congruence of data from these orthogonal techniques, cross-referenced against established databases, that builds a fortress of confidence around a structural assignment. This guide will walk you through this integrated approach, using (1,2,2-Trimethylpropyl)benzene as our primary analyte.

Comparative Spectral Analysis: (1,2,2-Trimethylpropyl)benzene vs. (1,1,2-Trimethylpropyl)benzene

To illustrate the power of cross-referencing, we will compare the spectral data of our target compound with its structural isomer, (1,1,2-Trimethylpropyl)benzene. This comparison is critical as isomers share the same molecular weight and formula, making them challenging to distinguish without a detailed spectral analysis.

Compound (1,2,2-Trimethylpropyl)benzene (1,1,2-Trimethylpropyl)benzene
Structure Phenyl group attached to the second carbon of a 2,2-dimethylbutane chain.Phenyl group attached to the second carbon of a 2,3-dimethylbutane chain.
Molecular Formula C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol 162.27 g/mol
CAS Number 19262-20-526356-11-6

Mass Spectrometry (MS): The First Glimpse

Expertise & Experience: Electron Ionization (EI) mass spectrometry is an excellent first-pass technique to determine the molecular weight and to gain initial structural insights through fragmentation patterns. For alkylbenzenes, fragmentation is often dictated by the stability of the resulting carbocations.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or hexane.

  • Injection: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Interpretation and Database Cross-Referencing

The acquired mass spectrum should be compared against spectral libraries within the NIST (National Institute of Standards and Technology) database.

Diagram: Mass Spectrometry Fragmentation Workflow

Caption: Fragmentation pathway of (1,2,2-Trimethylpropyl)benzene.

Table 1: Comparison of Key Mass Spectral Data

m/z (1,2,2-Trimethylpropyl)benzene (Experimental - NIST) [1](1,1,2-Trimethylpropyl)benzene (Experimental - NIST) [2]Interpretation
162Present (Molecular Ion)Present (Molecular Ion)Confirms the molecular weight of C₁₂H₁₈.
105AbundantLess AbundantLoss of a tert-butyl radical (C₄H₉), more favorable for (1,2,2-trimethylpropyl)benzene due to the formation of a more stable secondary benzylic carbocation.
91PresentAbundantFormation of the stable tropylium ion, a common fragment for alkylbenzenes.[3]
57AbundantAbundantFormation of the tert-butyl cation, indicating a tert-butyl group in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts, signal multiplicities, and integration are highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of isomers. In the absence of experimental spectra, high-quality predicted spectra serve as an invaluable reference.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition (500 MHz):

    • Pulse Program: Standard single-pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Acquisition (125 MHz):

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 s.

Predicted NMR Data and Interpretation

The following NMR data were predicted using NMRDB.org, a reliable online spectral prediction tool.[4][5][6][7][8][9][10]

Diagram: NMR Cross-Referencing Logic

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_ChemShift Chemical Shifts Decision Structural Confirmation H_ChemShift->Decision H_Multiplicity Multiplicities H_Multiplicity->Decision H_Integration Integration H_Integration->Decision C_ChemShift Chemical Shifts C_ChemShift->Decision C_NumSignals Number of Signals C_NumSignals->Decision Analyte Analyte Spectrum Analyte->H_ChemShift Analyte->H_Multiplicity Analyte->H_Integration Analyte->C_ChemShift Analyte->C_NumSignals Database Predicted/Database Spectrum Database->Decision

Caption: Logic flow for NMR-based structural confirmation.

Table 2: Predicted ¹H NMR Spectral Data

Signal (1,2,2-Trimethylpropyl)benzene (Predicted) (1,1,2-Trimethylpropyl)benzene (Predicted) Assignment
Aromatic Protons~7.1-7.3 ppm (multiplet, 5H)~7.1-7.3 ppm (multiplet, 5H)Phenyl group protons.
Benzylic Proton~2.5 ppm (quartet, 1H)~2.3 ppm (septet, 1H)-CH- attached to the phenyl ring.
Methyl Protons~1.2 ppm (doublet, 3H)~1.2 ppm (doublet, 6H)-CH₃ group(s) adjacent to the benzylic CH.
tert-Butyl Protons~0.9 ppm (singlet, 9H)-(CH₃)₃C- group.
Isopropyl Methyls-~0.9 ppm (doublet, 6H)(CH₃)₂CH- group.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon Type (1,2,2-Trimethylpropyl)benzene (Predicted) (1,1,2-Trimethylpropyl)benzene (Predicted)
Aromatic C (quaternary)~145 ppm~148 ppm
Aromatic C-H~128, 127, 126 ppm~128, 127, 126 ppm
Benzylic C-H~50 ppm~38 ppm
Quaternary Alkyl C~35 ppm-
Methyl C's~28, 18 ppm~22, 21 ppm

The predicted NMR data clearly distinguishes between the two isomers. The multiplicity of the benzylic proton (quartet vs. septet) and the presence of a singlet for the tert-butyl group in (1,2,2-Trimethylpropyl)benzene are definitive markers.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is highly effective for identifying functional groups and, in the case of substituted benzenes, the substitution pattern. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a single drop of the neat liquid analyte onto the ATR crystal.

  • Acquisition:

    • Wavenumber Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected IR Absorptions and Interpretation

The following are the expected characteristic IR absorption bands for a monosubstituted alkylbenzene.[11][12][13][14][15][16][17]

Table 4: Characteristic IR Absorption Bands for (1,2,2-Trimethylpropyl)benzene

Wavenumber (cm⁻¹) Vibration Expected Intensity
3100-3000Aromatic C-H StretchMedium to Weak
2960-2850Aliphatic C-H StretchStrong
1600-1585, 1500-1400Aromatic C=C Ring StretchMedium
~770-730 and ~710-690C-H Out-of-Plane Bending (Monosubstituted)Strong

The presence of strong bands in the 770-690 cm⁻¹ region is a strong indicator of a monosubstituted benzene ring.

Conclusion: A Self-Validating System

By systematically acquiring and interpreting data from MS, NMR, and IR spectroscopy and cross-referencing these findings with reliable databases and predictive tools, we establish a self-validating workflow. The mass spectrum confirms the molecular weight and provides initial fragmentation clues. NMR spectroscopy then offers a detailed structural map, allowing for the definitive differentiation of isomers. Finally, IR spectroscopy confirms the presence of the aromatic ring and its substitution pattern. This multi-faceted approach provides the robust, unambiguous compound identification required for high-quality research and development.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy2016, 31 (5).
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • NMRDB.org. Predict all NMR spectra. [Link]

  • NIST. Benzene, (1,2,2-trimethylpropyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra.
  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra.
  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • University of Massachusetts. 5.3.
  • Charateristic IR Absorption of Benzene Deriv
  • NIST. Benzene, (1,1,2-trimethylpropyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? [Link]

  • Scribd. Predict 13C Carbon NMR Spectra.
  • NIST. Benzene, (1,1,2-trimethylpropyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • Interpreting the Spectra of Substituted Benzene Rings.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Doc Brown's Chemistry.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]

  • NIST. Benzene, (1-methylpropyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD.
  • eGyanKosh.
  • Whitman College. GCMS Section 6.9.5.
  • NIST. Benzene, (1,1-dimethylpropyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD.
  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.
  • Simul
  • NIST. Benzene, (1,1,2-trimethylpropyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD.

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Validation

biological activity of (1,2,2-Trimethylpropyl)benzene compared to its isomers

Biological Activity & Environmental Fate: (1,2,2-Trimethylpropyl)benzene vs. Isomers Executive Summary & Structural Context Target Molecule: (1,2,2-Trimethylpropyl)benzene IUPAC Name: 2-Phenyl-3,3-dimethylbutane CAS: 192...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & Environmental Fate: (1,2,2-Trimethylpropyl)benzene vs. Isomers

Executive Summary & Structural Context

Target Molecule: (1,2,2-Trimethylpropyl)benzene IUPAC Name: 2-Phenyl-3,3-dimethylbutane CAS: 19262-20-5 Formula: C₁₂H₁₈[1]

This guide analyzes the biological activity of (1,2,2-Trimethylpropyl)benzene, a highly branched alkylbenzene, in comparison to its linear and less substituted isomers (e.g., n-hexylbenzene). The central biological distinction lies in metabolic recalcitrance . While linear isomers are "soft" substrates readily degraded by biological systems via


-oxidation, the target molecule is a "hard" substrate. Its quaternary carbon adjacent to the benzylic position creates a steric blockade, preventing enzymatic attack and drastically altering its environmental fate, toxicity profile, and persistence.

Comparative Biological Activity

The biological performance of alkylbenzenes is governed by two opposing forces: Lipophilicity (driving uptake) and Steric Hindrance (blocking metabolism) .

Comparative Data Matrix
Feature(1,2,2-Trimethylpropyl)benzene n-Hexylbenzene (Linear Isomer)(1-Methylpentyl)benzene
Structure Type Highly Branched (Neo-structure)Linear ChainMono-branched
LogP (Lipophilicity) ~4.8 (High Bioaccumulation Potential)~4.6~4.7
Biodegradability Recalcitrant (Resistant)Readily Biodegradable Moderately Degradable
Metabolic Pathway Benzylic hydroxylation (slow);

-oxidation blocked
Rapid

-oxidation

-oxidation &

-oxidation
Aquatic Toxicity Narcotic (Baseline toxicity)Narcotic (Baseline toxicity)Narcotic
Environmental Fate Persistent / BioaccumulativeTransient / MineralizedIntermediate
Detailed Mechanistic Analysis

1. Metabolic Blockade (The "Hard" Detergent Effect) Biological degradation of alkylbenzenes typically proceeds via


-oxidation , where enzymes sequentially cleave two-carbon units from the alkyl chain.
  • n-Hexylbenzene: The linear chain allows free access for acyl-CoA dehydrogenase enzymes. The molecule is rapidly converted to benzoic acid and then mineralized.

  • (1,2,2-Trimethylpropyl)benzene: The structure contains a quaternary carbon (the tert-butyl group) adjacent to the benzylic methine.

    • Mechanism:[2][3] The enzyme cannot abstract a proton from the

      
      -carbon (because there are no hydrogens on the quaternary carbon) or the steric bulk prevents the formation of the enzyme-substrate complex.
      
    • Result: The molecule resists degradation, leading to environmental persistence. This mimics the behavior of tetrapropylene-based alkylbenzene sulfonates (ABS), which were banned in detergents for causing foaming in rivers due to lack of biodegradation.

2. Narcosis & Toxicity Both isomers exhibit non-polar narcosis . They partition into biological membranes, disrupting fluidity and function.

  • Prediction: Due to a slightly higher LogP (branched isomers often have higher fugacity capacities), (1,2,2-Trimethylpropyl)benzene theoretically exhibits higher baseline toxicity potential per mole in the membrane. However, its steric bulk may reduce the actual membrane permeation rate compared to the linear isomer.

Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Protocol A: Assessment of Ultimate Biodegradability (Modified OECD 301F)

Objective: Quantify the metabolic resistance of the branched isomer vs. the linear standard.

  • Inoculum Preparation: Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash sludge 3x with mineral medium (centrifuge at 1000g, 10 min) to remove dissolved organic carbon (DOC). Resuspend to 30 mg/L suspended solids.

  • Test System: Use manometric respirometry bottles (500 mL).

    • Control: Mineral medium + Inoculum.

    • Reference: Mineral medium + Inoculum + Sodium Benzoate (100 mg/L).

    • Test A: Mineral medium + Inoculum + n-Hexylbenzene (100 mg/L theoretical oxygen demand - ThOD).

    • Test B: Mineral medium + Inoculum + (1,2,2-Trimethylpropyl)benzene (100 mg/L ThOD).

  • Incubation: Incubate at 22°C ± 1°C in the dark, stirring continuously.

  • Measurement: Record Oxygen Uptake (BOD) daily for 28 days via pressure drop sensors.

  • Validation Criteria:

    • Reference compound must reach >60% degradation by Day 14.

    • Oxygen uptake in control must be <60 mg/L after 28 days.

  • Expected Result:

    • n-Hexylbenzene:[4][5][6] >60% degradation (plateau) within 10-14 days.

    • (1,2,2-Trimethylpropyl)benzene: <10-20% degradation (negligible) over 28 days.

Protocol B: Competitive Benzylic Oxidation Assay

Objective: Determine if steric hindrance protects the benzylic position from chemical oxidation (simulating P450 hydroxylation).

  • Reagents: Dissolve equimolar amounts (1.0 mmol) of n-hexylbenzene and (1,2,2-trimethylpropyl)benzene in 10 mL acetic acid.

  • Oxidant: Add 2.0 mmol Chromium(VI) oxide (CrO₃) (Caution: Carcinogen).

  • Reaction: Heat to 60°C for 2 hours.

  • Quench & Extract: Quench with ice water (50 mL). Extract with dichloromethane (3 x 15 mL).

  • Analysis: Analyze organic layer via GC-MS.

  • Quantification: Calculate the ratio of remaining starting material to oxidized product (Ketone/Alcohol).

  • Interpretation: The linear isomer will show significant conversion to 1-phenylhexanone. The branched isomer will show high recovery of starting material due to the steric bulk of the tert-butyl group shielding the benzylic hydrogen.

Pathway Visualization

The following diagram illustrates the metabolic divergence between the linear and branched isomers.

MetabolicPathways cluster_0 Biological Fate Substrate_Linear n-Hexylbenzene (Linear) Enzyme Enzyme Complex (Acyl-CoA Dehydrogenase) Substrate_Linear->Enzyme Access Allowed Substrate_Branched (1,2,2-Trimethylpropyl)benzene (Branched) Substrate_Branched->Enzyme Access Blocked Block Metabolic Dead End Substrate_Branched->Block Steric Hindrance Inter_Linear Enzyme-Substrate Complex Formed Enzyme->Inter_Linear Inter_Branched Steric Exclusion No Binding Oxidation Beta-Oxidation Cycle Inter_Linear->Oxidation Product_Good Benzoic Acid (Mineralization) Oxidation->Product_Good Product_Bad Bioaccumulation (Persistence) Block->Product_Bad

Figure 1: Divergent metabolic pathways. The linear isomer undergoes successful enzymatic binding and mineralization, while the branched isomer suffers steric exclusion, leading to environmental persistence.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Swisher, R. D. (1987). Surfactant Biodegradation. Marcel Dekker.
  • Eganhouse, R. P., et al. (1983). "Use of molecular markers for the detection of municipal sewage sludge at sea." Marine Environmental Research, 8(2), 101-121. Link (Demonstrates the environmental persistence of branched phenylalkanes).

Sources

Comparative

Environmental Impact and Toxicological Profiling: (1,2,2-Trimethylpropyl)benzene vs. C9 Alkylbenzenes

As a Senior Application Scientist navigating the complex landscape of petrochemical derivatives and specialty intermediates, I frequently encounter the need to rigorously evaluate the environmental fate of aromatic hydro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of petrochemical derivatives and specialty intermediates, I frequently encounter the need to rigorously evaluate the environmental fate of aromatic hydrocarbons. In this guide, we will dissect the environmental impact, biodegradability, and toxicity of a highly branched C12 aromatic—(1,2,2-Trimethylpropyl)benzene (CAS 19262-20-5)—against the widely prevalent C9 alkylbenzenes (a fraction comprising ethyltoluenes, trimethylbenzenes, cumene, and n-propylbenzene).

Understanding the structural causality behind their environmental persistence is critical for researchers, environmental scientists, and drug development professionals managing solvent selection and waste profiling.

Structural Causality and Environmental Persistence

The environmental fate of alkylbenzenes is fundamentally dictated by the architecture of their aliphatic side chains. Microorganisms primarily degrade these compounds via


-oxidation at the terminal methyl group, followed by sequential 

-oxidation to cleave the carbon backbone.
  • C9 Alkylbenzenes: Compounds like 2-ethyltoluene and 1,2,4-trimethylbenzene possess short, unbranched, or minimally branched side chains. They undergo relatively rapid primary biodegradation and photo-oxidation in the atmosphere . However, their high volatility makes them ubiquitous atmospheric pollutants, contributing heavily to secondary organic aerosol formation.

  • (1,2,2-Trimethylpropyl)benzene: This molecule features a bulky, highly branched side chain (a tert-butyl group attached to the alpha-carbon). The quaternary carbon and dense methyl branching create severe steric hindrance, physically blocking the enzymatic access required for

    
    -oxidation . Consequently, highly branched alkylbenzenes exhibit extreme environmental persistence, resisting mineralization and accumulating in sediments and aquatic ecosystems over decades .
    

Microbial_Degradation C9_Alkyl C9 Alkylbenzenes (e.g., Ethyltoluene) Omega_Ox ω-Oxidation (Cytochrome P450) C9_Alkyl->Omega_Ox Branched_C12 (1,2,2-Trimethylpropyl)benzene (Highly Branched) Steric_Block Steric Hindrance (Quaternary Carbon) Branched_C12->Steric_Block Beta_Ox β-Oxidation Pathway Omega_Ox->Beta_Ox Mineralization Rapid Mineralization (CO2 + H2O) Beta_Ox->Mineralization Persistence Environmental Persistence & Bioaccumulation Steric_Block->Persistence

Divergent microbial degradation pathways based on alkyl chain steric hindrance.

Toxicological Profiles (Inhalation & Systemic)

The C9 aromatic naphtha fraction is a high-production-volume mixture heavily utilized as industrial solvents and fuel additives . Inhalation studies on C9 alkylbenzenes, specifically ethyltoluene isomers, reveal significant targeted toxicity. For instance, whole-body inhalation of 2-ethyltoluene (at 1000-2000 ppm) in murine models induces severe squamous metaplasia, neutrophilic inflammation of the respiratory epithelium, atrophy of the olfactory epithelium, and centrilobular hepatic necrosis .

Conversely, (1,2,2-Trimethylpropyl)benzene exhibits a significantly lower vapor pressure, mitigating acute inhalation risks in laboratory and industrial settings. However, its elevated lipophilicity (high LogP) drastically increases its bioaccumulation factor (BAF) in aquatic organisms. While it won't cause the acute respiratory lesions seen with C9s, it poses a severe chronic, low-dose ecotoxicological threat through trophic magnification.

Comparative Data Synthesis

To objectively compare these two classes, the following table synthesizes their physicochemical and ecotoxicological parameters:

ParameterC9 Alkylbenzenes (e.g., 2-Ethyltoluene)(1,2,2-Trimethylpropyl)benzene
Molecular Formula C9H12C12H18
Structure Type Short-chain / MethylatedHighly Branched Aliphatic
Biodegradability (OECD 301) Readily Biodegradable (>60% in 28d)Highly Persistent (<20% in 28d)
Primary Environmental Sink Atmosphere (Volatilization)Aquatic Sediments (Sorption)
Key Toxicological Target Olfactory epithelium, LiverAquatic bioaccumulation
Vapor Pressure High (Atmospheric pollutant)Low
Steric Hindrance Low (Accessible to enzymes)High (Quaternary carbon block)

Experimental Methodologies

To empirically validate these environmental impacts, we employ a dual-pronged analytical workflow. These protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Manometric Respirometry (OECD 301F Modified for Volatiles)

Purpose: To quantify and compare the microbial degradation rate of branched vs. linear/short-chain alkylbenzenes.

  • Inoculum Preparation: Obtain activated sludge from a municipal wastewater treatment plant. Wash and aerate the sludge for 5 days to deplete endogenous carbon, ensuring baseline respiration is minimized.

  • Test Substance Dosing: Introduce 100 mg/L of (1,2,2-Trimethylpropyl)benzene and a C9 alkylbenzene mixture into separate respirometer flasks. Critical Self-Validating Step: Because the C9 fraction is highly volatile, you must use sealed biometer flasks equipped with a continuous pressure transducer. Standard open flasks will result in abiotic loss via evaporation, creating false-positive "degradation" data.

  • Incubation & Monitoring: Incubate at 22°C in the dark for 28 days. Continuously monitor Biochemical Oxygen Demand (BOD) via pressure drops caused by

    
     consumption (evolved 
    
    
    
    is absorbed by NaOH pellets suspended in the headspace).
  • Data Analysis: Calculate the percentage of degradation by dividing the measured BOD by the Theoretical Oxygen Demand (ThOD).

Protocol 2: Thermodesorption GC-MS for Environmental Profiling

Purpose: To track the partitioning and persistence of these hydrocarbons in environmental matrices.

  • Sampling & Extraction: Collect atmospheric samples using solid adsorbent tubes (e.g., Tenax TA) for the volatile C9 alkylbenzenes. For the persistent (1,2,2-Trimethylpropyl)benzene, extract marine/freshwater sediment samples using Accelerated Solvent Extraction (ASE) with high-purity hexane at 100°C and 1500 psi .

  • Desorption/Injection: Utilize a Thermal Desorption Unit (TDU) coupled directly to the GC inlet. Desorb at 280°C for 10 minutes onto a non-polar capillary column (e.g., HP-5MS) to prevent sample loss in transfer lines.

  • Separation & Detection: Program the GC oven from 40°C (hold 5 min) to 300°C at 10°C/min. Use the Mass Spectrometer in Selected Ion Monitoring (SIM) mode targeting m/z 105 and 119 for C9s, and m/z 147 for the branched C12 fragment.

  • Quantification: Integrate peak areas against deuterated internal standards (e.g., Toluene-d8) to calculate exact matrix concentrations and validate recovery efficiency.

Experimental_Workflow Sample Environmental Sampling Extraction ASE / Thermal Desorption Sample->Extraction Respirometry OECD 301F Respirometry Sample->Respirometry Analysis GC-MS (SIM Mode) Quantification Extraction->Analysis Data Fate & Toxicity Synthesis Analysis->Data Respirometry->Data

Integrated analytical workflow for assessing alkylbenzene environmental fate.

Conclusion

While C9 alkylbenzenes pose immediate acute inhalation and atmospheric challenges due to their volatility, their unbranched/short-chain nature allows for eventual microbial biodegradation. In stark contrast, (1,2,2-Trimethylpropyl)benzene, engineered with a highly branched aliphatic chain, structurally resists microbial breakdown. This steric recalcitrance shifts its environmental impact from acute atmospheric toxicity to chronic aquatic persistence and bioaccumulation, necessitating stringent regulatory oversight in its industrial application and disposal.

References

  • Naphtha – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Diagenetic fate of organic contaminants on the Palos Verdes Shelf, California Source: USGS Publications Warehouse URL:[Link]

  • Comparative inhalation toxicity of ethyltoluene isomers in rats and mice Source: Taylor & Francis URL:[Link]

  • NTP Research Concept: C9 Alkylbenzenes Source: National Toxicology Program (NIH) URL:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (1,2,2-Trimethylpropyl)benzene

[1] CAS: 19262-20-5 | Formula: C₁₂H₁₈ | Synonym: 2-Phenyl-3,3-dimethylbutane[1][2] Part 1: Executive Safety Assessment (1,2,2-Trimethylpropyl)benzene is a branched alkylbenzene (C12) characterized by a bulky steric struc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS: 19262-20-5 | Formula: C₁₂H₁₈ | Synonym: 2-Phenyl-3,3-dimethylbutane[1][2]

Part 1: Executive Safety Assessment

(1,2,2-Trimethylpropyl)benzene is a branched alkylbenzene (C12) characterized by a bulky steric structure.[1] While less volatile than lower molecular weight aromatics (like benzene or toluene), it presents specific handling challenges due to its lipophilicity and aspiration potential.

Core Hazards:

  • Aspiration Hazard (Category 1): The critical risk.[3] Low viscosity/surface tension allows entry into the lungs during ingestion or vomiting, causing chemical pneumonitis.

  • Combustible Liquid: Flash point is estimated >60°C (Class IIIA), posing a fire risk if heated or aerosolized.

  • Skin/Eye Irritant: Prolonged exposure defats skin (dermatitis) and irritates mucous membranes.

  • Static Accumulation: High resistivity liquid; significant risk of static discharge during transfer.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes permeation resistance against aromatic hydrocarbons.

Protection ZoneRecommended EquipmentTechnical Justification
Eye / Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the "creeping" nature of low-surface-tension alkylbenzenes.[1] Goggles prevent fluid migration to the eye during splashes.
Hand (Splash) Nitrile Rubber (Min. thickness: 0.11 mm)Provides >30 min breakthrough time for incidental splashes. Do NOT use Latex (degrades rapidly upon contact with aromatics).
Hand (Immersion) Viton® (Fluoroelastomer) or PVA Required for spill cleanup or bulk transfer. Nitrile swells and degrades after prolonged contact with C12 aromatics.
Body Lab Coat (100% Cotton or Nomex) Synthetic blends (polyester) can melt into skin if the combustible liquid ignites.
Respiratory Half-face Respirator with OV Cartridges (NIOSH Black Label)Mandatory if working outside a fume hood or if heating the substance.[1] Protects against organic vapors.
Part 3: Operational Protocols
3.1 Engineering Controls & Ventilation
  • Primary Control: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Grounding: This compound is a static accumulator. When transferring volumes >500 mL:

    • Ground the receiving vessel.[4]

    • Bond the source container to the receiving vessel.

    • Use dip tubes to minimize splash filling (reduces static generation).

3.2 Safe Handling Workflow (DOT Visualization)

HandlingWorkflow Start Start: Handling (1,2,2-Trimethylpropyl)benzene CheckVol Check Volume Start->CheckVol SmallVol < 500 mL CheckVol->SmallVol LargeVol > 500 mL CheckVol->LargeVol Hood Work in Fume Hood (Sash at 18 inches) SmallVol->Hood Grounding Connect Static Grounding & Bonding Cables LargeVol->Grounding Transfer Transfer Liquid (Use glass/chem-resistant plastic) Hood->Transfer Grounding->Hood Waste Disposal: Non-Halogenated Organic Waste Transfer->Waste

Figure 1: Decision logic for safe handling, emphasizing static control for larger volumes.

Part 4: Emergency Response & Disposal[1]
4.1 Spill Response

Do NOT wash into drains. This compound is toxic to aquatic life with long-lasting effects.[1]

  • Evacuate & Ventilate: Remove ignition sources.

  • Contain: Use vermiculite, dry sand, or specialized "Oil-Only" absorbent pads.

  • Clean: Scoop absorbed material into a sealed container labeled "Hazardous Waste - Flammable Solid."

  • Decontaminate: Scrub area with soap and water; alkylbenzenes are insoluble in water alone.

4.2 First Aid (Aspiration Critical)
  • Ingestion: DO NOT INDUCE VOMITING. Vomiting forces the liquid back up the esophagus, increasing the risk of aspiration into the lungs. Transport to a hospital immediately.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated leather items (watch bands, shoes) as they cannot be effectively decontaminated.

4.3 Disposal Protocol
  • Waste Stream: Non-Halogenated Organic Solvents.

  • Compatibility: Can be mixed with other non-halogenated aromatics (toluene, xylene) for disposal.

  • Prohibition: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste container to prevent exothermic reactions.

References
  • National Institute of Standards and Technology (NIST). Benzene, (1,2,2-trimethylpropyl)- Properties.[1] NIST WebBook. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment. (Used for analog alkylbenzene toxicity data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzene derivatives). 29 CFR 1910.1028. Available at: [Link][1]

  • PubChem. Compound Summary: (1,2,2-Trimethylpropyl)benzene. National Library of Medicine. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(1,2,2-Trimethylpropyl)benzene
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(1,2,2-Trimethylpropyl)benzene
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